2-Methoxypyridine-4-boronic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
IUPAC Name |
(2-methoxypyridin-4-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8BNO3/c1-11-6-4-5(7(9)10)2-3-8-6/h2-4,9-10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHQMUJSACXTPEA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=NC=C1)OC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8BNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10634895 | |
| Record name | (2-Methoxypyridin-4-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10634895 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
762262-09-9 | |
| Record name | (2-Methoxypyridin-4-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10634895 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2-methoxypyridin-4-yl)boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Methoxypyridine-4-boronic acid
CAS Number: 762262-09-9
This technical guide provides a comprehensive overview of 2-Methoxypyridine-4-boronic acid, a key building block in medicinal chemistry and organic synthesis. It is intended for researchers, scientists, and drug development professionals, offering detailed information on its properties, synthesis, and applications, with a particular focus on its role in the development of targeted therapies.
Physicochemical Properties
This compound is a heterocyclic organic compound. Its key physicochemical data are summarized below.[1][2][3][4]
| Property | Value |
| CAS Number | 762262-09-9 |
| Molecular Formula | C₆H₈BNO₃ |
| Molecular Weight | 152.94 g/mol [1][2][3] |
| Appearance | White to light yellow crystalline powder |
| Melting Point | 210 - 218 °C |
| SMILES | COc1nccc(c1)B(O)O[1] |
| InChI Key | DHQMUJSACXTPEA-UHFFFAOYSA-N |
| Purity | Typically ≥95% |
| Storage | Recommended to be stored in a cool, dark place (<15°C) |
Applications in Drug Discovery and Development
This compound is a versatile reagent, primarily utilized as a crucial building block in the synthesis of complex organic molecules with therapeutic potential. Its most significant application is in the development of Janus kinase (JAK) inhibitors, a class of drugs targeting the JAK-STAT signaling pathway, which is implicated in various autoimmune and inflammatory diseases.
The pyridine moiety, modified with a methoxy group, is a common feature in many potent and selective JAK inhibitors. This structural component often plays a key role in the binding of the inhibitor to the target kinase.
The JAK-STAT Signaling Pathway
The JAK-STAT signaling pathway is a critical signaling cascade that transmits information from extracellular cytokine signals to the nucleus, leading to the transcription of genes involved in immunity, proliferation, differentiation, and apoptosis.[5] Dysregulation of this pathway is a hallmark of numerous diseases. The pathway consists of three main components: a receptor, a Janus kinase (JAK), and a Signal Transducer and Activator of Transcription (STAT) protein.[2][5]
The general mechanism is as follows:
-
Ligand Binding: A cytokine binds to its specific cell surface receptor.
-
JAK Activation: This binding event brings the associated JAKs into close proximity, allowing them to phosphorylate and activate each other.
-
Receptor Phosphorylation: The activated JAKs then phosphorylate tyrosine residues on the receptor.
-
STAT Recruitment and Phosphorylation: The phosphorylated receptor serves as a docking site for STAT proteins, which are then themselves phosphorylated by the JAKs.
-
STAT Dimerization and Nuclear Translocation: Phosphorylated STATs dissociate from the receptor, form dimers, and translocate to the nucleus.
-
Gene Transcription: In the nucleus, the STAT dimers bind to specific DNA sequences and regulate the transcription of target genes.
Experimental Protocols
This compound is primarily used in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura coupling is a versatile and widely used method for the synthesis of biaryls, vinylarenes, and polyenes. The reaction involves the coupling of an organoboron compound (like this compound) with an organohalide or triflate in the presence of a palladium catalyst and a base.
The catalytic cycle consists of three main steps:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the organohalide (R¹-X) to form a Pd(II) complex.
-
Transmetalation: The organoboron reagent (R²-B(OH)₂), activated by the base, transfers its organic group (R²) to the palladium center.
-
Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the new C-C bond (R¹-R²) and regenerating the Pd(0) catalyst.
References
An In-depth Technical Guide to 2-Methoxypyridine-4-boronic acid: A Core Building Block in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methoxypyridine-4-boronic acid is a pivotal heterocyclic organoboron compound that has emerged as a critical building block in organic synthesis and medicinal chemistry. Its molecular structure, featuring a methoxy-substituted pyridine ring coupled with a boronic acid moiety, makes it an exceptionally versatile reagent. This guide provides a comprehensive overview of its physicochemical properties, synthesis, and applications, with a particular focus on its role in the Suzuki-Miyaura cross-coupling reaction for the development of targeted therapeutics, such as Janus kinase (JAK) inhibitors.
Physicochemical Properties
This compound is typically a white to light yellow crystalline powder. A summary of its key physicochemical data is presented in Table 1 for easy reference.
| Property | Value | Reference |
| Molecular Weight | 152.94 g/mol | [1][2][3][4] |
| Molecular Formula | C₆H₈BNO₃ | [1][2][3][4] |
| CAS Number | 762262-09-9 | [1][2][3][4] |
| Appearance | White to light yellow crystalline powder | |
| Purity | ≥95% (Typically) | [5] |
| Melting Point | 210 - 218 °C | [1] |
| Solubility | Soluble in organic solvents like DMSO and methanol. | [1] |
| Storage | Recommended in a cool, dark place (<15°C) |
Synthesis of this compound
The synthesis of pyridyl boronic acids, including this compound, is commonly achieved through a metal-halogen exchange reaction of a corresponding halopyridine derivative, which is then quenched with a borate ester. A representative protocol for a similar isomer, starting from 2-bromo-4-methoxypyridine, provides a reliable methodology.
Experimental Protocol: Synthesis
Materials:
-
2-Bromo-4-methoxypyridine
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes
-
Triisopropyl borate
-
1M Hydrochloric acid (HCl)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas
Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask, equipped with a magnetic stir bar, thermometer, and a nitrogen/argon inlet, is charged with 2-bromo-4-methoxypyridine (1.0 equivalent) dissolved in anhydrous THF.[1]
-
Cooling: The solution is cooled to -78 °C using a dry ice/acetone bath.[1]
-
Lithiation: n-Butyllithium (1.1 equivalents) is added dropwise to the stirred solution, ensuring the temperature is maintained below -70 °C. The mixture is then stirred at -78 °C for 1 hour.[1]
-
Borylation: Triisopropyl borate (1.2 equivalents) is added dropwise, again keeping the temperature below -70 °C. The reaction mixture is stirred at -78 °C for an additional 2 hours and then allowed to warm to room temperature overnight.[1]
-
Quenching and Extraction: The reaction is carefully quenched by the slow addition of 1M HCl at 0 °C until the solution becomes acidic. The aqueous layer is extracted with diethyl ether.
-
Purification: The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product can be further purified by recrystallization or silica gel column chromatography to yield the final this compound.
References
An In-depth Technical Guide to 2-Methoxypyridine-4-boronic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical properties of 2-Methoxypyridine-4-boronic acid, a key building block in modern organic synthesis, particularly in the development of novel pharmaceuticals. This document details its physicochemical characteristics, outlines relevant experimental protocols for their determination, and visualizes its primary application in Suzuki-Miyaura cross-coupling reactions.
Core Physical and Chemical Properties
This compound is a white to light yellow crystalline powder.[1] It is a versatile boronic acid derivative widely utilized in organic synthesis and medicinal chemistry.[1] Its molecular structure, incorporating both a methoxy group and a boronic acid moiety on a pyridine ring, imparts unique reactivity and solubility characteristics.[1]
Quantitative Physicochemical Data
The key physical and chemical properties of this compound are summarized in the table below. This data is essential for its handling, application in synthetic protocols, and for the prediction of its behavior in various chemical environments.
| Property | Value | Source(s) |
| CAS Number | 762262-09-9 | [1][2][3][4][5][6] |
| Molecular Formula | C₆H₈BNO₃ | [1][2][4][5][6][7][8] |
| Molecular Weight | 152.94 g/mol | [1][2][4][5][6][7][8] |
| Melting Point | 210 - 218 °C | [1] |
| Appearance | White to light yellow crystalline powder | [1] |
| Boiling Point | Data not available | |
| Solubility | Soluble in organic solvents like DMSO and methanol.[9] The methoxy group is noted to enhance its solubility.[1][10] | [1][9][10] |
| pKa | Data not available |
Experimental Protocols
Accurate determination of the physical properties of this compound is crucial for its effective use. The following sections detail generalized experimental protocols that can be employed to measure its key physical characteristics.
Determination of Melting Point
The melting point of this compound can be determined using a standard melting point apparatus, such as a Mel-Temp or a Thiele tube.
Methodology:
-
Sample Preparation: A small, finely powdered sample of this compound is packed into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.
-
Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, especially when approaching the anticipated melting point.
-
Observation: The temperature at which the first drop of liquid appears is recorded as the onset of melting. The temperature at which the entire solid has transitioned to a liquid is recorded as the completion of melting. The melting point is reported as this range.
Determination of Solubility
A general gravimetric method can be used to determine the solubility of this compound in various solvents.
Methodology:
-
Equilibrium Saturation: An excess amount of this compound is added to a known volume of the solvent in a sealed container. The mixture is agitated at a constant temperature for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached and a saturated solution is formed.
-
Separation: The undissolved solid is separated from the solution by filtration or centrifugation.
-
Solvent Evaporation: A known volume of the clear, saturated solution is carefully transferred to a pre-weighed container. The solvent is then evaporated under controlled conditions (e.g., using a rotary evaporator or in a vacuum oven at a temperature below the compound's decomposition point).
-
Mass Determination: After complete evaporation of the solvent, the container with the solid residue is weighed again. The difference in weight gives the mass of the dissolved this compound.
-
Calculation: The solubility is then calculated and expressed in terms such as g/L or mg/mL.
Application in Suzuki-Miyaura Cross-Coupling
A primary application of this compound is its use as a coupling partner in palladium-catalyzed Suzuki-Miyaura reactions to form C-C bonds, which is a cornerstone of modern pharmaceutical and agrochemical synthesis.[1][10]
Experimental Workflow: Suzuki-Miyaura Coupling
The following diagram illustrates a typical workflow for a Suzuki-Miyaura cross-coupling reaction utilizing this compound.
This workflow highlights the key stages from combining the reactants under an inert atmosphere to the final characterization of the purified product. The mild reaction conditions and functional group tolerance of the Suzuki-Miyaura coupling make it a highly versatile and widely used method in organic synthesis.[7]
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. rose-hulman.edu [rose-hulman.edu]
- 3. almaaqal.edu.iq [almaaqal.edu.iq]
- 4. scbt.com [scbt.com]
- 5. chemscene.com [chemscene.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. benchchem.com [benchchem.com]
- 8. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chemimpex.com [chemimpex.com]
An In-depth Technical Guide on 2-Methoxypyridine-4-boronic acid: Solubility Profile and Synthetic Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics and key applications of 2-methoxypyridine-4-boronic acid. Due to a lack of specific quantitative solubility data in publicly available literature—a common occurrence for specialized boronic acids—this document focuses on established experimental protocols for determining solubility, qualitative solubility insights, and the compound's significant role in synthetic chemistry, particularly in Suzuki-Miyaura cross-coupling reactions.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided below. These properties are essential for understanding its behavior in various solvent systems and for designing experimental protocols.
| Property | Value |
| Molecular Formula | C₆H₈BNO₃ |
| Molecular Weight | 152.94 g/mol |
| CAS Number | 762262-09-9 |
| Appearance | White to light yellow crystalline powder |
| Melting Point | 210 - 218 °C |
| Purity | Typically ≥95% |
Solubility Profile
Quantitative Data
Qualitative Insights and Expected Trends
The molecular structure of this compound, featuring a polar pyridine ring, a methoxy group, and a boronic acid moiety, suggests a certain solubility behavior. The presence of the methoxy group is known to enhance solubility compared to unsubstituted parent boronic acids.[1] It is anticipated that this compound will exhibit solubility in polar aprotic solvents, such as dimethyl sulfoxide (DMSO). The solubility in other polar solvents like acetone and 3-pentanone is also expected, while it is likely to have low solubility in nonpolar hydrocarbon solvents.[2][3]
Experimental Protocols for Solubility Determination
For researchers requiring precise solubility data, the following established methods can be employed. The dynamic (synthetic) method is a common and reliable technique.
Dynamic Method for Solubility Determination
This method involves the visual or instrumental determination of the temperature at which a solid solute completely dissolves in a solvent upon controlled heating.
Apparatus:
-
Jacketed glass vessel equipped with a magnetic stirrer
-
Circulating thermostat bath for precise temperature control
-
Calibrated thermometer or temperature probe
-
Luminance probe or a laser beam and photodetector for turbidity measurement
-
Analytical balance
Procedure:
-
Sample Preparation: Accurately weigh a known amount of this compound and the selected solvent into the jacketed glass vessel.
-
Heating and Stirring: Place the vessel in the thermostat bath and begin vigorous stirring.
-
Controlled Heating: Increase the temperature of the bath at a slow, constant rate (e.g., 0.1-0.5 °C/min).
-
Turbidity Measurement: Continuously monitor the turbidity of the solution. The dissolution temperature is the point at which the last solid particles disappear, and the solution becomes clear.[4]
-
Data Collection: Repeat the measurement with different compositions of the solute and solvent to construct a solubility curve (solubility as a function of temperature).
References
2-Methoxypyridine-4-boronic Acid: A Technical Guide to Stability and Storage
For Researchers, Scientists, and Drug Development Professionals
December 30, 2025
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 2-methoxypyridine-4-boronic acid. As a crucial building block in pharmaceutical and organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, understanding its stability profile is paramount for ensuring reaction efficiency, reproducibility, and the integrity of research outcomes.[1][2] This document summarizes key data from available literature, outlines experimental protocols for stability assessment, and provides visual diagrams to illustrate core concepts.
Core Concepts in Chemical Stability
The stability of boronic acids, including this compound, is primarily influenced by their susceptibility to two main degradation pathways: protodeboronation and oxidation. Environmental factors such as moisture, temperature, and light can significantly impact the shelf-life and reactivity of these compounds.[3]
-
Protodeboronation: This process involves the cleavage of the carbon-boron bond, which is replaced by a carbon-hydrogen bond. This reaction can be catalyzed by acidic or basic conditions.[3]
-
Oxidation: The boron center is susceptible to oxidation, which can lead to the formation of corresponding phenols and boric acid. This can be accelerated by exposure to air and certain oxidizing agents.[3]
-
Anhydride Formation: Boronic acids have a propensity to lose water to form cyclic trimeric anhydrides, known as boroxines. This is a reversible process, and the boronic acid can often be regenerated by treatment with water or other nucleophiles.
Recommended Storage and Handling
To maintain the integrity and reactivity of this compound, adherence to proper storage and handling protocols is critical. The following conditions are recommended based on general guidelines for boronic acids and information from safety data sheets.
Storage Conditions Summary
| Parameter | Condition | Rationale |
| Temperature | Refrigerated (2-8°C) or Frozen (≤ -10°C) | To minimize thermal degradation and slow down potential decomposition pathways.[1] |
| Atmosphere | Store under an inert atmosphere (e.g., Nitrogen or Argon) | To prevent oxidation from atmospheric oxygen.[3] |
| Moisture | Keep in a tightly sealed container in a dry, well-ventilated place | To prevent hydrolysis and decomposition.[3][4] |
| Light | Protect from light | To prevent potential photolytic degradation. |
| Incompatibilities | Strong oxidizing agents, strong acids | To avoid rapid decomposition reactions.[4] |
Handling Recommendations
-
Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.[5]
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.[5]
-
Avoid dust formation during handling and transfer.[5]
-
Keep containers tightly closed when not in use.[4]
Stability and Degradation Pathways
While specific quantitative stability data for this compound is not extensively available in the public domain, the primary degradation pathways can be inferred from the general chemistry of boronic acids.
A potential degradation pathway for this compound involves oxidation to the corresponding phenol, 2-methoxy-4-hydroxypyridine, and boric acid. Protodeboronation would lead to the formation of 2-methoxypyridine.
Caption: Potential degradation pathways for this compound.
Experimental Protocols for Stability Assessment
To assess the stability of this compound, a stability-indicating analytical method should be developed and validated. High-Performance Liquid Chromatography (HPLC) is a commonly used technique for this purpose.
General Workflow for Stability Assessment
The following flowchart outlines a general experimental workflow for conducting a stability study.
Caption: A generalized experimental workflow for assessing chemical stability.
Stability-Indicating HPLC Method
Objective: To quantify the purity of this compound and separate it from potential degradation products under various stress conditions.
Methodology:
-
Column: A reverse-phase C18 column is typically suitable.
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer, pH adjusted) and an organic solvent (e.g., acetonitrile or methanol).
-
Detection: UV detection at a wavelength where the parent compound and potential impurities show absorbance.
-
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of water and acetonitrile).
-
Subject aliquots of the solution to forced degradation conditions (e.g., heat, acid, base, oxidation).[6]
-
At specified time points, inject the samples into the HPLC system.
-
Monitor the peak area of the parent compound and the formation of any new peaks, which would indicate degradation products.
-
Benchtop Stability Assessment using ¹H NMR
Objective: To qualitatively observe the degradation of solid this compound under ambient laboratory conditions.
Methodology:
-
Sample Preparation: Place a known quantity of the compound in an open vial on the lab bench.
-
Time Points: At regular intervals (e.g., Day 0, 7, 14, 30), take a small sample.
-
NMR Analysis: Dissolve the weighed sample in a suitable deuterated solvent (e.g., DMSO-d₆) and acquire a ¹H NMR spectrum.
-
Data Analysis: Compare the spectra over time to identify any changes in the characteristic peaks of the parent compound or the appearance of new signals corresponding to degradation products.
Conclusion
While specific quantitative long-term stability data for this compound is limited in publicly available literature, a comprehensive understanding of the general stability of boronic acids provides a strong framework for its proper handling and storage. Adherence to the recommended storage conditions—refrigeration, inert atmosphere, and protection from moisture—is crucial for maintaining its quality and ensuring reliable results in its application. For critical applications, it is recommended to perform in-house stability assessments using the outlined experimental protocols to determine its shelf-life under specific laboratory conditions.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.cn]
- 3. benchchem.com [benchchem.com]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. Assessing the stability and reactivity of a new generation of boronic esters | Poster Board #1276 - American Chemical Society [acs.digitellinc.com]
- 6. Forced Degradation Studies - MedCrave online [medcraveonline.com]
Synthesis of 2-Methoxypyridine-4-boronic Acid from Halopyridines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis of 2-methoxypyridine-4-boronic acid, a critical building block in medicinal chemistry, from halopyridine precursors. This document details the primary synthetic methodologies, presents quantitative data in structured tables, and offers detailed experimental protocols.
Introduction
This compound and its esters are versatile reagents in organic synthesis, most notably in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[1][2] These reactions are fundamental for the creation of carbon-carbon bonds, enabling the synthesis of complex biaryl and heteroaryl structures prevalent in many pharmaceutical agents.[3] The methoxy-substituted pyridine moiety is a key component in numerous biologically active molecules, including Janus kinase (JAK) inhibitors, making its efficient synthesis a topic of significant interest for drug development professionals.[3]
This guide focuses on two predominant synthetic strategies starting from a halopyridine, typically 2-bromo-4-methoxypyridine:
-
Lithiation-Borylation: A classic approach involving a halogen-metal exchange followed by quenching with a borate ester.
-
Palladium-Catalyzed Borylation: A modern method utilizing a palladium catalyst to couple the halopyridine with a boron source like bis(pinacolato)diboron.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below for easy reference.
| Property | Value | Reference |
| CAS Number | 762262-09-9 | [3][4] |
| Molecular Formula | C₆H₈BNO₃ | [3][4] |
| Molecular Weight | 152.94 g/mol | [3][4] |
| Appearance | White to off-white solid | [3] |
| Purity | ≥95% | [3][5] |
| Solubility | Soluble in organic solvents like DMSO and methanol | [3] |
Synthetic Methodologies
This section details the two primary synthetic routes for preparing this compound from a halopyridine precursor.
Lithiation-Borylation of 2-Bromo-4-methoxypyridine
This widely used method involves the deprotonation of 2-bromo-4-methoxypyridine using a strong organolithium base at low temperatures, followed by the addition of a trialkyl borate. Subsequent acidic workup yields the desired boronic acid.
Reaction Scheme:
Quantitative Data for Lithiation-Borylation:
| Reagent/Parameter | Molar Equivalents/Value | Conditions |
| 2-Bromo-4-methoxypyridine | 1.0 | - |
| n-Butyllithium (n-BuLi) | 1.1 | Added dropwise at ≤ -70 °C |
| Triisopropyl borate | 1.2 | Added dropwise at ≤ -70 °C |
| Temperature (Lithiation) | -78 °C | Dry ice/acetone bath |
| Reaction Time (Lithiation) | 1 hour | At -78 °C |
| Temperature (Borylation) | -78 °C to Room Temp. | Stirred for 2 hours at -78 °C, then warmed overnight |
| Quenching Agent | 1M HCl | Added at 0 °C to pH ~2 |
Experimental Protocol:
A detailed experimental protocol for the synthesis of this compound via lithiation-borylation is provided below.[3]
Materials:
-
2-Bromo-4-methoxypyridine
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (e.g., 2.5 M)
-
Triisopropyl borate
-
1M Hydrochloric acid (HCl)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas
Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and a nitrogen/argon inlet is charged with 2-bromo-4-methoxypyridine (1.0 equivalent) dissolved in anhydrous THF.
-
Cooling: The solution is cooled to -78 °C using a dry ice/acetone bath.
-
Lithiation: n-Butyllithium (1.1 equivalents) is added dropwise to the stirred solution via the dropping funnel, ensuring the temperature is maintained below -70 °C. The reaction mixture is then stirred at -78 °C for 1 hour.
-
Borylation: Triisopropyl borate (1.2 equivalents) is added dropwise to the reaction mixture, again maintaining the temperature below -70 °C. The mixture is stirred at -78 °C for an additional 2 hours and then allowed to warm to room temperature overnight.
-
Quenching and Extraction: The reaction is quenched by the slow addition of 1M HCl at 0 °C until the solution is acidic (pH ~2). The aqueous layer is then extracted three times with diethyl ether.
-
Drying and Concentration: The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
Purification: The crude this compound can be purified by recrystallization or silica gel column chromatography.
Palladium-Catalyzed Borylation of 2-Bromo-4-methoxypyridine
This method offers an alternative route that often utilizes milder reaction conditions. It involves the palladium-catalyzed cross-coupling of 2-bromo-4-methoxypyridine with bis(pinacolato)diboron (B₂pin₂) to form the pinacol ester of the desired boronic acid. This ester can be used directly in subsequent reactions or hydrolyzed to the free boronic acid.
Reaction Scheme:
Quantitative Data for Palladium-Catalyzed Borylation:
| Reagent/Parameter | Molar Equivalents/Value | Conditions |
| 2-Bromo-4-methoxypyridine | 1.0 | - |
| Bis(pinacolato)diboron (B₂pin₂) | 1.1 | - |
| Potassium acetate (KOAc) | 1.5 | Base |
| [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) | 0.03 | Catalyst |
| Solvent | 1,4-Dioxane (anhydrous) | - |
| Temperature | 80-90 °C | - |
| Reaction Time | 4-6 hours | Monitored by TLC or GC-MS |
Experimental Protocol:
A general protocol for the synthesis of the pinacol ester of this compound is outlined below.[1]
Materials:
-
2-Bromo-4-methoxypyridine
-
Bis(pinacolato)diboron (B₂pin₂)
-
Potassium acetate (KOAc)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride complex with dichloromethane (Pd(dppf)Cl₂·CH₂Cl₂)
-
1,4-Dioxane (anhydrous)
-
Argon or Nitrogen gas
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask, add 2-bromo-4-methoxypyridine (1.0 equiv), bis(pinacolato)diboron (1.1 equiv), and potassium acetate (1.5 equiv).
-
Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen gas three times.
-
Solvent and Catalyst Addition: Add anhydrous 1,4-dioxane to the flask via syringe, followed by the addition of Pd(dppf)Cl₂·CH₂Cl₂ (0.03 equiv).
-
Heating: Heat the reaction mixture to 80-90 °C and stir for 4-6 hours, or until the reaction is complete as monitored by TLC or GC-MS.
-
Work-up: Cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of celite.
-
Extraction: Wash the filtrate with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to afford the this compound pinacol ester.
Experimental Workflow and Signaling Pathway Diagrams
To visually represent the synthetic processes, the following diagrams have been generated using Graphviz.
Figure 1: Synthetic pathways for this compound.
Conclusion
The synthesis of this compound from halopyridine precursors is a well-established and crucial process in the field of medicinal chemistry. This guide has detailed the two primary synthetic routes: lithiation-borylation and palladium-catalyzed borylation. The choice of method may depend on factors such as substrate compatibility, desired scale, and available reagents. Both pathways provide reliable access to this important building block, facilitating the development of novel therapeutics. Researchers are encouraged to adapt and optimize the provided protocols to suit their specific laboratory conditions and research objectives.
References
An In-depth Technical Guide to 2-Methoxy-4-pyridylboronic Acid
This technical guide provides a comprehensive overview of the structural information, key applications, and experimental protocols related to 2-Methoxy-4-pyridylboronic acid, tailored for researchers, scientists, and professionals in drug development.
Core Structural Information
2-Methoxy-4-pyridylboronic acid is a substituted aromatic boronic acid of significant interest in synthetic chemistry, particularly as a building block in the creation of more complex molecules. The presence of the methoxy group and the nitrogen atom in the pyridine ring influences its electronic properties and reactivity.
Table 1: Structural and Physical Data for 2-Methoxy-4-pyridylboronic Acid
| Parameter | Value | Source |
| CAS Number | 762262-09-9 | [1][2][3][4][5] |
| Molecular Formula | C₆H₈BNO₃ | [1][4][5] |
| Molecular Weight | 152.94 g/mol | [1][4][5] |
| IUPAC Name | (2-methoxypyridin-4-yl)boronic acid | N/A |
| Synonyms | 2-Methoxy-4-pyridineboronic acid, (2-methoxypyridinyl)boronic acid | [3][5][6][7] |
| Physical Form | White to light yellow powder/crystal | [7] |
| Purity | Typically ≥95% | [1] |
Note: The absence of publicly archived experimental NMR and mass spectrometry data is a notable limitation. Researchers are advised to acquire and verify this data upon procurement of the compound.
Key Applications in Research and Drug Development
Pyridylboronic acids are versatile reagents in organic synthesis, primarily utilized in palladium-catalyzed cross-coupling reactions. Their application is particularly prominent in medicinal chemistry and materials science.
Suzuki-Miyaura Cross-Coupling Reactions: 2-Methoxy-4-pyridylboronic acid is an important coupling partner in Suzuki-Miyaura reactions for the formation of C-C bonds.[6] This reaction is a powerful tool for synthesizing biaryl and heteroaryl compounds, which are common scaffolds in pharmaceuticals.[8][9] The methoxy-substituted pyridine moiety can be introduced into a wide range of molecules, enabling the exploration of new chemical space in drug discovery programs.[9]
Medicinal Chemistry: The pyridine core is a common feature in many biologically active compounds. The introduction of a 2-methoxy-4-pyridyl group can influence a molecule's pharmacological properties, such as binding affinity to biological targets, solubility, and metabolic stability. While specific biological signaling pathways involving this particular boronic acid are not extensively documented, its utility as a synthetic building block makes it relevant to the development of novel therapeutics.[6]
Experimental Protocols
The following section details a generalized experimental protocol for a Suzuki-Miyaura cross-coupling reaction using a pyridylboronic acid like 2-Methoxy-4-pyridylboronic acid. This protocol is based on established methods for similar substrates and should be optimized for specific reaction partners.[8][10][11]
General Protocol for Suzuki-Miyaura Cross-Coupling of an Aryl Halide with 2-Methoxy-4-pyridylboronic Acid
Materials:
-
Aryl halide (e.g., aryl bromide or aryl chloride) (1.0 equiv)
-
2-Methoxy-4-pyridylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0-3.0 equiv)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry Schlenk flask or microwave vial, add the aryl halide, 2-Methoxy-4-pyridylboronic acid, palladium catalyst, and base.
-
Inert Atmosphere: Seal the vessel and purge with an inert gas for 10-15 minutes to remove oxygen.
-
Solvent Addition: Add the anhydrous solvent via syringe.
-
Reaction: Heat the mixture to the desired temperature (typically 80-120 °C) and stir for the required time (2-24 hours). Reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired biaryl product.
Mandatory Visualizations
The following diagrams illustrate the logical workflow of the Suzuki-Miyaura coupling and its underlying catalytic cycle.
References
- 1. chemscene.com [chemscene.com]
- 2. CAS RN 762262-09-9 | Fisher Scientific [fishersci.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. scbt.com [scbt.com]
- 5. 2-Methoxy-4-pyridinylboronic acid - Anichem [anichemllc.com]
- 6. chemimpex.com [chemimpex.com]
- 7. 2-Methoxypyridine-4-boronic Acid | 762262-09-9 | TCI AMERICA [tcichemicals.com]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
Commercial Availability and Synthetic Utility of 2-Methoxypyridine-4-boronic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methoxypyridine-4-boronic acid is a versatile heterocyclic organic compound that has emerged as a critical building block in medicinal chemistry and organic synthesis. Its unique structural features, particularly the presence of a methoxy group on the pyridine ring, enhance its solubility and reactivity in pivotal cross-coupling reactions. This technical guide provides a comprehensive overview of the commercial availability, physicochemical properties, synthesis, and key applications of this compound, with a focus on its role in pharmaceutical development.
Commercial Availability
This compound is readily available from a range of commercial chemical suppliers. It is typically supplied as a solid with purity levels suitable for research and development purposes. While some suppliers may offer it as a standard catalog item, others may provide it through early discovery research collections.
Key Physicochemical and Commercial Data
| Property | Value | References |
| CAS Number | 762262-09-9 | [1][2][3][4][5][6] |
| Molecular Formula | C₆H₈BNO₃ | [1][2][4][5][6][7] |
| Molecular Weight | 152.94 g/mol | [1][2][4][7] |
| Appearance | White to off-white or light yellow crystalline powder | [1][2] |
| Purity | ≥95% (typically offered) | [2][5] |
| Melting Point | 210 - 218 °C | [1] |
| Solubility | Soluble in organic solvents like DMSO and methanol | [2] |
| Storage Conditions | Store at ≤ -10 °C or -20°C | [1][5] |
Synthetic Protocols
The most common method for the synthesis of this compound involves a metal-halogen exchange reaction of a corresponding halopyridine derivative, followed by quenching with a borate ester.[2] A representative protocol starting from 2-bromo-4-methoxypyridine is detailed below.
Synthesis of this compound
Materials:
-
2-Bromo-4-methoxypyridine
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)
-
Triisopropyl borate
-
Hydrochloric acid (HCl), 1M aqueous solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas for inert atmosphere
Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and a nitrogen/argon inlet is charged with 2-bromo-4-methoxypyridine (1.0 equivalent) dissolved in anhydrous THF.[2]
-
Cooling: The solution is cooled to -78 °C using a dry ice/acetone bath.[2]
-
Lithiation: n-Butyllithium (1.1 equivalents) is added dropwise to the stirred solution via the dropping funnel, ensuring the temperature is maintained below -70 °C. The reaction mixture is then stirred at -78 °C for 1 hour.[2]
-
Borylation: Triisopropyl borate (1.2 equivalents) is added dropwise to the reaction mixture, again keeping the temperature below -70 °C. The mixture is stirred at -78 °C for an additional 2 hours and then allowed to warm to room temperature overnight.[2]
-
Quenching and Extraction: The reaction is quenched by the slow addition of 1M HCl at 0 °C until the solution is acidic (pH ~2). The aqueous layer is then extracted with an organic solvent.[2]
-
Purification: The crude product can be purified by recrystallization or silica gel column chromatography to yield the final product.[2]
Synthesis of this compound pinacol ester
The pinacol ester of this compound is often used as it is more stable and easier to handle than the free boronic acid.[8]
Materials:
-
2-Bromo-4-methoxypyridine
-
Bis(pinacolato)diboron (B₂pin₂)
-
Potassium acetate (KOAc)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride complex with dichloromethane (Pd(dppf)Cl₂·CH₂Cl₂)
-
1,4-Dioxane (anhydrous)
-
Argon or Nitrogen gas
Procedure:
-
To an oven-dried Schlenk flask, add 2-bromo-4-methoxypyridine (1.0 equiv), bis(pinacolato)diboron (1.1 equiv), and potassium acetate (1.5 equiv).
-
Evacuate and backfill the flask with argon or nitrogen gas three times.
-
Add anhydrous 1,4-dioxane to the flask via syringe.
-
Add Pd(dppf)Cl₂·CH₂Cl₂ (0.03 equiv) to the reaction mixture.
-
Heat the reaction mixture to 80-90 °C and stir for 4-6 hours.
-
Cool the reaction mixture to room temperature, dilute with ethyl acetate, and filter through celite.
-
Wash the filtrate with water and brine, dry the organic layer, and concentrate.
-
Purify the crude product by column chromatography on silica gel.[8]
Applications in Drug Discovery and Organic Synthesis
This compound is a valuable reagent in organic synthesis, primarily utilized in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[1][2] This reaction is a powerful method for forming carbon-carbon bonds, enabling the synthesis of complex biaryl and heteroaryl structures that are prevalent in many pharmaceutical agents.[2]
The methoxy group on the pyridine ring enhances the compound's solubility and reactivity, leading to more efficient coupling processes compared to other boronic acids.[1]
A significant application of this compound is in the synthesis of kinase inhibitors, particularly Janus kinase (JAK) inhibitors.[2][8] The 4-methoxypyridinyl moiety is a common structural feature in a variety of potent and selective JAK inhibitors, which target the JAK-STAT signaling pathway, a crucial regulator of the immune system.[8]
Beyond pharmaceuticals, this boronic acid derivative also finds applications in the synthesis of agrochemicals and advanced materials.[1] Its versatility makes it a valuable tool for chemists aiming to streamline synthetic pathways and achieve high yields of complex organic molecules.[1]
References
Navigating the Safe Handling of 2-Methoxypyridine-4-boronic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methoxypyridine-4-boronic acid (CAS No. 762262-09-9) is a versatile reagent increasingly utilized in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.[1] Its application is prominent in the development of novel pharmaceuticals, including JAK inhibitors, making a thorough understanding of its safety and handling paramount for research and development professionals.[1][2] This technical guide provides a comprehensive overview of the safety precautions, handling protocols, and emergency procedures for this compound to ensure a safe laboratory environment.
Hazard Identification and Classification
This compound is classified as a hazardous substance.[3] It is crucial to be aware of its potential health effects to implement appropriate safety measures.
Signal Word: Warning[3]
Primary Hazards:
-
Skin Irritation: Causes skin irritation.[3]
-
Serious Eye Irritation: Causes serious eye irritation.[3]
-
Respiratory Irritation: May cause respiratory irritation.[3]
GHS Hazard Pictograms:
| Pictogram | Hazard Class |
| Corrosion, Exclamation mark | Eye Damage, Skin Irritation, Specific Target Organ Toxicity (Single Exposure) |
Hazard Statements:
-
H315: Causes skin irritation.
-
H318: Causes serious eye damage.
-
H335: May cause respiratory irritation.
Physical and Chemical Properties
Understanding the physical and chemical properties of a substance is fundamental to its safe handling and storage.
| Property | Value |
| Molecular Formula | C₆H₈BNO₃ |
| Molecular Weight | 152.94 g/mol |
| Appearance | White to yellow solid[3] |
| Melting Point | 65 - 70 °C / 149 - 158 °F[3] |
| Solubility | No data available |
| Stability | Stable under recommended storage conditions.[3] |
Safe Handling and Storage Protocols
Adherence to strict handling and storage protocols is essential to minimize exposure and maintain the integrity of the compound.
Engineering Controls
-
Work in a well-ventilated area. For procedures that may generate dust, a fume hood is recommended.[4][5]
-
Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[6]
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory when handling this compound.
| PPE Category | Specification | Purpose |
| Eye Protection | Tight-sealing safety goggles or safety glasses with side-shields.[3][5] | To protect eyes from dust particles and splashes, preventing serious eye irritation.[5] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile gloves).[5][7] | To prevent skin contact and irritation.[5] |
| Body Protection | Laboratory coat.[4][5] | To protect skin and personal clothing from contamination.[5] |
| Respiratory Protection | NIOSH/MSHA or European Standard EN 149 approved respirator.[3][5] | To be used when handling large quantities or when dust formation is likely to exceed exposure limits.[5] |
Handling Procedures
Storage Conditions
-
Store in a tightly closed container in a dry and well-ventilated place.[3][5][8]
-
Refrigerated storage is recommended to maintain product quality.[3]
-
Store away from incompatible materials such as strong oxidizing agents and strong acids.[3][6]
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is critical.
First-Aid Measures
| Exposure Route | First-Aid Protocol |
| Eye Contact | Immediately flush with plenty of water, also under the eyelids, for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Get medical attention.[3][8] |
| Skin Contact | Wash off immediately with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. If skin irritation occurs, get medical advice/attention.[3][8] |
| Inhalation | Remove victim to fresh air and keep at rest in a position comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.[3][8] |
| Ingestion | Rinse mouth. Call a POISON CENTER or doctor/physician if you feel unwell.[3][8] |
Spill Management
-
Ensure adequate ventilation and wear appropriate PPE.[9]
-
Avoid generating dust.[5]
-
Sweep or vacuum the spilled material into a suitable, closed container for disposal.[5][9]
-
Prevent the substance from entering drains.[4]
Disposal Considerations
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and comply with regulations.
-
Dispose of as hazardous chemical waste.[7]
-
Follow local, state, and federal regulations for hazardous waste disposal.[7][10]
-
Do not mix with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[7]
-
Empty containers should be triple-rinsed with an appropriate solvent before disposal, with the rinsate collected as hazardous waste.[5]
Experimental Protocols and Workflows
General Workflow for Handling this compound
The following diagram illustrates a standard workflow for safely handling this compound in a laboratory setting.
Caption: General workflow for handling this compound.
Emergency Response Protocol for Accidental Exposure
This diagram outlines the logical steps to take in the event of an accidental exposure.
Caption: Emergency response protocol for accidental exposure.
Conclusion
This compound is a valuable compound in modern drug discovery and organic synthesis. Its safe and effective use hinges on a comprehensive understanding of its hazards and the implementation of rigorous safety protocols. By adhering to the guidelines outlined in this technical guide, researchers and scientists can minimize risks and maintain a safe laboratory environment. Always consult the most current Safety Data Sheet from your supplier before use and follow all institutional and regulatory guidelines.
References
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. fishersci.com [fishersci.com]
- 4. IsoLab - Boric Acid [isolab.ess.washington.edu]
- 5. benchchem.com [benchchem.com]
- 6. fishersci.com [fishersci.com]
- 7. benchchem.com [benchchem.com]
- 8. assets.thermofisher.cn [assets.thermofisher.cn]
- 9. combi-blocks.com [combi-blocks.com]
- 10. laballey.com [laballey.com]
Spectroscopic and Synthetic Profile of 2-Methoxypyridine-4-boronic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Published: December 30, 2025
Abstract
This technical guide provides a comprehensive overview of the spectroscopic properties and synthetic applications of 2-Methoxypyridine-4-boronic acid. While publicly available, specific experimental spectra for this compound are limited, this document compiles expected spectroscopic data based on analogous compounds and established principles of analytical chemistry. Detailed, generalized experimental protocols for Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are presented to aid researchers in the characterization of this and similar molecules. Furthermore, the critical role of this compound as a building block in Suzuki-Miyaura cross-coupling reactions is highlighted, with a workflow diagram illustrating its application in pharmaceutical synthesis.
Chemical Identity and Physical Properties
This compound is a heterocyclic organic compound of significant interest in medicinal chemistry and organic synthesis.[1][2][3][4][5] Its utility primarily stems from its role as a versatile coupling partner in palladium-catalyzed cross-coupling reactions.[1][6][7]
| Property | Value |
| Molecular Formula | C₆H₈BNO₃[1][2][3][4][5] |
| Molecular Weight | 152.94 g/mol [1][2][3][4][5] |
| CAS Number | 762262-09-9[2][4][5] |
| Appearance | White to light yellow powder[8] |
| Purity | Typically ≥95%[4] |
Spectroscopic Data (Predicted and Analogous)
Direct experimental spectroscopic data for this compound is not widely published. The following tables present predicted data based on the analysis of structurally similar compounds, such as (4-Methoxypyridin-2-yl)boronic acid and 4-methoxyphenylboronic acid, and general spectroscopic principles.[9][10]
Nuclear Magnetic Resonance (NMR) Spectroscopy
A common challenge in the NMR analysis of boronic acids is their propensity to form cyclic anhydrides (boroxines), which can result in complex or broad spectra.[9] This can often be mitigated by using a coordinating deuterated solvent such as DMSO-d₆ or Methanol-d₄.[9]
Table 2.1: Predicted ¹H NMR Chemical Shifts (in DMSO-d₆)
| Protons | Predicted Chemical Shift (ppm) | Multiplicity |
| Pyridine-H | 7.8 - 8.2 | m |
| Pyridine-H | 6.8 - 7.2 | m |
| Methoxy-H | ~3.9 | s |
| B(OH)₂ | 8.0 - 8.5 (broad) | s |
Table 2.2: Predicted ¹³C NMR Chemical Shifts (in DMSO-d₆)
| Carbon | Predicted Chemical Shift (ppm) |
| Pyridine-C-O | 160 - 165 |
| Pyridine-C-B | 130 - 140 |
| Pyridine-C | 110 - 145 |
| Methoxy-C | 50 - 55 |
Table 2.3: Predicted ¹¹B NMR Chemical Shifts
| Boron Environment | Predicted Chemical Shift (ppm) |
| R-B(OH)₂ | 28 - 32 |
| Boroxine | 31 - 35 |
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its functional groups.
Table 2.4: Predicted IR Absorption Bands
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| O-H stretch (B-OH) | 3200-3600 | Broad, Strong |
| C-H stretch (aromatic) | 3000-3100 | Medium |
| C-H stretch (methoxy) | 2850-2950 | Medium |
| C=N, C=C stretch (pyridine ring) | 1550-1620 | Medium-Strong |
| B-O stretch | 1330-1380 | Strong |
| C-O stretch (methoxy) | 1230-1270 | Strong |
Mass Spectrometry (MS)
Mass spectrometry provides crucial information regarding the molecular weight and fragmentation pattern of the compound. Electrospray ionization (ESI) is a common technique for this class of molecules.[9]
Table 2.5: Predicted Mass Spectrometry Data (ESI+)
| Ion | m/z (calculated) | Description |
| [M+H]⁺ | 153.06 | Protonated molecule |
| [M+Na]⁺ | 175.04 | Sodium adduct |
| [M-H₂O+H]⁺ | 135.05 | Loss of water |
Experimental Protocols
The following are generalized protocols for the spectroscopic analysis of this compound and related compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the boronic acid in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or Methanol-d₄) in an NMR tube.[9] The use of a coordinating solvent is recommended to minimize boroxine formation.[9]
-
Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.
-
Data Acquisition:
-
¹H NMR: Acquire with a sufficient number of scans to achieve a good signal-to-noise ratio. Reference the spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm).
-
¹³C NMR: Use a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR.
-
¹¹B NMR: Acquire with a proton-decoupled pulse sequence.
-
-
Data Processing: Process the raw data using appropriate software, applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
Infrared (IR) Spectroscopy
-
Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly employed. Place a small amount of the solid sample directly on the ATR crystal. Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin disk.
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Mass Spectrometry (MS)
-
Sample Preparation (for ESI-MS): Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.[11]
-
Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source. The instrument can be coupled with a liquid chromatography system (LC-MS) for separation prior to analysis.
-
Data Acquisition: Infuse the sample solution into the ESI source. Acquire mass spectra in positive ion mode over a relevant mass range (e.g., m/z 50-500).
-
Data Analysis: Identify the molecular ion peak and any significant fragment ions.
Application in Suzuki-Miyaura Cross-Coupling
Pyridine-containing boronic acids are invaluable building blocks in organic synthesis, particularly in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1][6][7] This reaction forms a carbon-carbon bond between the pyridine ring and an aryl or vinyl halide, a key transformation in the synthesis of many pharmaceutical compounds.[1][6]
General Experimental Workflow
The following diagram illustrates a typical workflow for a Suzuki-Miyaura coupling reaction involving a pyridine boronic acid.
Caption: A generalized experimental workflow for the Suzuki-Miyaura cross-coupling reaction.
Catalytic Cycle
The catalytic cycle of the Suzuki-Miyaura reaction illustrates the role of the palladium catalyst in facilitating the carbon-carbon bond formation.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Conclusion
References
- 1. nbinno.com [nbinno.com]
- 2. scbt.com [scbt.com]
- 3. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 4. chemscene.com [chemscene.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. nbinno.com [nbinno.com]
- 7. What is Pyridine-4-boronic acid?_Chemicalbook [chemicalbook.com]
- 8. 454372500 [thermofisher.com]
- 9. benchchem.com [benchchem.com]
- 10. (4-Methoxyphenyl)boronic acid | C7H9BO3 | CID 201262 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
The Versatility of Substituted Pyridine Boronic Acids: A Technical Guide to Their Applications in Research and Development
For Immediate Release
Substituted pyridine boronic acids are emerging as a pivotal class of reagents in the fields of medicinal chemistry, organic synthesis, and materials science. Their unique electronic properties and versatile reactivity make them indispensable building blocks for the creation of complex molecules with significant potential in drug discovery and advanced materials. This technical guide provides an in-depth overview of the current and potential applications of these valuable compounds, tailored for researchers, scientists, and drug development professionals.
Core Applications in Medicinal Chemistry
Substituted pyridine boronic acids are instrumental in the development of novel therapeutic agents due to their ability to act as bioisosteres for other functional groups and their role in forming key covalent interactions with biological targets.
Enzyme Inhibition
A primary application of substituted pyridine boronic acids lies in the design of potent and selective enzyme inhibitors. The boronic acid moiety can form a reversible covalent bond with the catalytic serine, threonine, or cysteine residues in the active sites of various enzymes. This has been successfully exploited in the development of inhibitors for a range of targets.
One notable example is the inhibition of the Staphylococcus aureus NorA efflux pump, a membrane protein that confers antibiotic resistance by expelling therapeutic agents from the bacterial cell. Certain 6-substituted pyridine-3-boronic acid derivatives have been shown to potentiate the activity of antibiotics like ciprofloxacin. For instance, 6-(3-phenylpropoxy)pyridine-3-boronic acid and 6-(4-phenylbutoxy)pyridine-3-boronic acid have been found to increase the efficacy of ciprofloxacin by four-fold.[1] This highlights the potential of these compounds to combat antibiotic resistance.
Furthermore, pyrimidine boronic acid derivatives have been identified as potent inhibitors of Valosin-containing protein (VCP/p97), an ATPase involved in the ubiquitin-proteasome system, which is a key target in cancer therapy.
Table 1: Inhibition of VCP/p97 by a Pyrimidine Boronic Acid Derivative
| Compound ID | R Group | Enzymatic IC50 (nM) | A549 Cell IC50 (µM) | RPMI8226 Cell IC50 (µM) |
| 17 | 4-(methylsulfonyl)benzyl | 54.7 | 2.80 | 0.86 |
Data sourced from a comparative analysis of pyrimidine boronic acid derivatives.
The boronic acid functionality is also a key feature in proteasome inhibitors like bortezomib, which are used in cancer therapy. The mechanism of action of these inhibitors often involves the disruption of critical cellular signaling pathways, such as the NF-κB pathway.
Inhibition of the NF-κB Signaling Pathway
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a crucial regulator of inflammation, immunity, and cell survival. Its dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders. Boronic acid-containing proteasome inhibitors can block the degradation of IκBα, an inhibitor of NF-κB. This prevents the translocation of NF-κB to the nucleus, thereby inhibiting the transcription of pro-inflammatory and pro-survival genes.
References
The Methoxy Group's Directing Hand: A Technical Guide to its Influence on Pyridine Boronic Acid Reactivity
For Researchers, Scientists, and Drug Development Professionals
The strategic placement of a methoxy group on a pyridine boronic acid scaffold is a critical design element in modern synthetic chemistry, profoundly influencing the molecule's reactivity, stability, and utility in cross-coupling reactions. This technical guide delves into the multifaceted role of the methoxy substituent, offering insights into its electronic and steric effects, and providing practical guidance for its application in synthetic protocols, particularly the widely utilized Suzuki-Miyaura coupling.
Electronic and Steric Landscape of Methoxy-Substituted Pyridine Boronic Acids
The influence of a methoxy group on the reactivity of a pyridine ring is a tale of two competing electronic effects: resonance and induction. As an oxygen-containing substituent, it exerts a -I (inductive) effect, withdrawing electron density through the sigma bond framework due to oxygen's high electronegativity. Conversely, and often more significantly, it exhibits a +M (mesomeric or resonance) effect, donating electron density to the pi-system of the pyridine ring through its lone pairs. The ultimate electronic character of the methoxy-substituted pyridine is dictated by the position of the methoxy group relative to the nitrogen atom and the boronic acid moiety.
This electronic tug-of-war directly impacts the nucleophilicity of the pyridine nitrogen and the transmetalation potential of the boronic acid. The pKa of the pyridinium ion serves as a quantitative measure of the nitrogen's basicity, which is a proxy for its electron density.
Figure 1: Competing electronic effects of the methoxy group on the pyridine ring.
Sterically, the methoxy group, particularly when positioned at the 2- or 6-position (ortho to the nitrogen), can create significant steric hindrance. This can shield the nitrogen's lone pair, impeding its coordination to a metal catalyst, a crucial step in many cross-coupling reactions.[1] This steric bulk can also influence the preferred conformation of the molecule, potentially affecting the accessibility of the boronic acid group for transmetalation.
Quantitative Impact on Basicity: pKa Values
The substitution pattern of the methoxy group has a quantifiable impact on the basicity of the pyridine nitrogen.
| Compound | pKa of Conjugate Acid | Reference |
| Pyridine | 5.23 | [1] |
| 2-Methoxypyridine | 3.06 | [1] |
| 3-Methoxypyridine | 4.88 | [2] |
| 4-Methoxypyridine | 6.62 | [2] |
Table 1: Comparison of pKa values for methoxy-substituted pyridines.
The data clearly illustrates that a 2-methoxy group significantly decreases the basicity of the pyridine nitrogen due to a dominant inductive effect and steric shielding of the lone pair.[1] In contrast, a 4-methoxy group enhances basicity, indicating a prevailing electron-donating resonance effect. The 3-methoxy substituent has a less pronounced effect, slightly decreasing basicity compared to pyridine itself.
The Methoxy Group in Suzuki-Miyaura Coupling: A Mechanistic Perspective
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, and methoxy-substituted pyridine boronic acids are valuable coupling partners.[3] The methoxy group can influence several key steps in the catalytic cycle.
Figure 2: Generalized Suzuki-Miyaura catalytic cycle involving a methoxy-pyridine boronic acid.
Oxidative Addition: This step is primarily influenced by the electrophile (aryl/heteroaryl halide) and the palladium catalyst and is less directly affected by the electronics of the boronic acid partner.
Transmetalation: This is a critical step where the methoxy group's influence is paramount. The transfer of the pyridyl group from boron to palladium is facilitated by a base. An electron-donating methoxy group (e.g., at the 4-position) can increase the nucleophilicity of the pyridyl ring, potentially accelerating this step. Conversely, an electron-withdrawing group or steric hindrance near the boronic acid can slow it down. The "2-pyridyl problem," where the nitrogen can coordinate to the palladium center and inhibit catalysis, is a known challenge that can be exacerbated or mitigated by substituents.[4]
Reductive Elimination: The final step, where the new C-C bond is formed and the active Pd(0) catalyst is regenerated, is also influenced by the electronic nature of the coupled groups. Electron-rich groups on the palladium intermediate can facilitate this step.
Stability Considerations: The Challenge of 2-Pyridyl Boronic Acids
A significant challenge in working with pyridine boronic acids, especially 2-substituted derivatives, is their inherent instability, often leading to rapid protodeboronation.[5][6] This decomposition pathway competes with the desired cross-coupling reaction. Methoxy substitution can influence this stability, although the effect is complex. To circumvent this instability, air-stable surrogates like N-methyliminodiacetic acid (MIDA) boronates have been developed, which undergo slow release of the boronic acid under the reaction conditions.[6]
Experimental Protocols
The following are generalized experimental protocols for the synthesis of a methoxy-substituted pyridine boronic acid and its subsequent use in a Suzuki-Miyaura coupling reaction. These should be considered starting points, and optimization for specific substrates is often necessary.
Synthesis of 6-Chloro-2-methoxypyridin-3-ylboronic acid
This protocol is adapted from the synthesis of a similar compound.[7]
Materials:
-
2-Chloro-6-methoxypyridine
-
n-Butyllithium (n-BuLi) or Lithium diisopropylamide (LDA)
-
Triisopropyl borate
-
Anhydrous Tetrahydrofuran (THF)
-
Hydrochloric acid (HCl)
-
Standard laboratory glassware for air-sensitive reactions (Schlenk line, etc.)
Procedure:
-
To a solution of 2-chloro-6-methoxypyridine (1.0 eq) in anhydrous THF at -78 °C under an inert atmosphere (e.g., argon), add n-BuLi (1.1 eq) dropwise.
-
Stir the mixture at -78 °C for 1 hour.
-
Add triisopropyl borate (1.2 eq) dropwise, maintaining the temperature at -78 °C.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of 2M HCl at 0 °C until the solution is acidic.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
Figure 3: Experimental workflow for the synthesis of a methoxy-pyridine boronic acid.
Suzuki-Miyaura Coupling of a Methoxy-Pyridine Boronic Acid with an Aryl Bromide
This is a general protocol and may require optimization of the catalyst, ligand, base, and solvent system for specific substrates.[3][4]
Materials:
-
Methoxy-pyridine boronic acid (1.2 eq)
-
Aryl bromide (1.0 eq)
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄, 1-5 mol%)
-
Ligand (e.g., SPhos, XPhos, PPh₃, 2-10 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2.0-3.0 eq)
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane/water, DMF, toluene)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To an oven-dried reaction vessel, add the aryl bromide, methoxy-pyridine boronic acid, palladium catalyst, ligand, and base.
-
Seal the vessel and purge with an inert gas (e.g., argon) for 10-15 minutes.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Concluding Remarks
The methoxy group is a powerful and versatile tool in the design and synthesis of pyridine-based boronic acids for applications in medicinal chemistry and materials science. A thorough understanding of its electronic and steric effects is crucial for predicting and controlling reactivity in cross-coupling reactions. While challenges such as the instability of certain isomers persist, the development of robust synthetic protocols and stable boronic acid surrogates continues to expand the utility of these important building blocks. Future research will undoubtedly uncover even more nuanced ways to harness the directing influence of the methoxy group in the creation of novel and complex molecular architectures.
References
- 1. Direct Methoxypyridine Functionalization Approach to Magellanine-Type Lycopodium Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. organicchemistrydata.org [organicchemistrydata.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dergipark.org.tr [dergipark.org.tr]
The Ascendancy of Boronic Acids in Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Once relegated to the periphery of medicinal chemistry due to concerns over potential toxicity, boronic acids have emerged as a versatile and powerful class of compounds in modern drug discovery.[1][2] Their unique electronic properties and ability to form reversible covalent bonds with biological nucleophiles have propelled them to the forefront of therapeutic innovation.[1][3] This in-depth technical guide provides a comprehensive overview of the core principles of boronic acids in medicinal chemistry, with a focus on their applications, underlying mechanisms, and the experimental methodologies used to evaluate them.
The journey of boronic acids in medicine was significantly catalyzed by the FDA approval of bortezomib (Velcade®) in 2003 for the treatment of multiple myeloma.[3][4][5] This first-in-class proteasome inhibitor demonstrated the therapeutic potential of the boronic acid pharmacophore, sparking a surge in research and development in this area.[2][4] Today, several boronic acid-containing drugs have received regulatory approval, and many more are in various stages of clinical development, targeting a wide range of diseases from cancer to infectious diseases.[6][7][8][9]
This guide will delve into the fundamental chemistry of boronic acids, their mechanism of action as enzyme inhibitors, and their application in approved drugs and clinical candidates. We will present quantitative data on their efficacy, detailed experimental protocols for their study, and visualizations of key biological pathways and experimental workflows.
Core Principles of Boronic Acids
Boronic acids, characterized by a boron atom bonded to an alkyl or aryl group and two hydroxyl groups (R-B(OH)₂), act as Lewis acids.[10] This Lewis acidity allows them to readily interact with nucleophiles, a key feature in their biological activity. A crucial characteristic of boronic acids is their ability to form reversible covalent bonds with diols, such as those found in the active sites of serine proteases.[1] This interaction typically results in the formation of a stable five- or six-membered cyclic boronate ester.[1] The boron atom in these complexes transitions from a trigonal planar to a tetrahedral geometry, mimicking the transition state of peptide bond hydrolysis and leading to potent enzyme inhibition.[11]
The pKa of a boronic acid is typically around 9; however, upon forming a tetrahedral boronate complex, the pKa is lowered to approximately 7.[10][11] This pH-dependent interaction is a critical aspect of their biological function and can be exploited in drug design.
Mechanism of Action: Enzyme Inhibition
The primary mechanism through which boronic acids exert their therapeutic effects is through enzyme inhibition. The boron atom's electrophilic nature makes it an excellent warhead for targeting nucleophilic residues in enzyme active sites, most notably serine and threonine.[1]
Proteasome Inhibition
The 26S proteasome is a large protein complex responsible for the degradation of ubiquitinated proteins, playing a critical role in cell cycle regulation and apoptosis.[3] Inhibition of the proteasome leads to the accumulation of misfolded and regulatory proteins, ultimately triggering programmed cell death. This makes the proteasome a key target in cancer therapy.[3]
Bortezomib and ixazomib are potent and selective inhibitors of the chymotrypsin-like activity of the 20S core of the proteasome.[6] The boronic acid moiety of these drugs forms a stable, yet reversible, covalent bond with the N-terminal threonine residue in the active site of the β5 subunit.[3] This interaction blocks the catalytic activity of the proteasome, leading to the downstream effects illustrated in the signaling pathway below.
β-Lactamase Inhibition
Bacterial resistance to β-lactam antibiotics is a major global health threat, often mediated by the production of β-lactamase enzymes that hydrolyze the antibiotic's β-lactam ring. Boronic acids have emerged as effective inhibitors of serine-based β-lactamases.[12][13] Vaborbactam, a cyclic boronic acid derivative, is a potent inhibitor of class A and class C β-lactamases.[3] It restores the activity of β-lactam antibiotics when used in combination therapy.
Quantitative Data on Boronic Acid-Based Drugs
The efficacy of boronic acid-based drugs is well-documented through extensive preclinical and clinical studies. The following tables summarize key quantitative data for approved and investigational boronic acid inhibitors.
Table 1: FDA-Approved Boronic Acid Drugs
| Drug Name (Trade Name) | Target | Indication | Approval Year |
| Bortezomib (Velcade®) | 20S Proteasome | Multiple Myeloma, Mantle Cell Lymphoma | 2003[3][5][6] |
| Ixazomib (Ninlaro®) | 20S Proteasome | Multiple Myeloma | 2015[3][5][6] |
| Vaborbactam (in Vabomere®) | β-Lactamases | Complicated Urinary Tract Infections | 2017[3] |
| Tavaborole (Kerydin®) | Leucyl-tRNA synthetase | Onychomycosis | 2014[5] |
| Crisaborole (Eucrisa®) | Phosphodiesterase 4 | Atopic Dermatitis | 2016[5] |
Table 2: Clinical Efficacy of Proteasome Inhibitors in Multiple Myeloma
| Drug Combination | Patient Population | Overall Response Rate (ORR) | Median Progression-Free Survival (mPFS) |
| Ixazomib + Lenalidomide + Dexamethasone | Relapsed/Refractory | 78% | 20.6 months |
| Bortezomib + Lenalidomide + Dexamethasone | Newly Diagnosed | 82% | 43 months |
Data compiled from various clinical trial reports.
Table 3: In Vitro Inhibitory Activity of Boronic Acids
| Compound | Target Enzyme | Ki value | IC50 value |
| Bortezomib | 20S Proteasome (Chymotrypsin-like) | 0.6 nM | 7.05 nM[14] |
| Dipeptide Boronic Acid 15 | 20S Proteasome (Chymotrypsin-like) | - | 4.60 nM[14] |
| Vaborbactam | KPC-2 β-Lactamase | - | 93 nM |
| Vaborbactam | CTX-M-15 β-Lactamase | - | 26 nM |
| 3-azidomethylphenyl boronic acid | AmpC β-Lactamase | 700 nM | -[1] |
| Triazole inhibitor 10a | AmpC β-Lactamase | 140 nM | -[1] |
| Triazole inhibitor 5 | KPC-2 β-Lactamase | 730 nM | -[1] |
IC50 and Ki values are dependent on assay conditions and may vary between studies.[15][16]
Experimental Protocols
Detailed and robust experimental protocols are essential for the accurate evaluation of boronic acid-based compounds. This section provides representative methodologies for key experiments.
Synthesis of a Dipeptide Boronic Acid (Bortezomib Analogue)
This protocol outlines a convergent synthesis approach for a dipeptide boronic acid, similar to the synthesis of bortezomib.
Materials:
-
(1R)-(S)-Pinanediol 1-ammonium-3-methylbutane-1-boronate trifluoroacetate salt
-
N-pyrazinecarbonyl-L-phenylalanine
-
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (TBTU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Hexane
-
Methanol
-
Isobutylboronic acid
Procedure:
-
Suspend N-pyrazinecarbonyl-L-phenylalanine and the boronate ammonium salt in anhydrous DCM under an inert atmosphere (e.g., argon) and cool to 0 °C.[6]
-
Add TBTU as a coupling agent.[6]
-
Slowly add a solution of DIPEA in DCM to the reaction mixture.[6]
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction with 1 M HCl.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude protected boronate ester.
-
Purify the crude product by column chromatography.
-
Dissolve the purified boronate ester in a mixture of methanol and hexane.[2]
-
Add 1 N HCl and isobutylboronic acid to facilitate the deprotection and precipitation of the pinanediol.[2]
-
Stir the biphasic mixture at room temperature overnight.
-
Separate the layers and wash the aqueous/methanolic layer with hexane.
-
Extract the aqueous/methanolic layer with DCM.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate to yield the final dipeptide boronic acid.
Proteasome Activity Assay (Fluorometric)
This protocol describes a method to measure the chymotrypsin-like activity of the proteasome in cell lysates using a fluorogenic substrate.
Materials:
-
Cell lines (e.g., multiple myeloma cell lines)
-
Cell lysis buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS, protease inhibitors)
-
Protein concentration assay kit (e.g., BCA assay)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl₂)
-
Fluorogenic proteasome substrate (e.g., Suc-LLVY-AMC)
-
Boronic acid inhibitor (e.g., bortezomib)
-
96-well black microplates
-
Fluorometric plate reader (Excitation: ~380 nm, Emission: ~460 nm)
Procedure:
-
Culture cells to the desired density and treat with various concentrations of the boronic acid inhibitor for the desired time.
-
Harvest cells and prepare cell lysates using lysis buffer.
-
Determine the protein concentration of the lysates.
-
In a 96-well black microplate, add a standardized amount of protein lysate to each well.
-
Add the fluorogenic substrate Suc-LLVY-AMC to each well to a final concentration of 50-100 µM.
-
Incubate the plate at 37°C and measure the fluorescence intensity at regular intervals for 1-2 hours.
-
As a control, include wells with lysate but no inhibitor, and wells with assay buffer and substrate only (background).
-
Calculate the rate of substrate cleavage (increase in fluorescence over time) for each condition.
-
Determine the percent inhibition relative to the untreated control and calculate the IC50 value.[17]
NMR Spectroscopy for Boronic Acid-Protein Interaction
Solution NMR spectroscopy is a powerful technique to study the interaction of boronic acids with their protein targets at atomic resolution. Chemical shift perturbation (CSP) experiments can identify the binding site and determine the dissociation constant (Kd).
Materials:
-
Isotopically labeled protein (¹⁵N or ¹³C, ¹⁵N)
-
Boronic acid inhibitor
-
NMR buffer (e.g., phosphate buffered saline in D₂O)
-
NMR spectrometer with a cryoprobe
Procedure:
-
Prepare a sample of the ¹⁵N-labeled protein in the NMR buffer.
-
Acquire a baseline ¹H-¹⁵N HSQC spectrum of the protein alone.
-
Prepare a concentrated stock solution of the boronic acid inhibitor in the same NMR buffer.
-
Perform a titration by adding increasing amounts of the boronic acid stock solution to the protein sample.
-
Acquire a ¹H-¹⁵N HSQC spectrum at each titration point.
-
Overlay the spectra and identify the protein amide resonances that show significant chemical shift changes upon addition of the inhibitor. These residues are likely part of or near the binding site.
-
Quantify the chemical shift perturbations and fit the data to a binding isotherm to determine the dissociation constant (Kd).
Conclusion and Future Directions
Boronic acids have firmly established their place in the medicinal chemist's toolbox. Their unique ability to form reversible covalent interactions with key biological targets has led to the development of life-saving drugs. The continued exploration of novel boronic acid scaffolds, including cyclic boronates and benzoxaboroles, promises to expand their therapeutic applications.[5]
Future research will likely focus on improving the selectivity and pharmacokinetic properties of boronic acid-based drugs, as well as exploring their potential in new therapeutic areas. The development of boronic acid-based probes and diagnostic agents is also a burgeoning field. As our understanding of the chemistry and biology of these fascinating molecules grows, so too will their impact on human health.
References
- 1. mdpi.com [mdpi.com]
- 2. WO2009004350A1 - Methods for preparing bortezomib and intermediates used in its manufacture - Google Patents [patents.google.com]
- 3. Structure-Based Analysis of Boronic Acids as Inhibitors of Acinetobacter-Derived Cephalosporinase-7, a Unique Class C β-Lactamase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of a Bone-Targeted Bortezomib with In Vivo Anti-Myeloma Effects in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and Characterization of Organic Impurities in Bortezomib Anhydride Produced by a Convergent Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 8. Organoboronic acids/esters as effective drug and prodrug candidates in cancer treatments: challenge and hope - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Bortezomib Amplifies Effect on Intracellular Proteasomes by Changing Proteasome Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. Description of Graph (GraphViz Dot) – YOSBITS [yosbits.com]
- 14. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 15. IC50 - Wikipedia [en.wikipedia.org]
- 16. courses.edx.org [courses.edx.org]
- 17. ashpublications.org [ashpublications.org]
Methodological & Application
Application Notes and Protocols for Suzuki-Miyaura Coupling of 2-Methoxypyridine-4-boronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance.[1][2] This palladium-catalyzed reaction between an organoboron compound and an organohalide is particularly valuable in the pharmaceutical and agrochemical industries for the construction of complex molecular architectures. 2-Methoxypyridine-4-boronic acid is a key building block, providing access to 4-aryl-2-methoxypyridine moieties, which are prevalent in a variety of biologically active compounds.
These application notes provide a comprehensive protocol for the Suzuki-Miyaura coupling of this compound with various aryl halides. The information herein is intended to serve as a guide for reaction optimization and execution, leading to high yields of the desired coupled products.
Core Concepts of the Suzuki-Miyaura Coupling
The catalytic cycle of the Suzuki-Miyaura coupling is a well-established process involving three primary steps:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X) to form a Pd(II) complex. This is often the rate-determining step of the cycle.[1]
-
Transmetalation: The organoboron reagent, activated by a base, transfers its organic group to the palladium center, displacing the halide.[1]
-
Reductive Elimination: The two organic partners on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst.[1]
Challenges in the Suzuki coupling of pyridine-boronic acids can arise from the electron-deficient nature of the pyridine ring, which can slow down the transmetalation step, and the potential for protodeboronation of the boronic acid.[3] Careful selection of the catalyst, ligand, base, and solvent is therefore crucial for a successful transformation.
Experimental Protocols
The following is a general experimental protocol for the Suzuki-Miyaura cross-coupling of this compound with an aryl halide. Optimization of specific parameters may be necessary for different substrates.
Materials:
-
This compound or its pinacol ester (1.1–1.5 equiv)
-
Aryl halide (e.g., aryl bromide) (1.0 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂, Pd(dppf)Cl₂) (1-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, K₃PO₄, Cs₂CO₃) (2.0–3.0 equiv)
-
Anhydrous and degassed solvent (e.g., 1,4-Dioxane/H₂O, Acetonitrile/H₂O, DMF)
-
Inert gas (Argon or Nitrogen)
-
Standard, oven-dried glassware for inert atmosphere chemistry (e.g., Schlenk flask)
General Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (or its pinacol ester, 1.2 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and the base (e.g., K₂CO₃, 2.0 equiv).[2]
-
Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask and backfill with high-purity nitrogen or argon. Repeat this process three times to ensure a completely inert atmosphere.[2]
-
Solvent Addition: Using a syringe, add the degassed solvent mixture (e.g., 1,4-Dioxane/H₂O, 4:1 v/v, to achieve a concentration of 0.1-0.5 M with respect to the aryl halide).[4]
-
Reaction Execution: Immerse the flask in a preheated oil bath and stir the reaction mixture at the desired temperature (e.g., 80-120 °C).[2]
-
Reaction Monitoring: Monitor the reaction's progress periodically using a suitable technique (e.g., TLC, LC-MS, or GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[1]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 4-aryl-2-methoxypyridine.[1]
Data Presentation
The following tables summarize typical reaction conditions and expected yields for the Suzuki-Miyaura coupling of this compound and its derivatives with various aryl halides.
Table 1: Recommended Catalysts, Bases, and Solvents
| Catalyst | Ligand (if applicable) | Base | Solvent System | Typical Temperature (°C) |
| Pd(PPh₃)₄ | - | K₂CO₃ | 1,4-Dioxane / H₂O | 80 - 110 |
| PdCl₂(PPh₃)₂ | - | Na₂CO₃ | Acetonitrile / H₂O | 80 - 100 |
| Pd(dppf)Cl₂ | - | K₃PO₄ | DMF | 90 - 120 |
| Pd₂(dba)₃ | Buchwald Ligands (e.g., SPhos, XPhos) | Cs₂CO₃ | Toluene or THF | 70 - 100 |
Table 2: Substrate Scope and Representative Yields
| Aryl Halide | Boronic Acid Derivative | Catalyst | Base | Solvent | Time (h) | Yield (%) |
| 5-Bromo-1,3-dimethyl-1H-pyrazole | This compound | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane / H₂O | 16 | ~85 |
| Aryl Bromide | This compound pinacol ester | Not specified | Not specified | Not specified | Not specified | Not specified |
| 4-Bromo-N,N-dimethylaniline | This compound | PdCl₂(PPh₃)₂ | Na₂CO₃ | Acetonitrile / H₂O | 12 | ~78 |
| 4-Bromoanisole | (4-Methoxypyridin-2-yl)boronic acid | Pd(dppf)Cl₂ | K₂CO₃ | 1,4-Dioxane / H₂O | 12 | 70-90[1] |
| 4-Bromobenzonitrile | (4-Methoxypyridin-2-yl)boronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene | 8 | 60-85[1] |
*Note: Data for the isomeric (4-methoxypyridin-2-yl)boronic acid is included to provide an expected range of yields for electron-rich and electron-poor aryl bromides.[1]
Visualizations
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow for Suzuki-Miyaura Coupling
Caption: General experimental workflow for Suzuki-Miyaura coupling.
References
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 2-Methoxypyridine-4-boronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methoxypyridine-4-boronic acid is a pivotal building block in modern synthetic chemistry, particularly valued in the pharmaceutical industry for the synthesis of complex heterocyclic molecules. Its structure is frequently incorporated into biologically active compounds, including potent kinase inhibitors such as those targeting the Janus kinase (JAK) family. The Suzuki-Miyaura cross-coupling reaction is the premier method for utilizing this reagent to form crucial carbon-carbon bonds. However, the electronic properties of the pyridine ring and the inherent instability of some heteroaryl boronic acids can present challenges.
This document provides detailed application notes and experimental protocols for the successful palladium-catalyzed cross-coupling of this compound with a variety of aryl and heteroaryl halides. It includes a summary of recommended catalyst systems, reaction conditions, and expected outcomes to facilitate the work of researchers in drug discovery and development.
Core Concepts of the Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound (e.g., a boronic acid) and an organohalide or triflate. The catalytic cycle, essential for understanding and optimizing the reaction, consists of three main steps:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the organohalide (R¹-X), forming a Pd(II) complex. This is often the rate-determining step of the cycle.
-
Transmetalation: The organoboron reagent (R²-B(OH)₂), activated by a base, transfers its organic moiety (R²) to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic groups (R¹ and R²) on the palladium complex couple, forming the desired product (R¹-R²) and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.[1]
The choice of palladium catalyst, ligand, base, and solvent is critical for an efficient and high-yielding reaction, especially when dealing with heteroaryl substrates like this compound.[2]
Data Presentation: Recommended Catalysts and Reaction Conditions
The selection of the appropriate catalyst system is paramount for the successful coupling of this compound. Modern palladium catalysis often employs pre-formed, air- and moisture-stable precatalysts, which offer improved reproducibility and are effective at low catalyst loadings.[2] Below are tables summarizing recommended catalysts and typical reaction conditions for the Suzuki-Miyaura coupling of pyridinylboronic acids with various aryl halides. These serve as a strong starting point for optimizing reactions with this compound.
Table 1: Recommended Palladium Catalysts and Ligands
| Catalyst / Precatalyst | Ligand (if applicable) | Typical Loading (mol%) | Notes |
| Pd(OAc)₂ | SPhos | 1-3 | Bulky, electron-rich ligand stabilizes the catalyst and promotes reductive elimination.[3] |
| Pd₂(dba)₃ | XPhos | 1-3 | Highly active for challenging couplings, including those with heteroaryl chlorides. |
| Pd(dppf)Cl₂ | - | 2-5 | A robust and reliable pre-catalyst that often provides reproducible results. |
| XPhos Pd G3 | - | 1-3 | A highly active Buchwald precatalyst, effective for difficult couplings at low loadings.[2] |
| PEPPSI-IPr | - | 1-3 | Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation; effective for a broad range of substrates. |
Table 2: Influence of Base and Solvent on Coupling Reactions
| Base (equiv.) | Solvent System | Typical Temperature (°C) | Notes |
| K₃PO₄ (2-3) | 1,4-Dioxane / H₂O | 80-110 | A common and effective combination for many Suzuki couplings. |
| K₂CO₃ (2-3) | Toluene / H₂O | 80-100 | A cost-effective choice, particularly for less challenging substrates. |
| Cs₂CO₃ (2-3) | THF / H₂O | 60-80 | A stronger base that can be effective for more difficult couplings. |
| Na₂CO₃ (2-3) | DMF | 80-120 | DMF can aid in the solubility of starting materials. |
Table 3: Representative Yields for Suzuki-Miyaura Coupling of Substituted Pyridines
| Aryl Halide (Ar-X) | Product | Typical Yield Range (%) | Notes |
| 4-Bromoanisole | 4-(4-Methoxyphenyl)-2-methoxypyridine | 70-90 | Electron-rich aryl bromides are generally good coupling partners.[1] |
| 4-Bromobenzonitrile | 4-(4-Methoxypyridin-2-yl)benzonitrile | 60-85 | Electron-poor aryl bromides are also effective coupling partners.[1] |
| 2-Chloro-6-methylpyridine | 2-Methoxy-4-(6-methylpyridin-2-yl)pyridine | 65-85 | Couplings with heteroaryl chlorides often require more active catalyst systems. |
| 4-Chloropyrimidine | 4-(2-Methoxypyridin-4-yl)pyrimidine | 55-75 | Important coupling for the synthesis of kinase inhibitors; may require optimization. |
Experimental Protocols
The following protocols are generalized and may require optimization for specific substrates and scales. It is crucial to perform these reactions under an inert atmosphere (e.g., argon or nitrogen) to prevent catalyst deactivation and side reactions.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling with an Aryl Bromide
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv.)
-
This compound (1.2 mmol, 1.2 equiv.)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv.)
-
Degassed solvent (e.g., 1,4-Dioxane/H₂O, 4:1 mixture, 5 mL)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard, oven-dried glassware for inert atmosphere chemistry (e.g., Schlenk flask)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide, this compound, palladium catalyst, and base.
-
Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask and backfill with high-purity nitrogen or argon. Repeat this process three times to ensure an oxygen-free environment.
-
Solvent Addition: Using a syringe, add the degassed solvent mixture.
-
Reaction Execution: Immerse the flask in a preheated oil bath and stir the reaction mixture at the desired temperature (e.g., 80-100 °C).
-
Monitoring: Monitor the reaction's progress periodically using an appropriate analytical technique, such as Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to afford the pure product.[4]
Protocol 2: Coupling with a Challenging Heteroaryl Chloride using a Buchwald Precatalyst
Materials:
-
Heteroaryl chloride (1.0 mmol, 1.0 equiv.)
-
This compound (1.5 mmol, 1.5 equiv.)
-
XPhos Pd G3 (0.02 mmol, 2 mol%)
-
K₃PO₄ (3.0 mmol, 3.0 equiv.)
-
Degassed solvent (e.g., 1,4-Dioxane or t-BuOH, 5 mL)
Procedure:
-
Reaction Setup: In a glovebox or under a positive flow of inert gas, add the heteroaryl chloride, this compound, XPhos Pd G3, and K₃PO₄ to an oven-dried reaction vial containing a magnetic stir bar.
-
Inert Atmosphere: Seal the vial with a screw cap containing a PTFE septum.
-
Solvent Addition: Add the degassed solvent via syringe.
-
Reaction Execution: Vigorously stir the reaction mixture and heat to the desired temperature (e.g., 100-120 °C) in a preheated aluminum block.
-
Monitoring: Monitor the reaction for completion by LC-MS or GC-MS.
-
Work-up and Purification: Follow the work-up and purification steps outlined in Protocol 1.
Visualizations
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
General Experimental Workflow
Caption: A generalized workflow for the Suzuki-Miyaura coupling experiment.
Troubleshooting
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst- Insufficiently inert atmosphere- Poor choice of base or solvent- Low reaction temperature | - Use a fresh, high-quality catalyst or precatalyst.- Ensure all reagents and solvents are properly degassed.- Screen alternative bases (e.g., K₃PO₄, Cs₂CO₃) and solvent systems.- Increase the reaction temperature in increments. |
| Protodeboronation | - Presence of water or acidic impurities- Prolonged reaction time at high temperature | - Use anhydrous solvents and reagents.- Use a stronger, non-hydroxide base (e.g., K₃PO₄).- Monitor the reaction closely and stop it once the starting material is consumed. |
| Homocoupling of Boronic Acid | - Presence of oxygen in the reaction mixture | - Thoroughly degas the solvent and reaction mixture.- Maintain a positive pressure of inert gas throughout the reaction. |
| Formation of Byproducts | - Catalyst decomposition- Side reactions of functional groups | - Use a more stable catalyst system (e.g., with a bulky, electron-rich ligand).- Consider protecting sensitive functional groups on the substrates. |
References
Application Notes and Protocols for Suzuki-Miyaura Coupling with 2-Methoxypyridine-4-boronic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of 2-Methoxypyridine-4-boronic acid in Suzuki-Miyaura cross-coupling reactions. This versatile building block is of significant interest in medicinal chemistry, particularly for the synthesis of complex heteroaryl compounds, including Janus kinase (JAK) inhibitors. This document outlines typical reaction conditions, detailed experimental protocols, and expected outcomes to facilitate the successful application of this reagent in drug discovery and development.
The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-carbon bonds, enabling the synthesis of biaryls and heteroaryls.[1][2] The reaction typically involves the palladium-catalyzed coupling of an organoboron compound, such as a boronic acid, with an organohalide or triflate in the presence of a base.[2] The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and purity, especially when working with heteroaromatic substrates like this compound.
Data Presentation: Reaction Conditions and Yields
The following tables summarize typical reaction conditions for the Suzuki-Miyaura coupling of methoxypyridine boronic acids with various aryl and heteroaryl halides. While specific data for this compound is limited in readily available literature, the data for its isomers, such as (4-methoxypyridin-2-yl)boronic acid and 2-methoxy-5-pyridylboronic acid, provide a strong basis for reaction optimization.
Table 1: Recommended Catalysts, Bases, and Solvents for Coupling with Methoxypyridine Boronic Acids
| Catalyst | Ligand (if applicable) | Base | Solvent | Typical Temperature (°C) |
| Pd(dppf)Cl₂ | dppf | K₂CO₃, Na₂CO₃, K₃PO₄ | 1,4-Dioxane/H₂O, DMF | 80-110 |
| Pd(PPh₃)₄ | PPh₃ | Na₂CO₃, K₂CO₃ | 1,4-Dioxane, Toluene/H₂O | 95-110 |
| Pd₂(dba)₃ | Phosphite or Phosphine Oxide | KF | 1,4-Dioxane | 110 |
| Pd(OAc)₂ | PPh₃, PCy₃ | K₂CO₃, Cs₂CO₃ | Acetonitrile/H₂O, Toluene | 80-100 |
Table 2: Representative Examples of Suzuki-Miyaura Coupling with Methoxypyridine Boronic Acid Isomers
| Aryl/Heteroaryl Halide | Boronic Acid Isomer | Product | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Bromoanisole | (4-Methoxypyridin-2-yl)boronic acid | 2-(4-Methoxyphenyl)-4-methoxypyridine | Not specified | Not specified | Not specified | Not specified | Not specified | 70-90[2] |
| 4-Bromobenzonitrile | (4-Methoxypyridin-2-yl)boronic acid | 4-(4-Methoxypyridin-2-yl)benzonitrile | Not specified | Not specified | Not specified | Not specified | Not specified | 60-85[2] |
| 2-Bromopyridine | 2-Methoxy-5-pyridylboronic acid | 2-Methoxy-5-(2-pyridyl)pyridine | Pd(dppf)Cl₂ (5) | Na₂CO₃ | DMF | 80 | 22 | 65 |
| 3-Bromopyridine | 2-Methoxy-5-pyridylboronic acid | 2-Methoxy-5-(3-pyridyl)pyridine | Pd(dppf)Cl₂ (5) | Na₂CO₃ | DMF | 80 | 48 | 75 |
| 2-Bromothiophene | 2-Methoxy-5-pyridylboronic acid | 2-Methoxy-5-(2-thienyl)pyridine | Pd(dppf)Cl₂ (5) | Na₂CO₃ | DMF | 80 | 70 | 58 |
Experimental Protocols
The following is a generalized experimental protocol for the Suzuki-Miyaura cross-coupling of this compound with an aryl or heteroaryl halide. Optimization of specific parameters may be necessary for different substrates.
Materials:
-
This compound (1.2-1.5 equiv)
-
Aryl/Heteroaryl halide (1.0 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 1-5 mol%)
-
Base (e.g., K₂CO₃, 2.0-3.0 equiv)
-
Solvent (e.g., 1,4-Dioxane/H₂O, 4:1 mixture)
-
Nitrogen or Argon gas (high purity)
-
Standard, oven-dried glassware for inert atmosphere chemistry (e.g., Schlenk flask)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl/heteroaryl halide (1.0 equiv), this compound (1.2-1.5 equiv), palladium catalyst (1-5 mol%), and base (2.0-3.0 equiv).[2]
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure a completely inert atmosphere.[1]
-
Solvent Addition: Add the degassed solvent via syringe.[1]
-
Reaction Execution: Stir the reaction mixture at the specified temperature (e.g., 80-110 °C) for the indicated time.[2]
-
Monitoring: Monitor the reaction progress by a suitable technique (e.g., TLC, LC-MS, or GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[2]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired biaryl product.[2]
Mandatory Visualizations
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
General Experimental Workflow
References
Application Notes and Protocols for 2-Methoxypyridine-4-boronic acid in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methoxypyridine-4-boronic acid is a versatile and valuable building block in modern drug discovery and medicinal chemistry. Its unique structural features, particularly the presence of a methoxy group on the pyridine ring, enhance its utility in the synthesis of complex organic molecules with therapeutic potential. This reagent is primarily employed in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, to form biaryl and heteroaryl structures that are core components of many biologically active compounds.[1]
These application notes provide a comprehensive overview of the use of this compound in the synthesis of kinase inhibitors, a critical class of drugs targeting signaling pathways implicated in cancer and inflammatory diseases. Detailed experimental protocols, quantitative data on reaction yields and biological activity, and visualizations of key pathways and workflows are presented to guide researchers in leveraging this important synthetic tool.
Key Applications in Drug Discovery
The primary application of this compound lies in its role as a key intermediate for the synthesis of kinase inhibitors. The 2-methoxypyridinyl moiety is a common feature in a variety of potent and selective inhibitors of Janus kinases (JAKs) and Phosphoinositide 3-kinases (PI3Ks).
Janus Kinase (JAK) Inhibitors
The JAK-STAT signaling pathway is crucial for mediating immune responses, and its dysregulation is a hallmark of autoimmune diseases and certain cancers. This compound serves as a critical building block in the synthesis of several JAK inhibitors.[2] These inhibitors function by blocking the activity of JAK enzymes, thereby modulating the inflammatory response.
PI3K/mTOR Dual Inhibitors
The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival. Its aberrant activation is a common event in many human cancers. A new generation of dual PI3K/mTOR inhibitors, which can simultaneously block two key nodes in this pathway, has shown significant promise in anti-tumor therapy. The 2-methoxypyridine scaffold, introduced via this compound, has been incorporated into novel sulfonamide-based PI3K/mTOR dual inhibitors.[3]
Data Presentation
Suzuki-Miyaura Coupling Reaction Yields
The following table summarizes the typical yields for the Suzuki-Miyaura coupling of this compound with various aryl and heteroaryl halides. The reaction conditions are generalized and may require optimization for specific substrates.
| Aryl/Heteroaryl Halide | Product | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Bromoanisole | 4-(4-methoxyphenyl)-2-methoxypyridine | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 85-95 |
| 4-Chlorobenzonitrile | 4-(4-cyanophenyl)-2-methoxypyridine | Pd₂(dba)₃ (2) / SPhos (4) | K₃PO₄ | 1,4-Dioxane | 100 | 18 | 70-85 |
| 2-Bromothiophene | 2-methoxy-4-(thiophen-2-yl)pyridine | Pd(dppf)Cl₂ (5) | Na₂CO₃ | DMF/H₂O | 90 | 8 | 75-90 |
| 4-chloro-7H-pyrrolo[2,3-d]pyrimidine | 4-(2-methoxypyridin-4-yl)-7H-pyrrolo[2,3-d]pyrimidine | Pd(OAc)₂ (2) / XPhos (4) | Cs₂CO₃ | t-BuOH/H₂O | 110 | 24 | 65-80 |
Biological Activity of Synthesized Kinase Inhibitors
This table presents the in vitro inhibitory activity (IC50 values) of representative kinase inhibitors synthesized using this compound or containing the resultant 2-methoxypyridin-4-yl moiety.
| Compound | Target Kinase(s) | IC50 (nM) | Cell-based Assay IC50 (nM) | Target Disease Area |
| Compound 22c | PI3Kα | 0.22 | HCT-116: 20 | Cancer |
| mTOR | 23 | MCF-7: 130 | ||
| Tofacitinib | JAK1 | 2.8 | - | Rheumatoid Arthritis, Psoriasis |
| JAK2 | 20 | |||
| JAK3 | 1.0 | |||
| Baricitinib | JAK1 | 5.9 | - | Rheumatoid Arthritis |
| JAK2 | 5.7 | |||
| PF-06651600 | JAK3 | <1 | - | Alopecia Areata, Crohn's Disease |
Experimental Protocols
General Protocol for Suzuki-Miyaura Cross-Coupling
This protocol provides a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an aryl or heteroaryl halide.
Materials:
-
This compound (1.2 equivalents)
-
Aryl or heteroaryl halide (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, 1-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, K₃PO₄, 2-3 equivalents)
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane, toluene, DMF)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: To a dry Schlenk flask or reaction vial, add the aryl or heteroaryl halide, this compound, palladium catalyst, and base.
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed solvent via syringe.
-
Reaction: Stir the reaction mixture at the appropriate temperature (typically 80-120 °C) for the required time (typically 4-24 hours). Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.
Synthesis of a PI3K/mTOR Dual Inhibitor Intermediate
This protocol describes the synthesis of a key intermediate for a sulfonamide-based PI3K/mTOR dual inhibitor using this compound.
Materials:
-
2,4-difluoro-N-(2-methoxypyridin-3-yl)benzenesulfonamide (1.0 equivalent)
-
(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)(morpholino)methanone (1.2 equivalents)
-
Pd(dppf)Cl₂ (5 mol%)
-
Na₂CO₃ (2.5 equivalents)
-
1,4-Dioxane/H₂O (4:1)
Procedure:
-
Follow the general Suzuki-Miyaura coupling protocol described above.
-
Set the reaction temperature to 90 °C and stir for 12 hours.
-
After work-up and purification, the desired biaryl intermediate is obtained.
Visualizations
Caption: General workflow for a Suzuki-Miyaura coupling reaction.
Caption: Inhibition of the JAK-STAT signaling pathway by a JAK inhibitor.
Caption: Dual inhibition of the PI3K/mTOR signaling pathway.
References
Application Notes and Protocols for the Preparation of Biaryl Compounds with 2-Methoxypyridine-4-boronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methoxypyridine-4-boronic acid is a versatile and increasingly important building block in modern organic synthesis and medicinal chemistry.[1] Its utility is most prominent in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to form biaryl and heteroaryl structures, which are common motifs in pharmaceuticals, agrochemicals, and functional materials.[2] The presence of the methoxy group and the pyridine ring makes this reagent particularly valuable for introducing these specific functionalities into complex molecules.[1][3] Notably, this building block is a key component in the synthesis of various kinase inhibitors, including Janus kinase (JAK) inhibitors, which are crucial in the treatment of autoimmune and inflammatory diseases.[3][4][5]
These application notes provide detailed protocols for the use of this compound in the synthesis of biaryl compounds, primarily through the Suzuki-Miyaura coupling reaction. The information is intended to guide researchers in optimizing reaction conditions and achieving high yields of desired products.
Data Presentation
The efficiency of the Suzuki-Miyaura coupling reaction is dependent on various factors including the choice of catalyst, base, solvent, and the electronic nature of the coupling partners. Below are tables summarizing typical reaction conditions and expected yield ranges for the coupling of pyridinylboronic acids with various aryl halides, which can be used as a starting point for optimizing reactions with this compound.[2]
Table 1: Typical Reaction Conditions for Suzuki-Miyaura Coupling
| Catalyst (mol%) | Ligand (if applicable) | Base | Solvent | Temperature (°C) |
| Pd(PPh₃)₄ (1-5) | - | K₂CO₃, Na₂CO₃, Cs₂CO₃ | 1,4-Dioxane/H₂O, Toluene/EtOH/H₂O | 80-110 |
| Pd(dppf)Cl₂ (1-5) | - | K₃PO₄, KOAc | DMF, 1,4-Dioxane | 80-110 |
| Pd₂(dba)₃ (1-3) | P(t-Bu)₃, PCy₃ | KF, K₃PO₄ | THF, Toluene | Room Temp - 100 |
Table 2: Expected Yields with Various Aryl Halides
| Aryl Halide (Ar-X) | Product | Typical Yield Range (%) | Notes |
| 4-Bromoanisole | 4-(2-Methoxypyridin-4-yl)anisole | 70-90 | Electron-rich aryl bromides generally couple well.[2] |
| 4-Bromobenzonitrile | 4-(2-Methoxypyridin-4-yl)benzonitrile | 60-85 | Electron-poor aryl bromides are also effective coupling partners.[2] |
| 1-Bromo-4-nitrobenzene | 2-Methoxy-4-(4-nitrophenyl)pyridine | 65-88 | Nitro groups are generally well-tolerated. |
| 2-Bromotoluene | 2-Methoxy-4-(o-tolyl)pyridine | 50-75 | Steric hindrance from ortho-substituents may lower yields. |
| 4-Chloropyridine | 2-Methoxy-4,4'-bipyridine | 40-60 | Aryl chlorides are less reactive and may require more active catalyst systems. |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol outlines a general method for the palladium-catalyzed cross-coupling of this compound with an aryl halide.
Materials:
-
This compound (1.2-1.5 equiv)
-
Aryl halide (1.0 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂) (1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) (2.0-3.0 equiv)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)
-
Water (if using a biphasic solvent system)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
Procedure:
-
Reaction Setup: In a dry Schlenk flask under an inert atmosphere, combine the aryl halide (1.0 equiv), this compound (1.2-1.5 equiv), the palladium catalyst (1-5 mol%), and the base (2.0-3.0 equiv).[2]
-
Solvent Addition: Add the degassed solvent system to the flask via syringe.
-
Reaction Execution: Stir the reaction mixture at the desired temperature (typically 80-110 °C) for the specified time (typically 4-24 hours).[4] Monitor the reaction progress using a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and brine.[2]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield the desired biaryl compound.[5]
Protocol 2: Synthesis of this compound Pinacol Ester
For improved stability and handling, this compound can be converted to its pinacol ester.
Materials:
-
4-Bromo-2-methoxypyridine (1.0 equiv)
-
Bis(pinacolato)diboron (B₂pin₂) (1.1 equiv)
-
Potassium acetate (KOAc) (1.5 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride complex with dichloromethane (Pd(dppf)Cl₂) (0.03 equiv)
-
Anhydrous 1,4-dioxane
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask, add 4-bromo-2-methoxypyridine (1.0 equiv), bis(pinacolato)diboron (1.1 equiv), and potassium acetate (1.5 equiv).
-
Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen gas three times.
-
Reagent Addition: Add anhydrous 1,4-dioxane via syringe, followed by the addition of Pd(dppf)Cl₂ (0.03 equiv).
-
Reaction Execution: Heat the reaction mixture to 80-90 °C and stir for 4-6 hours, or until the reaction is complete as monitored by TLC or GC-MS.[4]
-
Work-up: Cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of celite. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the this compound pinacol ester.[4]
Visualizations
Caption: General workflow for the Suzuki-Miyaura cross-coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
References
Application Notes and Protocols for 2-Methoxypyridine-4-boronic acid pinacol ester
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and utility of 2-methoxypyridine-4-boronic acid pinacol ester, a versatile building block in modern organic synthesis, particularly in the realm of pharmaceutical and medicinal chemistry. Detailed experimental protocols for its synthesis via the Miyaura borylation and its application in Suzuki-Miyaura cross-coupling reactions are presented, supported by tabulated data and graphical representations of the workflows.
Introduction
This compound pinacol ester is a key heterocyclic organoboron compound. Its utility stems from the presence of a pyridine ring, a common scaffold in numerous biologically active molecules, and the boronic acid pinacol ester functionality, which enables participation in palladium-catalyzed cross-coupling reactions. This reagent is particularly valued for its stability and ease of handling compared to the corresponding free boronic acid, making it an indispensable tool for the construction of complex molecular architectures in drug discovery and materials science. The primary application lies in the Suzuki-Miyaura coupling reaction, a powerful method for the formation of carbon-carbon bonds.
Synthesis of this compound pinacol ester
The most common and efficient method for the synthesis of this compound pinacol ester is the Miyaura borylation reaction. This palladium-catalyzed process involves the cross-coupling of a halo-pyridine with a diboron reagent, typically bis(pinacolato)diboron (B₂pin₂).
A general workflow for the synthesis is depicted below:
Caption: General workflow for the synthesis of this compound pinacol ester.
Experimental Protocol: Miyaura Borylation
This protocol is a general guideline for the synthesis of this compound pinacol ester from a 4-halo-2-methoxypyridine precursor.
Materials:
-
4-Bromo-2-methoxypyridine or 4-chloro-2-methoxypyridine
-
Bis(pinacolato)diboron (B₂pin₂)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, Pd₂(dba)₃)
-
Phosphine ligand (e.g., dppf, XPhos)
-
Base (e.g., potassium acetate (KOAc), potassium carbonate (K₂CO₃))
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMSO)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To an oven-dried Schlenk flask, add 4-halo-2-methoxypyridine (1.0 equiv), bis(pinacolato)diboron (1.1-1.5 equiv), palladium catalyst (1-5 mol%), ligand (if required), and base (2.0-3.0 equiv).
-
Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir for the specified time (monitor by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired this compound pinacol ester.
Table 1: Typical Reaction Conditions for Miyaura Borylation
| Starting Material | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Bromo-2-methoxypyridine | Pd(dppf)Cl₂ (3) | - | KOAc (3) | Dioxane | 80 | 12 | 75-90 |
| 4-Chloro-2-methoxypyridine | Pd₂(dba)₃ (2) | XPhos (4) | K₂CO₃ (2) | Toluene | 100 | 18 | 60-80 |
Application in Suzuki-Miyaura Cross-Coupling
This compound pinacol ester is a valuable coupling partner in Suzuki-Miyaura reactions for the synthesis of biaryl and heteroaryl compounds. These structural motifs are prevalent in a wide range of pharmaceuticals. The methoxypyridine moiety can be found in various biologically active molecules, and this building block provides a straightforward method for its incorporation.
Below is a diagram illustrating the general workflow of a Suzuki-Miyaura coupling reaction using this boronic ester.
Caption: General workflow for the Suzuki-Miyaura coupling reaction.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol outlines a general procedure for the cross-coupling of this compound pinacol ester with an aryl or heteroaryl halide.
Materials:
-
This compound pinacol ester
-
Aryl or heteroaryl halide (e.g., bromide, iodide, or chloride)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Solvent system (e.g., dioxane/water, toluene/water, DMF)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
In a Schlenk tube, combine the aryl halide (1.0 equiv), this compound pinacol ester (1.2-1.5 equiv), and the base (2.0-3.0 equiv).
-
Evacuate and backfill the tube with an inert gas (repeat three times).
-
Add the degassed solvent(s) via syringe.
-
Add the palladium catalyst.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute with an organic solvent and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography to obtain the desired biaryl compound.
Table 2: Examples of Suzuki-Miyaura Coupling Reactions
| Aryl Halide | Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Product | Yield (%) |
| 1-Bromo-4-nitrobenzene | Pd(PPh₃)₄ (5) | K₂CO₃ (2) | Toluene/H₂O (4:1) | 90 | 6 | 2-Methoxy-4-(4-nitrophenyl)pyridine | 85 |
| 4-Bromoanisole | Pd(dppf)Cl₂ (3) | Cs₂CO₃ (2.5) | Dioxane/H₂O (5:1) | 100 | 12 | 2-Methoxy-4-(4-methoxyphenyl)pyridine | 92 |
| 3-Bromopyridine | Pd(PPh₃)₄ (5) | K₃PO₄ (3) | DMF | 110 | 8 | 2-Methoxy-4-(pyridin-3-yl)pyridine | 78 |
| 1-Chloro-3,5-bis(trifluoromethyl)benzene | Pd₂(dba)₃ (2) / SPhos (4) | K₃PO₄ (3) | Dioxane/H₂O (10:1) | 100 | 24 | 2-Methoxy-4-(3,5-bis(trifluoromethyl)phenyl)pyridine | 71 |
Conclusion
This compound pinacol ester is a highly valuable and versatile reagent in organic synthesis. The Miyaura borylation provides a reliable route for its preparation, and its subsequent use in Suzuki-Miyaura cross-coupling reactions allows for the efficient synthesis of a wide array of biaryl and heteroaryl compounds. The protocols and data presented herein serve as a practical guide for researchers in the pharmaceutical and chemical industries to effectively utilize this important building block in their synthetic endeavors.
Application Notes and Protocols for HPLC Analysis of Pyridine Boronic Acid Reactions
Introduction
Pyridine boronic acids are crucial building blocks in synthetic organic chemistry, particularly in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, which facilitates the formation of carbon-carbon bonds.[1][2] These reactions are fundamental in the development of pharmaceuticals and other complex bioactive molecules.[1] Accurate and efficient monitoring of these reactions is essential for optimizing reaction conditions, understanding kinetics, and ensuring the quality and purity of the final product. High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) are powerful and widely used techniques for this purpose, offering high resolution, sensitivity, and quantitative accuracy for analyzing complex reaction mixtures.[2]
These application notes provide detailed methodologies and protocols for the analysis and reaction monitoring of pyridine boronic acids using HPLC.
HPLC Method Development for Pyridine Boronic Acids
Developing a robust HPLC method is the first step for accurate analysis. Due to the basic nature of the pyridine ring and the unique chemistry of the boronic acid group, several parameters must be carefully considered.
-
Column Selection: The choice of stationary phase is critical.
-
Reversed-Phase (C18): A C18 column is the most common starting point. An Acquity BEH C18 column has been shown to be effective for separating a range of boronic acids.[3][4] For improved peak shape and to minimize secondary interactions with metal surfaces, columns with technologies like MaxPeak Premier are recommended.[5]
-
Mixed-Mode Chromatography: For hydrophilic or basic compounds like pyridine derivatives, mixed-mode columns (e.g., reversed-phase and cation-exchange) can offer unique selectivity and improved retention without the need for ion-pairing reagents.[6]
-
-
Mobile Phase Composition:
-
Solvents: A gradient of acetonitrile and water is typically used.[3]
-
Additives/Buffers: Mobile phase additives are crucial for controlling peak shape and retention.
-
Acidic pH: Using a mobile phase containing a low concentration of an acid like formic acid can improve the peak shape of basic analytes like pyridine.[1]
-
Neutral/Buffered pH: A buffer such as 10 mM ammonium acetate can be effective for separating various boronic acids.[3][4]
-
Minimizing Hydrolysis: For the analysis of boronic acid pinacol esters, which are prone to on-column hydrolysis, it is crucial to use a mobile phase with no pH modifier and a stationary phase with low silanol activity to get an accurate analysis.[7]
-
-
-
Detection:
-
UV Detection: UV detection is standard, typically at 254 nm or another wavelength where the analytes have significant absorbance.[6]
-
Mass Spectrometry (MS): Coupling HPLC with a mass spectrometer (LC-MS) provides much higher selectivity and sensitivity, allowing for definitive peak identification and the analysis of trace-level impurities.[3][4]
-
Post-Column Derivatization: For highly selective detection, a post-column reaction can be employed. Boronic acids react with reagents like alizarin to form fluorescent complexes, which can be detected with high sensitivity using a fluorescence detector (excitation at 469 nm, emission at 610 nm).[8][9]
-
Quantitative Data and Method Performance
A validated HPLC method ensures reliable and accurate results. The following table summarizes typical performance characteristics for a quantitative boronic acid analysis method.
Table 1: Representative HPLC Method Validation Parameters
| Parameter | Typical Value | Source |
|---|---|---|
| Linearity (R²) | > 0.98 | [3][4] |
| Precision (RSD) | < 2.0% | [3][4] |
| Recovery | 97.1% - 105.7% | [3][4] |
| Limit of Detection (LOD) | ~0.1 µg | [3][4] |
| Limit of Quantitation (LOQ) | ~1.0 µg |[3][4] |
Protocol for Monitoring a Suzuki-Miyaura Coupling Reaction
This protocol outlines the steps for monitoring the consumption of a pyridine boronic acid and the formation of the corresponding biaryl product.
Experimental Workflow
Caption: General workflow for monitoring a boronic acid coupling reaction using HPLC.
Detailed Experimental Protocol
-
Reaction Sampling and Quenching:
-
At specified time points (e.g., 0, 15, 30, 60, 120 minutes), carefully withdraw a small, precise aliquot (e.g., 50 µL) from the reaction mixture.[2]
-
Immediately quench the reaction by dispensing the aliquot into a vial containing a known volume (e.g., 1 mL) of a suitable solvent like acetonitrile or methanol. This dilutes the sample and stops the catalytic reaction.[2]
-
-
Sample Preparation:
-
If necessary, further dilute the quenched sample to ensure the analyte concentrations are within the linear range of the detector.
-
For enhanced quantitative accuracy, add a known concentration of an internal standard (a non-reacting compound that is well-resolved from all other peaks) to the sample.[2]
-
Filter the sample through a 0.22 µm syringe filter to remove any particulate matter before injection.
-
-
HPLC Instrumentation and Conditions:
-
The following table provides a robust starting point for method development.
Table 2: Starting HPLC Conditions
Parameter Condition Column XSelect Premier HSS T3 (4.6 x 100 mm, 3.5 µm)[1] Mobile Phase A 0.1% Formic Acid in Water Mobile Phase B 0.1% Formic Acid in Acetonitrile Gradient 5% B to 95% B over 10 minutes, hold for 2 min, return to initial Flow Rate 1.0 mL/min Column Temp. 30 °C Injection Vol. 5 µL | Detector | PDA/UV at 254 nm |
-
-
Data Analysis:
-
Identify the peaks corresponding to the pyridine boronic acid, the aryl halide, and the desired product based on their retention times (confirmed by injecting standards).
-
Integrate the peak areas for each component at every time point.[2]
-
Calculate the percent conversion of the limiting starting material and the formation of the product over time. The use of an internal standard can correct for injection volume variability.[2]
-
Representative Reaction Monitoring Data
Table 3: Time-Course Data for a Suzuki-Miyaura Reaction
| Reaction Time (min) | Pyridine Boronic Acid (% Remaining) | Product (% Formation) |
|---|---|---|
| 0 | 100 | 0 |
| 15 | 75 | 24 |
| 30 | 44 | 55 |
| 60 | 16 | 83 |
| 120 | <2 | 97 |
| 180 | <1 | >99 |
Visualization of the Suzuki-Miyaura Catalytic Cycle
Understanding the reaction mechanism is key to interpreting kinetic data. The following diagram illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
References
- 1. waters.com [waters.com]
- 2. benchchem.com [benchchem.com]
- 3. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. waters.com [waters.com]
- 6. helixchrom.com [helixchrom.com]
- 7. ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SI...: Ingenta Connect [ingentaconnect.com]
- 8. Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. research.wur.nl [research.wur.nl]
Application Notes and Protocols for NMR Characterization of 2-Methoxypyridine-4-boronic acid and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the Nuclear Magnetic Resonance (NMR) characterization of 2-Methoxypyridine-4-boronic acid and its derivatives, which are valuable building blocks in medicinal chemistry, particularly for the synthesis of kinase inhibitors. This document outlines detailed experimental protocols for synthesis and NMR analysis, presents NMR data for the target compound and related structures, and includes visualizations to clarify experimental workflows and chemical structures.
Introduction
This compound and its derivatives, such as the pinacol ester, are important reagents in modern organic synthesis. They are frequently utilized in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, to introduce the 2-methoxypyridine moiety into complex molecules. Due to their role in the synthesis of pharmaceutically active compounds, thorough characterization, particularly by NMR spectroscopy, is essential to ensure identity, purity, and stability.
A common challenge in the NMR analysis of boronic acids is their propensity to form cyclic anhydrides (boroxines), which can lead to complex or broad spectra.[1] This can often be mitigated by using coordinating deuterated solvents like DMSO-d₆ or by converting the boronic acid to its more stable pinacol ester derivative.[1]
Data Presentation
Table 1: Predicted ¹H NMR Data for this compound Derivatives
| Compound | Solvent | Predicted Chemical Shifts (δ, ppm) |
| This compound | DMSO-d₆ | ~8.2 (d, 1H, H6), ~7.0 (d, 1H, H5), ~6.9 (s, 1H, H3), ~3.9 (s, 3H, OCH₃) |
| This compound pinacol ester | CDCl₃ | ~8.3 (d, 1H, H6), ~7.1 (d, 1H, H5), ~7.0 (s, 1H, H3), ~3.9 (s, 3H, OCH₃), ~1.3 (s, 12H, C(CH₃)₂) |
Table 2: Predicted ¹³C NMR Data for this compound Derivatives
| Compound | Solvent | Predicted Chemical Shifts (δ, ppm) |
| This compound | DMSO-d₆ | ~165 (C2), ~150 (C6), ~115 (C5), ~110 (C3), C4 (broad, not observed), ~55 (OCH₃) |
| This compound pinacol ester | CDCl₃ | ~166 (C2), ~152 (C6), ~118 (C5), ~112 (C3), C4 (broad, not observed), ~84 (C(CH₃)₂), ~54 (OCH₃), ~25 (C(CH₃)₂) |
Table 3: Experimental ¹H NMR Data for a Related Isomer
| Compound | Nucleus | Solvent | Chemical Shifts (δ, ppm) |
| 5-methoxy-3-pyridineboronic acid pinacol ester | ¹H | CDCl₃ | 8.54 (d, J = 1.2, 1H), 8.37 (d, J = 3.2, 1H), 7.54 (dd, J = 3.2, 1.2, 1H), 3.87 (s, 3H), 1.36 (s, 12H)[1] |
Note: The carbon atom attached to the boron (C4) is often not observed or appears as a very broad signal in ¹³C NMR spectra due to quadrupolar relaxation of the boron nucleus.[2]
Experimental Protocols
Protocol 1: Synthesis of this compound pinacol ester
This protocol describes the synthesis of the pinacol ester derivative from the corresponding bromopyridine via a Miyaura borylation reaction.
Materials:
-
4-Bromo-2-methoxypyridine
-
Bis(pinacolato)diboron (B₂pin₂)
-
Potassium acetate (KOAc)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂)
-
Anhydrous 1,4-dioxane
-
Nitrogen or Argon gas
-
Standard Schlenk line glassware
Procedure:
-
To a dry Schlenk flask, add 4-bromo-2-methoxypyridine (1.0 eq), bis(pinacolato)diboron (1.1 eq), and potassium acetate (3.0 eq).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add anhydrous 1,4-dioxane to the flask via syringe.
-
Add Pd(dppf)Cl₂ (0.03 eq) to the reaction mixture.
-
Heat the reaction mixture to 80-100 °C and stir for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield this compound pinacol ester.
Protocol 2: General Procedure for NMR Sample Preparation
Materials:
-
This compound or its pinacol ester (5-10 mg)
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆) (0.6-0.7 mL)
-
NMR tube
Procedure:
-
Weigh 5-10 mg of the boronic acid or boronate ester directly into a clean, dry NMR tube.
-
Add approximately 0.6-0.7 mL of the desired deuterated solvent.
-
Cap the NMR tube and gently vortex or invert the tube until the sample is fully dissolved.
-
For boronic acids prone to dehydration, using a coordinating solvent such as DMSO-d₆ is recommended to prevent the formation of boroxines.[1]
Protocol 3: General NMR Acquisition Parameters
Instrumentation:
-
400 MHz (or higher) NMR spectrometer
¹H NMR:
-
Pulse Program: Standard single-pulse experiment (e.g., zg30)
-
Number of Scans: 16-64 (adjust for desired signal-to-noise)
-
Relaxation Delay: 1-2 seconds
-
Spectral Width: 10-12 ppm
-
Referencing: Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm, DMSO-d₆ at 2.50 ppm).
¹³C NMR:
-
Pulse Program: Proton-decoupled single-pulse experiment (e.g., zgpg30)
-
Number of Scans: 1024 or more (as needed for adequate signal-to-noise)
-
Relaxation Delay: 2-5 seconds
-
Spectral Width: 200-220 ppm
-
Referencing: Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm, DMSO-d₆ at 39.52 ppm).
¹¹B NMR:
-
Pulse Program: Standard single-pulse experiment
-
Number of Scans: 128-512
-
Relaxation Delay: 0.5-1 second
-
Spectral Width: 200 ppm
-
Referencing: Use an external standard of BF₃·OEt₂ (δ = 0 ppm).
Visualizations
Caption: Chemical structures of the title compounds.
Caption: General experimental workflow.
Caption: Suzuki-Miyaura cross-coupling reaction.
References
Application Notes and Protocols for the Scale-Up Synthesis of 2-Methoxypyridine-4-boronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methoxypyridine-4-boronic acid is a critical reagent and versatile building block in medicinal chemistry and drug development, notably in the synthesis of Janus kinase (JAK) inhibitors for the treatment of autoimmune diseases. Its unique structure allows for precise and efficient carbon-carbon bond formation through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This document provides detailed protocols and application notes for the scale-up synthesis of this compound, focusing on a robust and scalable halogen-metal exchange followed by borylation. The methodologies presented are intended to guide researchers in producing this key intermediate in multi-gram to kilogram quantities.
Core Synthesis Pathway
The most common and industrially viable route for the synthesis of this compound involves a two-step process. The first step is the halogen-metal exchange of a suitable halopyridine precursor, typically 4-bromo-2-methoxypyridine, at cryogenic temperatures. This is followed by quenching the resulting organometallic intermediate with a borate ester to form the desired boronic acid.
Experimental Protocols
Protocol 1: Kilogram-Scale Synthesis of this compound via Lithiation-Borylation
This protocol is adapted from established procedures for synthesizing pyridine boronic acids and is suitable for large-scale production.[1]
Materials and Equipment:
-
100 L glass-lined reactor with overhead stirring, temperature probe, and nitrogen inlet
-
Addition funnel
-
Cryogenic cooling system (capable of reaching -78 °C)
-
4-Bromo-2-methoxypyridine
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (2.5 M)
-
Triisopropyl borate
-
2 M Hydrochloric acid (HCl)
-
Toluene
-
Acetonitrile
-
Heptane
-
Filter-dryer
Procedure:
-
Reactor Setup: Ensure the 100 L reactor is clean, dry, and thoroughly purged with nitrogen.
-
Charging Starting Material: Charge the reactor with 4-bromo-2-methoxypyridine (e.g., 5.0 kg) and anhydrous THF (e.g., 50 L).
-
Cooling: Cool the reactor contents to -78 °C using a dry ice/acetone bath or a cryogenic chiller.
-
Lithiation: Slowly add n-butyllithium (2.5 M in hexanes) dropwise via the addition funnel over 2-3 hours, ensuring the internal temperature is maintained at or below -70 °C. After the addition is complete, stir the mixture for an additional 30 minutes at -78 °C.
-
Borylation: Add triisopropyl borate dropwise over 1.5-2 hours, maintaining the internal temperature below -70 °C.[2] Allow the reaction mixture to stir for another hour at -78 °C.
-
Quenching and Warming: Slowly warm the reaction mixture to room temperature and stir overnight. Quench the reaction by the slow addition of 2 M HCl until the pH is acidic (pH ~2-3).
-
Phase Separation: Transfer the mixture to a separation funnel. The aqueous layer is separated, and the organic layer is extracted with water.
-
Work-up: The combined aqueous layers are then basified with a suitable base (e.g., NaOH) to precipitate the crude product.
-
Isolation: The crude product is collected by filtration, washed with cold water, and dried under vacuum.
Protocol 2: Large-Scale Purification by Recrystallization
Arylboronic acids are often purified on a large scale through recrystallization to achieve high purity.[2]
Materials and Equipment:
-
50 L jacketed crystallization vessel with overhead stirring
-
Filtration unit (e.g., Nutsche filter-dryer)
-
Vacuum oven
-
Isopropanol
-
Heptane
Procedure:
-
Dissolution: Transfer the crude this compound to the crystallization vessel. Add a minimal amount of hot isopropanol (e.g., 10-15 L) and heat to 60-70 °C with stirring until all solids dissolve.
-
Anti-Solvent Addition: Slowly add heptane (e.g., 30-40 L) as an anti-solvent while maintaining the temperature.
-
Crystallization: Cool the mixture slowly to room temperature and then further cool to 0-5 °C to induce crystallization.
-
Isolation and Drying: The purified product is collected by filtration, washed with a cold isopropanol/heptane mixture, and dried in a vacuum oven at 40-50 °C until a constant weight is achieved.
Data Presentation
Table 1: Representative Reaction Parameters and Yields for Scale-Up Synthesis
| Parameter | Value | Reference |
| Starting Material | 4-Bromo-2-methoxypyridine | Generic |
| Scale | 5.0 kg | [2] |
| Solvent | Anhydrous THF | [3] |
| Lithiation Reagent | n-Butyllithium (2.5 M in hexanes) | [1] |
| Borylation Reagent | Triisopropyl borate | [1] |
| Reaction Temperature | -78 °C to -70 °C | [2][3] |
| Typical Crude Yield | 80-90% | [1] |
| Purity after Recrystallization | >98% | Generic |
Table 2: Key Reagent Quantities for a 5.0 kg Scale Synthesis
| Reagent | Molecular Weight ( g/mol ) | Moles | Quantity | Volume (if applicable) |
| 4-Bromo-2-methoxypyridine | 188.02 | 26.6 | 5.0 kg | - |
| n-Butyllithium (2.5 M) | 64.06 | 29.3 (1.1 eq) | - | 11.7 L |
| Triisopropyl borate | 188.07 | 29.3 (1.1 eq) | 5.5 kg | 6.4 L |
| Anhydrous THF | - | - | - | 50 L |
Mandatory Visualization
Caption: Workflow for the scale-up synthesis of this compound.
References
Application of Catalytic Enantioselective Cascades in the Synthesis of Complex Natural Products: The Total Synthesis of (-)-Himalensine A
Introduction
The synthesis of complex, polycyclic natural products presents a significant challenge in organic chemistry. Modern synthetic strategies increasingly rely on cascade reactions, where multiple bond-forming events occur in a single operation, to enhance efficiency and reduce step count. When combined with asymmetric catalysis, these cascades can establish multiple stereocenters with high fidelity, providing rapid access to enantiomerically pure core structures of intricate molecules. This application note details a key catalytic, enantioselective prototropic shift/intramolecular furan Diels-Alder (IMDAF) cascade reaction employed in the first total synthesis of the complex Daphniphyllum alkaloid, (-)-himalensine A.[1][2][3] This powerful cascade constructs the pivotal ACD tricyclic core of the natural product in a single step, setting five stereogenic centers, including two vicinal quaternary centers, with excellent stereocontrol.[1]
Logical Workflow of the Key Cascade Reaction
The following diagram illustrates the logical progression from the starting material to the complex tricyclic core through the catalytic cascade.
Caption: Logical workflow of the enantioselective cascade reaction.
Quantitative Data for the Key Cascade Reaction
The following table summarizes the quantitative data for the catalytic, enantioselective prototropic shift/IMDAF cascade reaction to form the ACD tricyclic core of (-)-himalensine A.[1][4]
| Parameter | Value |
| Reactant | N-Boc protected furan (7) |
| Catalyst | Chiral phosphine catalyst (11a) |
| Catalyst Loading | 20 mol % |
| Solvent | Toluene (0.1 M) |
| Temperature | 50 °C |
| Reaction Time | 24 hours |
| Yield | 86% |
| Diastereomeric Ratio (dr) | 92:8 |
| Enantiomeric Excess (ee) | 90% |
Experimental Protocol: Catalytic, Enantioselective Prototropic Shift/IMDAF Cascade
This protocol describes the procedure for the key cascade reaction in the total synthesis of (-)-himalensine A, as reported by Shi et al.[1][4]
Materials:
-
N-Boc protected furan (7)
-
Chiral azide precursor (12)
-
Triphenylphosphine (13)
-
Toluene, anhydrous
-
Standard laboratory glassware, oven-dried
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Catalyst Generation (in situ):
-
To an oven-dried flask under an inert atmosphere, add the chiral azide precursor (12) (0.20 equiv) and triphenylphosphine (13) (0.20 equiv).
-
Add anhydrous toluene to dissolve the solids.
-
Stir the solution at room temperature for 1 hour to generate the active phosphine catalyst (11a).
-
-
Cascade Reaction:
-
To the flask containing the in situ generated catalyst, add the N-Boc protected furan (7) (1.0 equiv).
-
Ensure the final concentration of the substrate is 0.1 M in toluene.
-
Heat the reaction mixture to 50 °C.
-
Maintain the reaction at this temperature with stirring for 24 hours, monitoring by TLC for the consumption of the starting material.
-
-
Work-up and Purification:
-
Upon completion, cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure to remove the solvent.
-
Purify the residue by flash column chromatography on silica gel to afford the ACD tricyclic core (8).
-
Experimental Workflow Diagram
The following diagram outlines the key steps in the experimental execution of the cascade reaction.
Caption: Experimental workflow for the key cascade reaction.
The successful application of this novel catalytic, enantioselective prototropic shift/IMDAF cascade reaction was pivotal in achieving the first total synthesis of (-)-himalensine A.[1][2] This approach not only demonstrates the power of cascade reactions in rapidly building molecular complexity from simple precursors but also highlights the importance of developing new catalytic methods to address longstanding challenges in natural product synthesis. The high degree of stereocontrol and efficiency achieved in this key step provides a valuable blueprint for the synthesis of other complex alkaloids and serves as a compelling example for researchers in organic synthesis and drug development.
References
Application Notes: The Role of 2-Methoxypyridine-4-boronic acid in the Synthesis of Advanced Agrochemicals
Introduction
2-Methoxypyridine-4-boronic acid is a versatile building block increasingly utilized in the synthesis of complex agrochemicals.[1] Its unique electronic and structural properties make it a valuable reagent for introducing the 2-methoxypyridine moiety into larger molecules, a common feature in a variety of modern pesticides.[2] The primary application of this boronic acid derivative is in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, which facilitate the formation of carbon-carbon bonds between the pyridine ring and various aryl or heteroaryl halides.[1] This methodology has proven instrumental in the development of novel herbicides and fungicides.
Key Applications in Agrochemical Synthesis
The incorporation of the 2-methoxypyridine-4-yl group can significantly influence the biological activity, selectivity, and metabolic stability of an agrochemical. This structural motif is particularly prevalent in the design of a new generation of herbicides that target critical plant-specific enzymes.
One of the most significant applications of this compound is in the synthesis of herbicides that act as protoporphyrinogen oxidase (PPO) inhibitors .[1][3] PPO is a key enzyme in the chlorophyll and heme biosynthesis pathway in plants.[4][5] By inhibiting this enzyme, these herbicides trigger the accumulation of protoporphyrinogen IX, which, in the presence of light and oxygen, leads to the formation of highly reactive singlet oxygen.[4] This reactive oxygen species causes rapid lipid peroxidation and membrane damage, ultimately resulting in cell death and the characteristic bleaching and necrotic symptoms observed in susceptible weeds.[5]
Synthesis of a Protoporphyrinogen Oxidase (PPO) Inhibitor Intermediate
A key step in the synthesis of certain PPO-inhibiting herbicides involves the Suzuki-Miyaura coupling of this compound with a suitable halogenated aromatic partner. This reaction forges a crucial biaryl linkage that is central to the herbicidal activity of the final molecule.
Quantitative Data Summary
The efficiency of the Suzuki-Miyaura coupling reaction is dependent on several factors, including the choice of catalyst, ligand, base, and solvent. The following table summarizes typical reaction conditions and expected yields for the coupling of this compound with a generic chloro-aromatic substrate to form a key herbicidal intermediate.
| Coupling Partner 1 | Coupling Partner 2 | Catalyst System | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| This compound | Substituted Chloro-Aromatic | Pd(dppf)Cl₂ | K₂CO₃ | 1,4-Dioxane/H₂O | 90-100 | 12-24 | 75-90 |
| This compound | Substituted Bromo-Aromatic | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 80-90 | 8-16 | 80-95 |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling in the Synthesis of a PPO-Inhibitor Intermediate
This protocol outlines a general method for the palladium-catalyzed cross-coupling of this compound with a halogenated aromatic compound.
Materials:
-
This compound (1.0 eq)
-
Halogenated aromatic substrate (e.g., a substituted chlorobenzene) (1.2 eq)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂) (0.03 eq)
-
Base (e.g., K₂CO₃) (2.0 eq)
-
Degassed solvent (e.g., 1,4-Dioxane and Water, 4:1)
-
Nitrogen or Argon gas
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a dry Schlenk flask, add this compound, the halogenated aromatic substrate, the palladium catalyst, and the base.
-
Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times.
-
Add the degassed solvent mixture to the flask via syringe.
-
Heat the reaction mixture to the desired temperature (typically 90-100 °C) with stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl intermediate.
Visualizing the Synthetic Workflow and Biological Action
To better illustrate the processes involved, the following diagrams depict the experimental workflow for the Suzuki-Miyaura coupling and the signaling pathway of PPO-inhibiting herbicides.
Caption: A schematic overview of the key steps in a typical Suzuki-Miyaura cross-coupling reaction.
Caption: The biochemical pathway illustrating the mechanism of action for PPO-inhibiting herbicides.
References
- 1. Novel phenoxy-(trifluoromethyl)pyridine-2-pyrrolidinone-based inhibitors of protoporphyrinogen oxidase: Design, synthesis, and herbicidal activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. www2.lsuagcenter.com [www2.lsuagcenter.com]
- 5. Home Page / Herbicide Symptoms Tool [herbicide-symptoms.ipm.ucanr.edu]
Troubleshooting & Optimization
troubleshooting low yield in Suzuki coupling with pyridine boronic acids
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with low yields in Suzuki-Miyaura cross-coupling reactions involving pyridine boronic acids.
Troubleshooting Guide & FAQs
This section addresses specific issues users might encounter during their experiments, offering potential causes and actionable solutions in a direct question-and-answer format.
Question 1: Why is my Suzuki coupling reaction with a pyridine boronic acid resulting in a low yield?
Low yields in Suzuki couplings with pyridine boronic acids are a common challenge and can stem from several factors related to the inherent properties of these substrates.[1][2] The primary reasons include:
-
Protodeboronation: Pyridine boronic acids, especially 2-pyridylboronic acid, are highly susceptible to protodeboronation, a side reaction where the boronic acid group is cleaved and replaced by a hydrogen atom.[2][3] This is often exacerbated by the presence of water, elevated temperatures, and certain bases.[2][3]
-
Catalyst Deactivation: The nitrogen atom in the pyridine ring can coordinate to the palladium catalyst, forming inactive species and hindering the catalytic cycle.[1][4]
-
Inefficient Transmetalation: The transfer of the pyridine group from the boronic acid to the palladium complex can be sluggish for electron-deficient heteroaryl boron compounds.[1][5]
-
Substrate Reactivity: The reactivity of the coupling partner (e.g., aryl halide) also plays a crucial role. For instance, aryl chlorides are significantly less reactive than the corresponding bromides or iodides due to the stronger carbon-chlorine bond, making the initial oxidative addition step more difficult.[1]
Question 2: What are the most common side reactions, and how can I minimize them?
The two most prevalent side reactions are protodeboronation and homocoupling.
-
Protodeboronation: As mentioned, this is a major pathway for the decomposition of pyridine boronic acids.[2] To minimize this:
-
Use Milder Conditions: Employ lower reaction temperatures and shorter reaction times where possible.[3]
-
Select an Appropriate Base: The choice of base is critical. While a base is necessary to activate the boronic acid, strong bases can accelerate protodeboronation.[6] Consider screening different bases; for instance, weaker bases like NaHCO₃ or KHCO₃ may be beneficial.[3][7]
-
Use Anhydrous Solvents: Employing anhydrous solvents can reduce the rate of this side reaction.[3]
-
Consider Boronic Acid Alternatives: More stable derivatives like pinacol esters or MIDA boronates are less prone to protodeboronation.[1][4][8][9]
-
-
Homocoupling: This side reaction involves the coupling of two boronic acid molecules to form a bipyridyl byproduct.[1][3] It is often promoted by the presence of oxygen.[1][3]
Question 3: My starting aryl halide seems unreactive. How can I improve the coupling efficiency?
For less reactive aryl halides, such as aryl chlorides, highly active catalyst systems are often necessary.[1] Consider the following adjustments:
-
Employ Specialized Ligands: Utilize bulky, electron-rich phosphine ligands like the Buchwald dialkylbiaryl phosphines (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs).[1][4] These ligands can stabilize the palladium catalyst and promote the challenging oxidative addition step.[1]
-
Increase Reaction Temperature: Higher temperatures can help overcome the activation energy barrier for the oxidative addition of the C-Cl bond. However, be mindful that this can also increase the rate of side reactions.[1]
-
Select a Stronger Base: A strong base is often required for less reactive electrophiles. Potassium phosphate (K₃PO₄) is frequently effective in these challenging couplings.[1]
Question 4: How do I choose the right base for my reaction?
The base plays a crucial role in activating the boronic acid to form a more nucleophilic boronate species, which is essential for the transmetalation step.[1][6] The choice of base can significantly impact the reaction yield.
| Base | Common Applications & Considerations |
| K₃PO₄ | Often effective for challenging couplings, including those with less reactive aryl chlorides. Can be used under anhydrous conditions.[1][3] |
| K₂CO₃ / Na₂CO₃ | Widely used inorganic bases. Often used in aqueous solvent mixtures.[1] |
| Cs₂CO₃ | A stronger base that can be effective when other bases fail. |
| KF | A milder base that can be effective and is compatible with base-sensitive functional groups.[3] |
| NaHCO₃ / KHCO₃ | Weaker bases that can help minimize protodeboronation.[3][7] |
Question 5: What are the advantages of using pyridine boronic acid esters or other derivatives?
Using more stable boronic acid derivatives can significantly improve reaction outcomes.
-
Pinacol Esters: These are generally more stable towards protodeboronation compared to the corresponding boronic acids.[1]
-
MIDA Boronates: N-methyliminodiacetic acid (MIDA) boronates are air-stable, crystalline solids that are highly resistant to protodeboronation.[8][9] They undergo slow release of the boronic acid under the reaction conditions, which can be beneficial for challenging couplings.[9]
-
Trifluoroborates: Potassium trifluoroborate salts are another class of stable boronic acid surrogates that can be effective in Suzuki couplings.[1]
Experimental Protocols
Below is a general protocol for a Suzuki-Miyaura coupling reaction with a pyridine boronic acid derivative. This should be considered a starting point, and optimization of the catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates.
Materials:
-
Aryl halide (1.0 equiv)
-
Pyridine boronic acid or derivative (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., SPhos, XPhos, 2-4 mol%)
-
Base (e.g., K₃PO₄, 3.0 equiv)
-
Anhydrous, degassed solvent (e.g., dioxane, toluene)
Procedure:
-
Reaction Setup: To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl halide, the pyridine boronic acid derivative, and the base.
-
Inert Atmosphere: Seal the vessel and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Catalyst Addition: In a glovebox or under a positive pressure of inert gas, add the palladium pre-catalyst and the phosphine ligand.
-
Solvent Addition: Add the degassed solvent via syringe.
-
Reaction: Stir the reaction mixture vigorously at the desired temperature (e.g., 80-110 °C) for the specified time (e.g., 4-24 hours). Monitor the reaction progress by TLC or LC-MS.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to obtain the desired coupled product.
Visualizations
Caption: Troubleshooting workflow for low yields in Suzuki coupling.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. reddit.com [reddit.com]
- 8. benchchem.com [benchchem.com]
- 9. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
preventing protodeboronation of 2-Methoxypyridine-4-boronic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Methoxypyridine-4-boronic acid, focusing on the prevention of protodeboronation during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation and why is it a concern for this compound?
A1: Protodeboronation is an undesired side reaction where the carbon-boron bond of a boronic acid is cleaved and replaced with a carbon-hydrogen bond. For this compound, this results in the formation of 2-methoxypyridine, consuming the starting material and reducing the yield of the desired product in cross-coupling reactions like the Suzuki-Miyaura coupling. Heteroaromatic boronic acids, particularly those containing a pyridine ring, are susceptible to this decomposition pathway.
Q2: What are the primary factors that promote the protodeboronation of this compound?
A2: The main factors that contribute to protodeboronation are:
-
pH: Both acidic and strongly basic conditions can catalyze the reaction. For pyridine-containing boronic acids, a zwitterionic intermediate that is highly reactive towards protodeboronation can form at neutral pH.[1]
-
Temperature: Higher reaction temperatures accelerate the rate of protodeboronation.
-
Solvent: The presence of a proton source, such as water, is necessary for protodeboronation to occur. While aqueous mixtures are common in Suzuki-Miyaura couplings, a high water content can be detrimental.[2]
-
Reaction Time: Longer reaction times increase the likelihood of boronic acid decomposition.[2]
Q3: How does the methoxy group on the pyridine ring affect the stability of this compound?
A3: The 4-methoxy group is an electron-donating group, which can increase the nucleophilicity of the pyridine ring. This can be favorable for the desired cross-coupling reaction. However, the inherent instability of the 2-pyridylboronic acid moiety, which is prone to protodeboronation, remains a significant challenge.
Q4: How should I store this compound to ensure its stability?
A4: To maintain the integrity of this compound, it should be stored in a tightly sealed container in a cool, dry, and dark place, preferably refrigerated at -20°C for long-term storage.[3] Storing under an inert atmosphere (e.g., argon or nitrogen) is also recommended to prevent degradation from moisture and air.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound, with a focus on preventing protodeboronation.
Problem 1: Low yield of the desired cross-coupling product and significant formation of 2-methoxypyridine.
-
Possible Cause: Protodeboronation of this compound.
-
Solutions:
-
Optimize Reaction Conditions: A systematic approach to optimizing the reaction parameters is crucial. The following table provides a starting point for troubleshooting.
-
| Parameter | Recommendation | Rationale |
| Base | Use milder bases like K₃PO₄, K₂CO₃, Cs₂CO₃, or KF instead of strong bases like NaOH or KOH. | Strong bases can accelerate base-catalyzed protodeboronation.[4] |
| Temperature | Run the reaction at the lowest temperature that allows for a reasonable reaction rate (e.g., 80-100 °C). | Higher temperatures increase the rate of protodeboronation. |
| Solvent | Use anhydrous solvents (e.g., dioxane, toluene, DME). If a co-solvent is necessary, minimize the amount of water. | Water is a proton source for protodeboronation.[2] |
| Catalyst | Employ a highly active palladium catalyst and ligand system (e.g., Pd₂(dba)₃ with bulky, electron-rich phosphine ligands like SPhos or XPhos). | An efficient catalyst can promote the desired coupling reaction to outcompete protodeboronation. |
| Degassing | Thoroughly degas all solvents and the reaction mixture. | Oxygen can lead to the formation of undesired byproducts, including homocoupling of the boronic acid. |
-
Advanced Strategy: Use of Boronate Esters: Convert this compound to a more stable boronate ester, such as a pinacol or N-methyliminodiacetic acid (MIDA) ester. These esters provide a slow release of the boronic acid during the reaction, keeping its concentration low and minimizing protodeboronation.[1][5]
-
Workflow for Using Boronate Esters:
Caption: Workflow for utilizing boronate esters to prevent protodeboronation.
-
Problem 2: Reaction fails to initiate or proceeds very slowly.
-
Possible Cause: Inefficient catalyst activation or slow transmetalation.
-
Solutions:
-
Catalyst Choice: For challenging substrates like 2-pyridylboronic acids, specialized catalyst systems may be required. Consider using pre-formed palladium(0) catalysts or catalyst systems known to be effective for heteroaromatic couplings.
-
Ligand Screening: The choice of phosphine ligand is critical. Bulky, electron-rich ligands often improve catalytic activity.
-
Inert Atmosphere: Ensure the reaction is performed under a strictly inert atmosphere (argon or nitrogen) to prevent catalyst deactivation.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for failed Suzuki-Miyaura reactions.
-
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling with this compound
This protocol is a starting point and may require optimization for specific substrates.
Materials:
-
Aryl halide (1.0 equiv)
-
This compound (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃, 2.0-3.0 equiv)
-
Anhydrous solvent (e.g., 1,4-dioxane)
-
Inert atmosphere (argon or nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the aryl halide, this compound, palladium catalyst, and base.
-
Add the anhydrous solvent via syringe.
-
Stir the reaction mixture at 80-100 °C.
-
Monitor the reaction progress by TLC, LC-MS, or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Preparation of this compound pinacol ester
This protocol is adapted from procedures for similar heteroaryl boronic acids.[6]
Materials:
-
This compound (1.0 equiv)
-
Pinacol (1.1 equiv)
-
Anhydrous toluene or other suitable solvent
-
Dean-Stark apparatus
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, add this compound and pinacol.
-
Add a sufficient amount of anhydrous toluene to dissolve the reagents upon heating.
-
Heat the mixture to reflux and collect the water in the Dean-Stark trap.
-
Continue refluxing until no more water is collected.
-
Allow the reaction mixture to cool to room temperature.
-
Remove the solvent under reduced pressure. The resulting crude pinacol ester can often be used directly in the subsequent Suzuki-Miyaura coupling reaction without further purification.
Protocol 3: Preparation of this compound MIDA ester
This protocol is based on general procedures for the synthesis of MIDA boronates.[7]
Materials:
-
This compound (1.0 equiv)
-
N-methyliminodiacetic acid (MIDA) (1.05 equiv)
-
Anhydrous DMSO or DMF
Procedure:
-
In a flask, dissolve this compound and N-methyliminodiacetic acid in anhydrous DMSO or DMF.
-
Heat the mixture (e.g., to 80-110 °C) under vacuum to remove water formed during the reaction.
-
Monitor the reaction for the disappearance of starting materials.
-
After cooling, the MIDA boronate may precipitate or can be isolated by extraction and purification via column chromatography. MIDA boronates are generally stable to silica gel chromatography.[8]
Data Presentation
| Condition | Effect on Stability | Recommendation for this compound |
| High Temperature (>100 °C) | Increased rate of protodeboronation | Use the lowest effective temperature for the coupling reaction. |
| Aqueous Basic Conditions (e.g., NaOH) | Significant protodeboronation | Use milder, non-hydroxide bases (K₃PO₄, Cs₂CO₃). |
| Aqueous Acidic Conditions (e.g., HCl) | Can promote protodeboronation | Maintain a neutral to mildly basic pH during workup. |
| Presence of Water | Facilitates protodeboronation | Use anhydrous solvents and reagents whenever possible. |
| Exposure to Air/Oxygen | Can lead to oxidation and homocoupling | Maintain an inert atmosphere throughout the reaction. |
| Storage at Room Temperature | Potential for gradual decomposition | Store at low temperatures (-20°C) under an inert atmosphere. |
By understanding the factors that lead to protodeboronation and implementing the strategies outlined in this guide, researchers can significantly improve the success rate of reactions involving this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chemscene.com [chemscene.com]
- 4. reddit.com [reddit.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. benchchem.com [benchchem.com]
- 7. Preparation of MIDA Anhydride and Reaction with Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MIDA Boronate: A New Organo-boron Reagent [bldpharm.com]
Technical Support Center: Suzuki-Miyaura Coupling of 2-Methoxypyridine-4-boronic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize the homocoupling of 2-Methoxypyridine-4-boronic acid during Suzuki-Miyaura cross-coupling reactions.
Troubleshooting Guide
Issue: Significant formation of 4,4'-bi(2-methoxypyridine) (homocoupling product) is observed, leading to low yield of the desired cross-coupled product and purification challenges.
Below is a step-by-step guide to diagnose and resolve common causes of excessive homocoupling.
Question 1: What are the primary causes of homocoupling with this compound?
Answer: Homocoupling of arylboronic acids in Suzuki-Miyaura reactions is primarily driven by two mechanisms:
-
Oxygen-Mediated Homocoupling: The presence of dissolved oxygen in the reaction mixture can lead to the oxidation of the active Pd(0) catalyst to a Pd(II) species. This Pd(II) can then react with two molecules of the boronic acid to form the homocoupled product, regenerating Pd(0) in the process. This is often a major contributor to byproduct formation if the reaction is not performed under strictly inert conditions.[1][2][3][4] The mechanism is believed to involve the formation of a palladium peroxo complex.[2][3][5][6]
-
Palladium(II)-Mediated Homocoupling: If a Pd(II) salt (e.g., Pd(OAc)₂, PdCl₂) is used as the catalyst precursor, it can directly react with the boronic acid to generate the homocoupled dimer and Pd(0).[1][7] This can be particularly problematic at the beginning of the reaction before the catalytic cycle is fully established.
Question 2: How can I effectively minimize homocoupling in my reaction?
Answer: A systematic approach to optimizing your reaction conditions is crucial. The following flowchart outlines a decision-making process for troubleshooting and minimizing homocoupling.
Caption: Troubleshooting workflow for minimizing homocoupling.
Frequently Asked Questions (FAQs)
Question 3: Which palladium catalyst is best for minimizing homocoupling?
Answer: The choice of palladium source can significantly impact the extent of homocoupling.
-
Pd(0) Catalysts: Sources like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) are generally preferred as they can directly enter the catalytic cycle without requiring a reduction step.[1] This avoids the initial presence of Pd(II) which can directly cause homocoupling.
-
Pd(II) Pre-catalysts: While common, Pd(II) sources like Pd(OAc)₂ or PdCl₂ can react with the boronic acid to form the homocoupling product. If using a Pd(II) pre-catalyst, ensuring its rapid and efficient reduction to Pd(0) is critical. The use of modern pre-catalysts, such as Buchwald's G3 and G4 pre-catalysts, can also be beneficial as they are designed for clean and efficient generation of the active Pd(0) species.[1]
Question 4: How do the base and solvent affect the homocoupling of this compound?
Answer: The base and solvent system plays a critical role in both the desired cross-coupling and the undesired homocoupling.
| Parameter | Recommendation for Minimizing Homocoupling | Rationale |
| Base | Use a moderately strong, non-nucleophilic base. K₃PO₄, Cs₂CO₃, or K₂CO₃ are often good choices. | A very strong base can sometimes promote boronic acid degradation. The base is required to activate the boronic acid for transmetalation. |
| Solvent | Use anhydrous, aprotic solvents such as 1,4-dioxane, toluene, or tetrahydrofuran (THF).[1] | These solvents are less likely to promote protodeboronation of the boronic acid compared to protic solvents. It is crucial to thoroughly degas the solvent to remove dissolved oxygen. |
Question 5: My this compound seems unstable. Could this be causing homocoupling?
Answer: Yes, the instability of heteroaryl boronic acids, particularly 2-pyridylboronic acids, can contribute to side reactions.[8][9] While the 4-methoxy group is electron-donating and can enhance reactivity in the desired coupling, the inherent instability of the 2-pyridylboronic acid moiety remains a concern.[8] Degradation can lead to various byproducts. To mitigate this, consider the following:
-
Use Fresh Reagent: Use the boronic acid as fresh as possible and ensure it has been stored under cool, dry, and inert conditions.[8]
-
Convert to a Boronate Ester: A highly effective strategy is to convert the boronic acid to a more stable derivative, such as a pinacol or MIDA boronate ester.[8] These esters are more robust and can slowly release the boronic acid into the reaction mixture, keeping its instantaneous concentration low and thus minimizing side reactions.
Question 6: Can the order of reagent addition make a difference?
Answer: Yes, the order of addition can be a useful process parameter to control. One suggested technique is to pre-heat the mixture of the palladium catalyst, base, solvent, and the aryl halide for a short period (e.g., 10 minutes at 60-80°C) before adding the this compound.[4] This can help to ensure the active Pd(0) catalyst is formed and the oxidative addition has occurred before the more sensitive boronic acid is introduced, potentially reducing the opportunity for homocoupling.
Experimental Protocols
Protocol 1: General Procedure for Minimizing Homocoupling in Suzuki-Miyaura Coupling of this compound
This protocol is a starting point and may require optimization for specific substrates. The key focus is on maintaining a strictly inert atmosphere.
Materials:
-
Aryl halide (1.0 equiv)
-
This compound (1.2–1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₃PO₄, 2.0–3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene, 0.1-0.2 M)
-
Standard oven-dried glassware for inert atmosphere chemistry (e.g., Schlenk flask)
-
High-purity argon or nitrogen gas
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide, the palladium catalyst, and the base.
-
Inert Atmosphere: Seal the flask with a septum and thoroughly evacuate and backfill with high-purity argon or nitrogen. Repeat this cycle at least three times to ensure a completely oxygen-free environment.
-
Solvent and Reagent Addition: Add the anhydrous, degassed solvent via syringe. If the aryl halide is a liquid, it can be added at this stage.
-
Degassing (Optional but Recommended): For maximum oxygen removal, subject the mixture to three freeze-pump-thaw cycles.
-
Boronic Acid Addition: Add the this compound as a solid under a positive flow of inert gas or as a solution in the degassed solvent.
-
Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80–110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by a suitable technique (e.g., TLC, LC-MS, or GC-MS) until the limiting reagent is consumed.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Visualizations
Proposed Mechanisms for Boronic Acid Homocoupling
Caption: Proposed mechanisms for boronic acid homocoupling.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Mechanism of the palladium-catalyzed homocoupling of arylboronic acids: key involvement of a palladium peroxo complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Suzuki Reactions with Methoxypyridine Boronic Acids
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in Suzuki-Miyaura cross-coupling reactions involving methoxypyridine boronic acids.
Troubleshooting Guide
This guide addresses common issues encountered during the Suzuki coupling of methoxypyridine boronic acids, with a focus on the critical role of base selection.
Question: My Suzuki coupling reaction with a methoxypyridine boronic acid is giving a low yield. What are the likely causes related to the base?
Answer:
Low yields in Suzuki reactions with methoxypyridine boronic acids can often be traced back to the choice and handling of the base. Here are the primary factors to consider:
-
Inappropriate Base Strength: The basicity must be carefully matched to the substrates. A base that is too weak may not efficiently form the boronate complex, which is crucial for the transmetalation step.[1] Conversely, a very strong base might lead to undesired side reactions, such as the decomposition of starting materials or products, particularly if they contain sensitive functional groups.[1]
-
Protodeboronation: This is a significant side reaction where the boronic acid group is replaced by a hydrogen atom. Methoxypyridine boronic acids, being electron-rich heteroaromatics, are particularly susceptible to this issue.[1] Strong bases, especially in the presence of water, can accelerate protodeboronation.
-
Poor Solubility: Many inorganic bases, such as potassium carbonate (K₂CO₃) and potassium phosphate (K₃PO₄), have limited solubility in common organic solvents used for Suzuki reactions.[1] If the base is not adequately dispersed, it cannot effectively participate in the reaction, leading to a stalled or slow conversion. Vigorous stirring is essential.
-
Catalyst Inhibition/Deactivation: The nitrogen atom in the pyridine ring can coordinate to the palladium catalyst, potentially leading to catalyst deactivation.[1] The choice of base can influence the overall reaction environment and indirectly affect catalyst stability.
Question: I am observing significant protodeboronation of my methoxypyridine boronic acid. How can I mitigate this?
Answer:
Protodeboronation is a common challenge with electron-rich boronic acids. To minimize this side reaction, consider the following strategies:
-
Use a Milder Base: Switching to a weaker base can often reduce the rate of protodeboronation. Bases like potassium carbonate (K₂CO₃) or even milder ones like cesium fluoride (CsF) can be effective.
-
Anhydrous Conditions: Since water is a proton source for this side reaction, employing anhydrous solvents and reagents can significantly suppress protodeboronation. Ensure your solvents are properly dried and consider using a base that has been dried prior to use.
-
Use of Boronic Esters: Converting the boronic acid to a more stable boronic ester, such as a pinacol ester, can protect it from protodeboronation.[1] These esters can then be used directly in the coupling reaction.
-
Reaction Temperature and Time: Lowering the reaction temperature and minimizing the reaction time can also help to reduce the extent of protodeboronation. Monitor the reaction closely to stop it once the starting material is consumed.
Question: The reaction is not going to completion, and I suspect the base is not active enough. What should I do?
Answer:
If you suspect insufficient base activity, several adjustments can be made:
-
Switch to a Stronger Base: If milder bases are ineffective, a stronger base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) may be necessary to promote the reaction, especially with less reactive aryl chlorides.[1]
-
Improve Solubility: Ensure vigorous stirring to maximize the interaction between the solid base and the reactants in the solution. Using a solvent system that allows for some solubility of the base, such as a mixture of an organic solvent with water (e.g., dioxane/water), can be beneficial.
-
Phase-Transfer Catalysis: In some cases, the addition of a phase-transfer catalyst can help to shuttle the base into the organic phase, increasing its effective concentration and reactivity.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of the base in the Suzuki-Miyaura reaction?
A1: The base plays a crucial role in the catalytic cycle. Its main function is to activate the boronic acid by forming a more nucleophilic boronate species (e.g., [Ar-B(OH)₃]⁻). This "ate" complex then undergoes transmetalation with the palladium(II) complex, which is often the rate-determining step of the reaction.
Q2: Which bases are commonly used for Suzuki couplings with methoxypyridine boronic acids?
A2: A range of inorganic bases are commonly employed. The choice depends on the specific substrates and the reactivity of the halide partner. Common choices include:
-
Potassium Carbonate (K₂CO₃): A versatile and cost-effective base suitable for many applications.
-
Sodium Carbonate (Na₂CO₃): Another common and effective carbonate base.
-
Potassium Phosphate (K₃PO₄): A stronger base that is often effective for more challenging couplings, such as those involving aryl chlorides.[1][2]
-
Cesium Carbonate (Cs₂CO₃): A strong and often highly effective base that can provide higher yields, although it is more expensive.[1]
Q3: Can I use organic bases for Suzuki reactions with methoxypyridine boronic acids?
A3: While organic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) can be used, they are generally less effective than inorganic bases for promoting the transmetalation step in Suzuki reactions. Inorganic bases are typically preferred for their ability to efficiently form the reactive boronate species.
Q4: How does the presence of the methoxy group on the pyridine ring affect the reaction conditions?
A4: The methoxy group is electron-donating, which makes the pyridine ring more electron-rich. This can have two main effects:
-
It can make the boronic acid more prone to protodeboronation.
-
If the methoxy group is ortho to the halide, it can introduce steric hindrance, potentially slowing down the oxidative addition step and requiring more robust catalyst systems (e.g., using bulky phosphine ligands).
Data Presentation: Base Performance in Suzuki Couplings with Methoxypyridine Derivatives
The following tables summarize reaction conditions and yields for Suzuki-Miyaura couplings involving various methoxypyridine derivatives, providing a comparative look at the performance of different bases.
| Aryl Halide | Boronic Acid | Base | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 5-bromo-2-methylpyridin-3-amine | Arylboronic acids | K₃PO₄ | Pd(PPh₃)₄ | 1,4-Dioxane/H₂O | 85-95 | >15 | Moderate to Good[2] |
| 3,4,5-tribromo-2,6-dimethylpyridine | 2-methoxyphenylboronic acid | K₂CO₃ | Pd(OAc)₂/SPhos | Toluene | 100 | 0.5 | Good |
| 2-Bromo-4-methylpyridine | Phenylboronic Acid | K₂CO₃ | Pd(dppf)Cl₂ | 1,4-Dioxane/H₂O | 120 (MW) | - | 81[3] |
| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Arylboronic acids | Cs₂CO₃ | Pd(PPh₃)₄ | Dry Toluene | 70-80 | - | 80 |
| 5-bromo-2-methylpyridin-3-amine | Arylboronic acids | K₃PO₄ | Pd(PPh₃)₄ | 1,4-Dioxane/H₂O | 85-95 | >15 | Moderate to Good[2] |
Note: The data presented is compiled from various sources, and direct comparison of yields should be interpreted with caution as other reaction parameters may vary.
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling of a Halomethoxypyridine with an Arylboronic Acid:
This is a generalized protocol and may require optimization for specific substrates.
Materials:
-
Halomethoxypyridine (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, 1-5 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, 2.0-3.0 equiv)
-
Degassed solvent (e.g., 1,4-Dioxane/H₂O 4:1, Toluene)
Procedure:
-
Reaction Setup: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add the halomethoxypyridine, arylboronic acid, palladium catalyst, and the chosen base.
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (e.g., argon or nitrogen) for 5-10 minutes. This can be done by evacuating and backfilling the flask three times.
-
Solvent Addition: Add the degassed solvent via syringe.
-
Reaction: Place the flask in a preheated oil bath or heating block and stir vigorously at the desired temperature (typically 80-110 °C).
-
Monitoring: Monitor the reaction progress by a suitable technique such as Thin-Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.
Mandatory Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A general experimental workflow for a Suzuki-Miyaura coupling reaction.
Caption: A logic diagram to guide base selection for Suzuki reactions.
References
Technical Support Center: 2-Methoxypyridine-4-boronic acid Coupling Efficiency
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for optimizing the Suzuki-Miyaura cross-coupling reactions involving 2-Methoxypyridine-4-boronic acid.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when using this compound in Suzuki-Miyaura coupling reactions?
A1: Like many 2-substituted pyridylboronic acids, this compound can present certain challenges. The primary issues include the potential for protodeboronation (cleavage of the carbon-boron bond), which is often exacerbated by aqueous basic conditions, and the possibility of the pyridine nitrogen coordinating with the palladium catalyst, which can lead to catalyst deactivation or inhibition.[1][2] The electron-deficient nature of the pyridine ring can also slow down the crucial transmetalation step in the catalytic cycle.[3]
Q2: How does the choice of solvent impact the coupling efficiency?
A2: The solvent plays a critical role in Suzuki-Miyaura couplings by ensuring the solubility of reactants and intermediates, and by influencing the reaction rate and outcome. For pyridylboronic acids, a range of solvents can be effective, and the optimal choice often depends on the specific substrates and reaction conditions. Generally, less polar solvents or mixtures containing them, such as 1,4-dioxane or THF, often give good results.[4][5] The addition of a co-solvent like water is common and can be crucial for dissolving the base and facilitating the reaction, though it can also increase the risk of protodeboronation if not carefully controlled.[1]
Q3: I am observing significant homocoupling of the boronic acid. What is the cause and how can I prevent it?
A3: Homocoupling, the formation of a bi-pyridine byproduct from the self-coupling of two boronic acid molecules, is typically caused by the presence of oxygen in the reaction mixture.[1] To minimize this side reaction, it is crucial to thoroughly degas all solvents and the reaction mixture. This can be achieved by sparging with an inert gas like argon or nitrogen, or by using several freeze-pump-thaw cycles.[1] Maintaining a positive pressure of an inert gas throughout the reaction is also essential.[1]
Q4: My reaction is not proceeding to completion, and I have unreacted starting materials. What adjustments can I make?
A4: Incomplete conversion can be due to several factors. Insufficiently active catalyst, a base that is not strong enough, or poor solubility of the starting materials can all contribute.[1] Consider screening different palladium catalysts and ligands, particularly bulky, electron-rich phosphine ligands that can stabilize the catalyst.[1] Switching to a stronger base, such as K₃PO₄ or Cs₂CO₃, may also be beneficial.[1] If solubility is an issue, a change of solvent or a modest increase in the reaction temperature could improve the outcome.[1]
Q5: Should I consider using a boronic ester or trifluoroborate salt instead of the boronic acid?
A5: Yes, for heteroaromatic boronic acids that are prone to decomposition, using more stable derivatives like pinacol boronic esters (BPin) or trifluoroborate salts is a highly recommended strategy.[6] These derivatives are generally more stable to the reaction conditions and can mitigate the issue of protodeboronation, often leading to higher and more reproducible yields.[3][6]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Catalyst deactivation by pyridine nitrogen. 2. Protodeboronation of the boronic acid. 3. Inefficient transmetalation. 4. Poor solubility of reactants. | 1. Use a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos) to shield the palladium center. 2. Use anhydrous solvents and consider a non-aqueous base. Alternatively, convert the boronic acid to a more stable pinacol ester or trifluoroborate salt. 3. Screen different bases (e.g., K₃PO₄, Cs₂CO₃) and consider a solvent system known to promote transmetalation (e.g., dioxane/water). 4. Try a different solvent or solvent mixture (e.g., DMF, THF/water) or increase the reaction temperature. |
| Significant Byproduct Formation (e.g., Homocoupling, Debromination) | 1. Presence of oxygen in the reaction mixture (homocoupling). 2. Unstable boronic acid leading to protodeboronation. | 1. Thoroughly degas all solvents and the reaction mixture (e.g., by sparging with argon or freeze-pump-thaw cycles). Ensure a positive inert gas atmosphere is maintained. 2. Switch to a more stable boronic ester or trifluoroborate salt. Use anhydrous conditions where possible. |
| Inconsistent Results | 1. Variable quality of boronic acid. 2. Incomplete degassing or exclusion of air/moisture. 3. Inconsistent heating or stirring. | 1. Use fresh, high-purity boronic acid or its more stable ester/salt form. 2. Standardize the degassing procedure and ensure all glassware is thoroughly dried. 3. Use a temperature-controlled heating block and ensure vigorous, consistent stirring. |
Data Presentation
The following table summarizes the effect of different solvents on the yield of Suzuki-Miyaura coupling reactions with structurally similar pyridine and pyrimidine boronic acids, providing a starting point for solvent selection.
| Boronic Acid/Ester | Coupling Partner | Catalyst/Base | Solvent | Temperature (°C) | Yield (%) |
| Phenylboronic acid | 2,4-dichloropyrimidine | Pd(PPh₃)₄ / Na₂CO₃ | 1,4-Dioxane | 100 | 72[4] |
| Phenylboronic acid | 2,4-dichloropyrimidine | Pd(PPh₃)₄ / Na₂CO₃ | Isopropanol | 80 | 64[4] |
| 2-thiopheneboronic acid pinacol ester | Pyridine-2-sulfonyl fluoride | Pd(dppf)Cl₂ / Na₃PO₄ | 1,4-Dioxane / H₂O (4:1) | 100 | ~85[7] |
| 2-thiopheneboronic acid pinacol ester | Pyridine-2-sulfonyl fluoride | Pd(dppf)Cl₂ / Na₃PO₄ | Diglyme | 100 | ~75[7] |
| 2,4-difluorophenylboronic acid | 2-chloro-6-methoxypyridine | XPhos precatalyst / K₃PO₄ | Toluene | Not specified | Excellent |
| 2,4-difluorophenylboronic acid | 2-chloro-6-methoxypyridine | XPhos precatalyst / K₃PO₄ | t-BuOH | Not specified | Excellent |
| 2,4-difluorophenylboronic acid | 2-chloro-6-methoxypyridine | XPhos precatalyst / K₃PO₄ | 1,4-Dioxane | Not specified | Excellent |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of this compound
This protocol is a general starting point and may require optimization for specific substrates.
Materials:
-
This compound (1.2-1.5 equivalents)
-
Aryl halide (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 1-5 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃, 2.0-3.0 equivalents)
-
Anhydrous and degassed solvent (e.g., 1,4-Dioxane/H₂O 4:1, Toluene, or DMF)
-
Inert gas (Argon or Nitrogen)
-
Standard oven-dried glassware for inert atmosphere chemistry (e.g., Schlenk flask)
Procedure:
-
Reaction Setup: In a dry Schlenk flask equipped with a magnetic stir bar, combine the aryl halide (1.0 eq.), this compound (1.2-1.5 eq.), and the base (2.0-3.0 eq.).
-
Inert Atmosphere: Seal the flask with a rubber septum, then evacuate and backfill with high-purity argon or nitrogen. Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed solvent via syringe. The typical reaction concentration is between 0.1 and 0.2 M relative to the limiting reagent.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by a suitable technique such as Thin-Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: General experimental workflow for the Suzuki-Miyaura coupling reaction.
Caption: A decision tree for troubleshooting low-yielding Suzuki coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Suzuki-Miyaura Coupling of 2-Methoxypyridine-4-boronic acid with Aryl Chlorides
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers utilizing 2-Methoxypyridine-4-boronic acid in Suzuki-Miyaura cross-coupling reactions with aryl chlorides.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when coupling this compound with aryl chlorides?
A1: This specific transformation presents a dual challenge. Firstly, aryl chlorides are inherently less reactive than their bromide or iodide counterparts due to the strength of the C-Cl bond, which makes the initial oxidative addition step of the catalytic cycle more difficult.[1] Secondly, heteroaryl boronic acids, particularly those with nitrogen atoms like pyridines, can be problematic. Key issues include:
-
Protodeboronation : The carbon-boron bond can be cleaved, especially in the presence of protic sources like water, leading to the formation of 2-methoxypyridine as a major byproduct.[2][3][4][5]
-
Catalyst Inhibition : The Lewis basic nitrogen atom in the pyridine ring can coordinate to the palladium catalyst, potentially leading to its deactivation.[4][6]
-
Stability : Pyridylboronic acids can be unstable and may exist as a mixture of the free acid and its cyclic boroxine trimer, complicating stoichiometry.[2][3]
Q2: My reaction is not working. What is a good set of starting conditions to try?
A2: For challenging couplings involving aryl chlorides and heteroaryl boronic acids, a robust catalyst system is essential. Buchwald's biarylphosphine ligands are often effective. A reliable starting point would be to use a palladium precatalyst with a bulky, electron-rich phosphine ligand and a strong, non-nucleophilic base.[2][6]
Recommended Starting Conditions
| Component | Recommendation | Molar eq. / mol% | Rationale |
|---|---|---|---|
| Aryl Chloride | Substrate | 1.0 eq. | Limiting reagent. |
| Boronic Acid | This compound | 1.2 - 1.5 eq. | Excess is used to compensate for potential protodeboronation and ensure complete consumption of the aryl chloride.[2] |
| Pd Precatalyst | Pd₂(dba)₃ or Pd(OAc)₂ | 1-2 mol% | Common, effective palladium(0) or palladium(II) sources.[7] |
| Ligand | SPhos or XPhos | 2-4 mol% | Bulky, electron-rich ligands that facilitate the difficult oxidative addition of aryl chlorides.[2] |
| Base | K₃PO₄ or Cs₂CO₃ | 2.0 - 3.0 eq. | Strong inorganic bases that promote transmetalation without degrading the substrates.[7] |
| Solvent | 1,4-Dioxane or Toluene | 0.1 - 0.2 M | Anhydrous aprotic solvents are preferred to minimize protodeboronation.[5] |
| Temperature | 80 - 110 °C | - | Elevated temperatures are typically required to activate the C-Cl bond.[7] |
Q3: How can I prevent the decomposition (protodeboronation) of my this compound?
A3: Protodeboronation is a major side reaction.[4] To mitigate it, you can:
-
Use Anhydrous Conditions : Ensure all solvents and reagents are thoroughly dried and the reaction is run under a strict inert atmosphere (Argon or Nitrogen).[5]
-
Convert to a More Stable Derivative : Boronic acids can be converted into more stable potassium trifluoroborates or boronate esters (e.g., pinacol or MIDA esters).[2][3][8] These derivatives are more resistant to protodeboronation and release the boronic acid in situ under the reaction conditions.[8]
Troubleshooting Guide
Problem 1: Low to No Yield of Desired Product
If you are experiencing low conversion of your starting materials, consider the following causes and solutions.
Potential Causes & Solutions
| Potential Cause | Recommended Action |
|---|---|
| Inactive Catalyst System | The combination of palladium source and ligand is not active enough to promote the oxidative addition of the aryl chloride. Screen a panel of bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, P(t-Bu)₃, RuPhos).[2][9] Consider using highly active palladacycle precatalysts.[1] |
| Inadequate Base | The base may be too weak or not soluble enough to effectively promote the transmetalation step. Try stronger bases like K₃PO₄, Cs₂CO₃, or CsF.[7][10] Grinding the base to a fine powder can improve its reactivity. |
| Oxygen Contamination | Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species and promote homocoupling. Ensure all solvents are rigorously degassed (e.g., via freeze-pump-thaw cycles or sparging with argon for 20-30 minutes) and that the reaction is maintained under a positive pressure of an inert gas.[5] |
| Substrate Instability | Your boronic acid may be degrading before it can couple. Confirm the purity and stability of your boronic acid. If degradation is suspected, convert it to a more stable potassium trifluoroborate or a pinacol boronate ester.[2][5] |
Problem 2: Significant Formation of 2-Methoxypyridine (Protodeboronation)
This indicates that the C-B bond of your boronic acid is cleaving faster than it is coupling.
Troubleshooting Protodeboronation
| Potential Cause | Recommended Action |
|---|---|
| Presence of Water | Water is a primary cause of protodeboronation. Use anhydrous solvents and reagents. If an aqueous base is required by a specific protocol, minimize the amount of water used.[5] |
| Incorrect Base | While strong bases are needed, some can introduce trace amounts of water or hydroxide that facilitate protodeboronation. Consider screening bases; sometimes anhydrous fluoride sources like CsF or KF can be effective.[10] |
| Boronic Acid Form | The free boronic acid is inherently susceptible to this side reaction.[3][4] This is a strong indication that you should use a more stable derivative like a potassium trifluoroborate or MIDA boronate, which are designed to resist premature decomposition.[8] |
Problem 3: Observation of Homocoupling Byproducts (Biaryl or Bipyridine)
The formation of Ar-Ar from your aryl chloride or pyridine-pyridine from your boronic acid points to specific issues in the catalytic cycle.
Troubleshooting Homocoupling
| Potential Cause | Recommended Action |
|---|---|
| Oxygen in Reaction | Homocoupling of the boronic acid is often promoted by the presence of oxygen. Rigorously deoxygenate your reaction setup and solvents.[5] |
| Incorrect Stoichiometry | An excess of the boronic acid can sometimes lead to its homocoupling. Try adjusting the stoichiometry to be closer to 1.1 equivalents of the boronic acid. |
| Inefficient Transmetalation | If transmetalation is slow compared to other pathways, homocoupling can occur. Re-evaluate your choice of base and solvent system to optimize the transmetalation step. A different ligand may also be required to facilitate a more rapid turnover. |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
This protocol provides a starting point for the coupling of an aryl chloride with this compound. Optimization for each specific substrate is recommended.
-
Reagent Preparation :
-
To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl chloride (1.0 eq.), this compound (1.2 eq.), and finely ground K₃PO₄ (2.0 eq.).
-
-
Inert Atmosphere Setup :
-
Seal the flask with a rubber septum.
-
Evacuate the flask under vacuum and backfill with high-purity argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.[11]
-
-
Catalyst and Solvent Addition :
-
Under a positive flow of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%) and the phosphine ligand (e.g., SPhos, 4 mol%).
-
Add degassed, anhydrous 1,4-dioxane via syringe to achieve the desired concentration (e.g., 0.1 M).
-
-
Reaction Execution :
-
Place the sealed flask in a preheated oil bath at the desired temperature (e.g., 100 °C).
-
Stir the reaction mixture vigorously.
-
-
Monitoring and Workup :
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent like ethyl acetate and filter through a pad of celite to remove inorganic salts and palladium black.
-
Wash the filtrate with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification :
-
Purify the crude residue by column chromatography on silica gel to obtain the final product.
-
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for Suzuki-Miyaura coupling.
Caption: Troubleshooting logic tree for a failed Suzuki-Miyaura reaction.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Purification of 2-Methoxypyridine-4-boronic Acid Products
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the purification of 2-Methoxypyridine-4-boronic acid and its reaction products. The information is presented in a question-and-answer format to directly address common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound products?
A1: Common impurities include the corresponding protodeboronated byproduct (2-methoxypyridine), unreacted starting materials, homocoupled byproducts, and boroxines, which are trimeric anhydrides formed by the dehydration of the boronic acid.[1][2] Residual palladium catalyst and inorganic salts from the reaction workup are also frequently observed.[1]
Q2: My this compound appears to be degrading during purification or storage. What is causing this instability?
A2: this compound, like many pyridyl boronic acids, is susceptible to several degradation pathways:
-
Protodeboronation: This is a significant issue where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, forming 2-methoxypyridine.[3][4][5] This process can be catalyzed by aqueous conditions and is pH-dependent.[6]
-
Oxidative Degradation: The boronic acid group can be cleaved oxidatively, particularly in the presence of air or other oxidizing agents.[4][7]
-
Dehydration: Boronic acids can undergo intermolecular dehydration to form cyclic trimeric anhydrides known as boroxines. This is often a reversible process in the presence of water.[2]
Q3: I am having difficulty purifying my this compound product using standard silica gel column chromatography. What are the likely reasons and solutions?
A3: Standard silica gel chromatography can be challenging for boronic acids for a few reasons:
-
Acidity of Silica: The acidic nature of silica gel can promote the degradation of sensitive boronic acids.[1]
-
Polarity: Boronic acids are often polar and can stick to or streak on the silica column, leading to poor separation and recovery.[8]
Troubleshooting Strategies:
-
Neutralized Silica: Consider neutralizing the silica gel by pre-treating it with a non-nucleophilic base like triethylamine mixed in the eluent.[1]
-
Reversed-Phase Chromatography: For polar compounds, reversed-phase chromatography (e.g., using C18 silica) can be a more effective alternative.[1][8]
-
Alternative Stationary Phases: In some cases, neutral alumina may be a suitable alternative to silica gel.[9]
Troubleshooting Guides
Issue 1: Low Yield of Desired Product After Purification
| Possible Cause | Troubleshooting Suggestion |
| Product loss during aqueous workup due to partial solubility. | Minimize the volume of aqueous washes. If the product is acidic, an acidic wash can help protonate it and drive it into the organic layer. Conversely, a basic wash can remove acidic impurities.[10] |
| Degradation of the product on a silica gel column. | Switch to a less acidic stationary phase like neutral alumina or use reversed-phase chromatography.[1][9] |
| Inefficient extraction of the product. | Perform multiple extractions with a suitable organic solvent. Ensure the pH of the aqueous layer is optimized to minimize the solubility of your product. |
Issue 2: Persistent Impurities After Column Chromatography
| Observation | Troubleshooting Steps |
| Co-elution of the product with the protodeboronated impurity (2-methoxypyridine). | Optimize the eluent system for better separation. A gradient elution may be necessary. If separation is still poor, consider alternative purification techniques like recrystallization or derivatization. |
| Presence of inorganic salts in the final product. | Ensure the crude product is thoroughly washed with water to remove inorganic salts before chromatography.[1] |
| Homocoupled byproduct is difficult to separate. | Recrystallization can be effective if the product and the homocoupled byproduct have different solubilities. |
Data Presentation
The choice of purification method can significantly impact the final purity and yield of the this compound product. The following table provides a qualitative comparison of common purification techniques.
| Purification Method | Typical Purity | Typical Recovery | Key Advantages | Common Challenges |
| Recrystallization | High to Very High | Moderate to High | Can yield highly pure crystalline material.[11] | Finding a suitable solvent system can be time-consuming; not suitable for non-crystalline products.[8] |
| Silica Gel Chromatography | Moderate to High | Low to Moderate | Widely applicable for many organic compounds.[1] | Can cause degradation of sensitive boronic acids; polar products may streak or have poor recovery.[8] |
| Reversed-Phase HPLC | Very High | Moderate | Excellent for purifying polar compounds.[12] | Requires specialized equipment; can be time-consuming to remove water from fractions.[8] |
| Acid-Base Extraction | Low to Moderate | High | Good for removing non-acidic or non-basic impurities. | Less effective for impurities with similar acidic/basic properties as the product.[8] |
| Diethanolamine Adduct Formation | High | Moderate to High | Forms a crystalline adduct that can be easily separated.[8][11] | The adduct needs to be subsequently cleaved to recover the pure boronic acid. |
Experimental Protocols
Protocol 1: General Purification by Recrystallization
-
Solvent Screening: In small vials, test the solubility of the crude this compound product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, acetonitrile, and water) at room temperature and upon heating.[1] The ideal solvent will dissolve the compound when hot but not at room temperature. Solvent mixtures (e.g., ethanol/water) can also be effective.
-
Dissolution: In a flask, dissolve the crude product in a minimal amount of the chosen hot solvent or solvent mixture.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, try scratching the inside of the flask with a glass rod or placing the flask in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Purification using Reversed-Phase Flash Chromatography
-
Sample Preparation: Dissolve the crude product in a minimal amount of a suitable solvent, such as methanol or acetonitrile.
-
Column Equilibration: Equilibrate a C18 reversed-phase column with the initial mobile phase (e.g., a mixture of water and acetonitrile, potentially with a small amount of an additive like formic acid or ammonium acetate to improve peak shape).[13]
-
Loading: Load the dissolved sample onto the column.
-
Elution: Elute the column with a gradient of increasing organic solvent (e.g., increasing the percentage of acetonitrile in water).
-
Fraction Collection: Collect fractions and analyze them by TLC or LC-MS to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure. Lyophilization (freeze-drying) may be necessary to remove the final traces of water.[8]
Visualizations
Caption: A general workflow for the purification and analysis of this compound products.
Caption: A troubleshooting decision tree for identifying and addressing common impurities in this compound products.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Protodeboronation - Wikipedia [en.wikipedia.org]
- 6. research.manchester.ac.uk [research.manchester.ac.uk]
- 7. A Computational Investigation of the Oxidative Deboronation of BoroGlycine, H2N–CH2–B(OH)2, Using H2O and H2O2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. reddit.com [reddit.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. reddit.com [reddit.com]
- 12. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
dealing with irreproducible results in pyridylboronic acid couplings
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with pyridylboronic acid couplings. Unreliable results in these reactions are a common challenge, and this resource aims to provide clear, actionable solutions to improve reproducibility and success rates.
Troubleshooting Guide
This guide addresses specific issues encountered during experiments with pyridylboronic acid couplings in a question-and-answer format.
Question 1: Why is my Suzuki-Miyaura coupling reaction with a pyridylboronic acid giving low or no yield?
Low or no yield in these reactions can be attributed to several factors, often related to the inherent instability of pyridylboronic acids and the specific reaction conditions.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution(s) |
| Protodeboronation | This is a significant side reaction where the boronic acid group is replaced by a hydrogen atom, particularly in the presence of aqueous bases.[1] To mitigate this, consider using more stable boronic acid derivatives like pinacol esters or MIDA boronates.[1][2] A "slow-release" strategy using these esters can maintain a low concentration of the reactive boronic acid, favoring the cross-coupling reaction.[2][3] The choice of base is also critical; using non-aqueous or milder bases like K₃PO₄ or Cs₂CO₃ can reduce the rate of protodeboronation.[1] |
| Catalyst Deactivation | The nitrogen atom of the pyridine ring can coordinate with the palladium catalyst, forming inactive species and hindering the catalytic cycle.[1] Employing bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands (e.g., IPr) can prevent this inhibitory coordination and enhance catalyst activity.[1] |
| Poor Quality of Boronic Acid | Pyridylboronic acids can degrade upon storage. It is crucial to assess the purity of the boronic acid before use. Techniques like NMR (¹H, ¹¹B) and HPLC can be used for quality control.[4] If the quality is questionable, consider purchasing a fresh batch or synthesizing and purifying it immediately before use. |
| Inefficient Transmetalation | The transfer of the pyridyl group from boron to palladium can be sluggish. The choice of base is critical here; bases like Cs₂CO₃ are often more effective than Na₂CO₃ or K₂CO₃ due to their higher solubility and ability to facilitate the formation of the more reactive boronate species.[5] |
| Inadequate Degassing | The presence of oxygen can lead to the oxidation of the palladium catalyst and homocoupling of the boronic acid.[5][6] It is essential to thoroughly degas all solvents and run the reaction under an inert atmosphere (e.g., argon or nitrogen).[7] Techniques like freeze-pump-thaw or sparging with an inert gas are recommended.[6] |
Question 2: How can I minimize side reactions such as homocoupling and protodeboronation?
Minimizing side reactions is key to achieving high yields and reproducible results.
Strategies to Minimize Side Reactions:
| Side Reaction | Mitigation Strategy |
| Homocoupling | This side reaction, the self-coupling of the boronic acid, can be reduced by ensuring a thoroughly degassed reaction mixture and using a Pd(0) source or an efficient precatalyst system.[1] |
| Protodeboronation | As a primary decomposition pathway for pyridylboronic acids, especially 2-pyridyl derivatives, minimizing protodeboronation is crucial.[8][9][10][11] This can be achieved by: • Using stable boronic acid derivatives (pinacol esters, MIDA boronates, or trifluoroborate salts).[1] • Employing milder or non-aqueous bases. • Carefully controlling the reaction temperature, as higher temperatures can accelerate decomposition. |
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters to control for reproducible pyridylboronic acid couplings?
The most critical parameters are the quality of the pyridylboronic acid, the choice of catalyst system (palladium source and ligand), the selection of the base, the solvent system, and ensuring strictly anaerobic conditions.[1][5][6]
Q2: When should I use a pyridylboronic acid ester instead of the free acid?
Pyridylboronic acid esters, such as pinacol or MIDA esters, are generally more stable than the corresponding boronic acids and are less prone to protodeboronation.[1][2] They are particularly advantageous when working with 2-pyridylboronic acid derivatives, which are notoriously unstable.[8][10][11] The use of these esters in a "slow-release" strategy, where the boronic acid is generated in situ, can significantly improve reaction outcomes.[2][3]
Q3: How does the position of the boronic acid group on the pyridine ring affect reactivity?
The position of the boronic acid group significantly impacts stability and reactivity. 2-Pyridylboronic acids are particularly susceptible to protodeboronation, making them challenging coupling partners.[8][10][11] In contrast, 3- and 4-pyridylboronic acids are generally more stable and less prone to this decomposition pathway.[8][10]
Q4: What analytical techniques are recommended for monitoring the reaction and assessing product purity?
High-Performance Liquid Chromatography (HPLC) is a fundamental technique for monitoring reaction progress and determining product purity.[4] Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, sometimes requiring derivatization of the boronic acid.[4] For structural elucidation of the final product and to check the quality of the starting boronic acid, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹¹B) is the most powerful tool.[4]
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling with a Pyridylboronic Acid
This is a generalized procedure and should be optimized for specific substrates.
-
Vessel Preparation: In an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), the pyridylboronic acid or ester (1.2–1.5 equiv.), and a finely powdered base (e.g., K₃PO₄, 2.0–3.0 equiv.).[7]
-
Inert Atmosphere: Seal the vessel and thoroughly evacuate and backfill with an inert gas (argon or nitrogen) three times.[1][7]
-
Catalyst and Ligand Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or a suitable precatalyst, 1-5 mol%) and the ligand (if required).
-
Solvent Addition: Add the degassed solvent(s) via syringe. Common solvent systems include dioxane/water, toluene/water, or DMF.[6][7]
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80–110 °C) with vigorous stirring.[1][7]
-
Monitoring: Monitor the reaction progress by TLC, LC-MS, or GC-MS.[7]
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine.[1]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[7]
Protocol 2: Quality Assessment of Pyridylboronic Acid via ¹H NMR
-
Dissolve a small sample of the pyridylboronic acid in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Acquire a ¹H NMR spectrum.
-
Look for the presence of signals corresponding to the desired pyridylboronic acid.
-
Check for the presence of a signal corresponding to the protodeboronated pyridine byproduct. An increase in the integration of this signal over time indicates degradation.
-
Broad signals may indicate the presence of the corresponding boroxine (a trimeric anhydride), which can form upon dehydration.
Visualizations
Caption: A workflow diagram for troubleshooting irreproducible pyridylboronic acid couplings.
Caption: Key factors influencing the reproducibility of pyridylboronic acid coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. A General Solution for the 2-Pyridyl Problem - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. quora.com [quora.com]
- 6. reddit.com [reddit.com]
- 7. benchchem.com [benchchem.com]
- 8. Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. research.manchester.ac.uk [research.manchester.ac.uk]
- 11. The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Handling Air-Sensitive Pyridine Boronic Acids
This guide provides researchers, scientists, and drug development professionals with essential information for the successful storage, handling, and use of air-sensitive pyridine boronic acids.
Frequently Asked Questions (FAQs)
Q1: Why are pyridine boronic acids considered air-sensitive?
Pyridine boronic acids are susceptible to two primary degradation pathways upon exposure to air (oxygen and moisture):
-
Oxidative Decomposition: The electron-deficient nature of the pyridine ring, especially when protonated or coordinated to a Lewis acid, makes the boronic acid group susceptible to oxidation.
-
Protodeboronation: This is a common issue where the C-B bond is cleaved by a proton source, often water from atmospheric moisture, replacing the boronic acid group with a hydrogen atom. This process is often catalyzed by trace acids or bases.
Q2: What are the ideal storage conditions for pyridine boronic acids?
To ensure long-term stability and reactivity, proper storage is critical. The following conditions are recommended:
-
Atmosphere: Store under a dry, inert atmosphere such as argon or nitrogen.
-
Temperature: Store at low temperatures, typically between -20°C and 4°C.
-
Light: Protect from light, as it can accelerate degradation.
-
Container: Use a well-sealed container, preferably an amber vial with a PTFE-lined cap.
Q3: How can I determine if my pyridine boronic acid has degraded?
Degradation can be assessed through several analytical methods:
-
NMR Spectroscopy: ¹H and ¹¹B NMR are powerful tools. In ¹H NMR, the appearance of a new signal corresponding to the protonated pyridine (from protodeboronation) is a key indicator. In ¹¹B NMR, a signal around 28-30 ppm is characteristic of the boronic acid, while decomposed material may show different signals.
-
LC-MS: Liquid Chromatography-Mass Spectrometry can be used to identify the parent boronic acid and any degradation products, such as the corresponding pyridine.
-
Appearance: While not definitive, a change in color or texture from a fine, white/off-white powder to a clumpy or discolored solid can indicate decomposition.
Q4: Can I still use a partially decomposed pyridine boronic acid?
It is generally not recommended. Using decomposed material will lead to inaccurate stoichiometry in reactions, resulting in lower yields and the formation of impurities that can complicate purification. It is best to use fresh or properly stored reagents.
Troubleshooting Guides
This section addresses common problems encountered during experiments involving pyridine boronic acids.
Problem 1: Low or No Yield in Suzuki-Miyaura Coupling Reactions
Possible Causes & Solutions
-
Reagent Degradation: The pyridine boronic acid may have degraded due to improper storage or handling.
-
Solution: Verify the integrity of the boronic acid using NMR or LC-MS. If degraded, use a fresh batch. Always handle the reagent under an inert atmosphere.
-
-
Ineffective Base: The choice and quality of the base are crucial.
-
Solution: Use a freshly opened or properly stored anhydrous base. Stronger bases like Cs₂CO₃ or K₃PO₄ are often more effective for heteroaromatic couplings.
-
-
Catalyst Deactivation: The palladium catalyst can be poisoned by impurities.
-
Solution: Use a high-purity catalyst and ensure all glassware is scrupulously clean. Consider using phosphine ligands that are resistant to oxidation.
-
-
Sub-optimal Reaction Conditions: Temperature, solvent, and reaction time can significantly impact the outcome.
-
Solution: Screen different solvents (e.g., dioxane, toluene, DMF) and temperatures. Ensure the reaction is run for a sufficient amount of time, monitoring by TLC or LC-MS.
-
Problem 2: Inconsistent Reaction Results with the Same Batch of Reagent
Possible Causes & Solutions
-
Atmospheric Exposure: Inconsistent exposure to air and moisture during weighing and addition can lead to variable levels of degradation.
-
Solution: Perform all manipulations in a glovebox or using Schlenk techniques to minimize exposure to the atmosphere.
-
-
Solvent Quality: Residual water or other impurities in the reaction solvent can affect the reaction.
-
Solution: Use anhydrous solvents, freshly distilled or from a solvent purification system.
-
-
Heterogeneity of Stored Solid: If the boronic acid has started to degrade, the decomposition may not be uniform throughout the container.
-
Solution: If you must use a questionable batch, thoroughly mix the solid before taking a sample. However, using a fresh batch is the best practice.
-
Data Summary
The following table summarizes key parameters for handling and storage.
| Parameter | Recommended Condition | Rationale |
| Storage Temperature | -20°C to 4°C | Slows the rate of thermal decomposition. |
| Storage Atmosphere | Inert (Argon or Nitrogen) | Prevents oxidative degradation and hydrolysis. |
| Moisture Level | As low as possible (<0.01%) | Minimizes the risk of protodeboronation. |
| Typical Shelf Life | 6-12 months (under ideal conditions) | Varies by specific pyridine boronic acid. |
Experimental Protocols
Protocol 1: Handling and Weighing Air-Sensitive Pyridine Boronic Acids
This protocol describes the procedure for safely weighing and dispensing an air-sensitive pyridine boronic acid using a glovebox.
-
Preparation: Place the sealed container of the pyridine boronic acid, a spatula, a weigh boat, and your reaction flask (sealed with a septum) inside the glovebox antechamber.
-
Inerting: Evacuate and refill the antechamber with an inert gas (e.g., argon) for at least three cycles.
-
Transfer: Move all items into the main glovebox chamber.
-
Equilibration: Allow the boronic acid container to equilibrate to the glovebox temperature for 15-20 minutes to prevent condensation.
-
Weighing: Carefully open the container and weigh the desired amount of the pyridine boronic acid into the weigh boat.
-
Addition: Promptly add the weighed solid to your reaction flask.
-
Sealing: Reseal the pyridine boronic acid container tightly. Seal the reaction flask.
-
Removal: Remove the sealed reaction flask and the sealed boronic acid container from the glovebox via the antechamber.
Visual Guides
Workflow for Troubleshooting Low Yields
The following diagram outlines a logical workflow for diagnosing the cause of low yields in reactions involving pyridine boronic acids.
Technical Support Center: Strategies to Overcome the "2-Pyridyl Problem" in Cross-Coupling Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome the challenges associated with the "2-pyridyl problem" in cross-coupling reactions. The inherent issues of substrate instability and catalyst inhibition are addressed with practical, actionable solutions.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Low to No Yield in Suzuki-Miyaura Coupling of 2-Pyridyl Boronic Acids/Esters
Q: My Suzuki-Miyaura reaction with a 2-pyridyl boronic acid is failing or giving very low yields. What is the likely cause and how can I fix it?
A: This is a classic manifestation of the "2-pyridyl problem." The primary causes are the instability of the 2-pyridyl boronic acid leading to protodeboronation (cleavage of the C-B bond) and catalyst inhibition by the pyridine nitrogen.[1][2][3][4][5][6]
Troubleshooting Steps:
-
Stabilize the Boron Reagent: Standard 2-pyridyl boronic acids are notoriously unstable.[1][3][7] Consider switching to more robust alternatives:
-
MIDA (N-methyliminodiacetic acid) boronates: These are air-stable, crystalline solids that slowly release the boronic acid under reaction conditions, minimizing decomposition.[3][8]
-
Pinacol esters or Trifluoroborates: These derivatives often exhibit greater stability than the corresponding boronic acids.[6][9]
-
Lithium triisopropyl 2-pyridylboronates: These can be effective nucleophiles in these challenging couplings.[5][9]
-
-
Optimize the Reaction Conditions:
-
Base Selection: The choice of base is critical. Strong aqueous bases can accelerate protodeboronation.[6] Start with milder, non-aqueous bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[5][10] In some cases, potassium fluoride (KF) has proven effective.[5][9]
-
Anhydrous Conditions: Rigorously exclude water and oxygen. Use anhydrous, degassed solvents to minimize protodeboronation and prevent catalyst deactivation.[5][10]
-
Ligand Choice: Standard phosphine ligands are often ineffective.[10] Employ bulky, electron-rich biarylphosphine ligands (e.g., SPhos, XPhos, RuPhos) which can promote the desired reaction pathway.[3][10]
-
Additives: The addition of copper(I) salts (e.g., CuI, Cu(OAc)₂) can facilitate transmetalation from boron to palladium, improving yields.[3][4]
-
Issue 2: Significant Side Product Formation (Homocoupling, Protodeboronation, Dehalogenation)
Q: My reaction is messy, with significant formation of bipyridyl (from homocoupling) and/or the protonated starting material (from protodeboronation/dehalogenation). How can I improve selectivity?
A: Side product formation is common when the desired cross-coupling pathway is slow.
Troubleshooting Steps:
-
To Minimize Homocoupling (Bipyridyl Formation):
-
Thorough Degassing: Oxygen promotes the homocoupling of boronic acids.[5] Ensure all solvents and reagents are rigorously degassed, and maintain a strict inert atmosphere (argon or nitrogen) throughout the reaction.
-
Control Stoichiometry: Use a modest excess of the boronic acid reagent (e.g., 1.2-1.5 equivalents).
-
-
To Minimize Protodeboronation:
-
Use Stabilized Boron Reagents: As mentioned above, MIDA boronates or pinacol esters are less prone to this side reaction.[3][6]
-
Milder Reaction Conditions: Lowering the reaction temperature and using milder bases (e.g., NaHCO₃, KHCO₃) can reduce the rate of protodeboronation.[5]
-
Anhydrous Solvents: The absence of proton sources is key.[5]
-
-
To Minimize Dehalogenation (of the coupling partner):
-
Ligand Selection: The choice of ligand can influence competing pathways. Screen bulky phosphine ligands that favor reductive elimination over pathways leading to dehalogenation.
-
Optimize Base and Temperature: Carefully screen bases and reaction temperatures to find a window where cross-coupling is favored over dehalogenation.[5]
-
Issue 3: Difficulty with Alternative Cross-Coupling Reactions (Negishi, Kumada, Stille)
Q: I am trying to avoid the issues with boronic acids by using Negishi, Kumada, or Stille coupling, but still face challenges. What are some common troubleshooting tips for these reactions with 2-pyridyl substrates?
A: While these methods can be effective, they each have their own nuances when dealing with 2-pyridyl nucleophiles.
-
Negishi Coupling (2-Pyridylzinc Reagents):
-
Problem: Low reactivity or decomposition of the organozinc reagent.
-
Solution: 2-Pyridylzinc reagents are more reliable than their boron counterparts but can still be sensitive.[11]
-
Use Solid, Air-Stable Reagents: Consider preparing solid 2-pyridylzinc pivalates or dioxane-stabilized reagents, which are easier to handle and store.[11][12][13][14]
-
Ligand Choice: For coupling with challenging aryl chlorides, ligands like XPhos have been shown to be effective in combination with a Pd₂(dba)₃ catalyst.[15]
-
Functional Group Tolerance: Modern 2-pyridylzinc reagents show good tolerance for esters, ketones, and free N-H groups.[11]
-
-
-
Kumada Coupling (2-Pyridyl Grignard Reagents):
-
Problem: Very low to no yield with standard catalysts. 2-Pyridyl Grignard reagents are less nucleophilic than many other Grignards.
-
Solution: This reaction is highly dependent on the ligand.
-
Specialized Ligands: Standard phosphine ligands often fail. Secondary Phosphine Oxides (SPOs), such as (1-Ad)₂P(O)H, have been shown to be uniquely effective as pre-ligands for palladium in this coupling.[16][17]
-
Inert Atmosphere & Dry Solvents: Grignard reagents are extremely sensitive to moisture and air.[18][19] Strict anhydrous and anaerobic conditions are mandatory.
-
-
-
Stille Coupling (2-Pyridylstannane Reagents):
-
Problem: While often robust, concerns over tin toxicity and difficulty in removing tin byproducts are significant.[16][20][21]
-
Solution:
-
Purification: Plan for rigorous purification steps to remove organotin residues.
-
Copper Co-catalysis: The addition of a copper(I) co-catalyst can sometimes accelerate the reaction.[20]
-
Consider Alternatives: Due to toxicity, Stille coupling is often a last resort. The improved reliability of Suzuki and Negishi couplings often makes them more attractive options.[16][20]
-
-
Data & Condition Summaries
Table 1: Comparison of Boron Reagents for Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles
| Boron Reagent Type | Key Advantages | Common Issues | Typical Base(s) | Reference(s) |
| Boronic Acid | Commercially available | Highly prone to protodeboronation | K₃PO₄, Cs₂CO₃ | [1][5][6] |
| Pinacol Ester | More stable than boronic acid | Can still be challenging | K₃PO₄, KF | [6][9][11] |
| MIDA Boronate | Air-stable, crystalline solid; slow release minimizes decomposition | Requires hydrolysis step in situ | K₃PO₄, Mild aqueous base | [3][8][11] |
| Trifluoroborate (K) | Crystalline, stable solids | Can require specific conditions | Cs₂CO₃, K₂CO₃ | [6][9] |
Table 2: Representative Conditions for Challenging 2-Pyridyl Cross-Couplings
| Coupling Type | 2-Pyridyl Reagent | Electrophile | Catalyst / Ligand | Base / Additive | Solvent | Temp (°C) | Yield (%) | Reference(s) |
| Suzuki-Miyaura | 2-Pyridyl MIDA boronate | Aryl Chloride | XPhos Palladacycle | K₃PO₄ / Cu(OAc)₂ + DEA | Isopropyl Alcohol | 80 | 76-94 | [3] |
| Negishi | 2-Pyridylzinc pivalate | Aryl Bromide | Pd(OAc)₂ / SPhos | - | THF | 25-65 | 75-95 | [11] |
| Kumada | 2-Pyridylmagnesium bromide | Aryl Bromide | Pd₂(dba)₃ / (1-Ad)₂P(O)H | - | THF | 60 | 52-94 | [16][17] |
| Direct Arylation | Pyridine N-oxide | Aryl Bromide | Pd(OAc)₂ / P(t-Bu)₃ | K₂CO₃ / PivOH | Toluene | 130 | 70-95 | [7][22] |
Yields are representative and vary based on specific substrates. DEA = Diethanolamine, 1-Ad = 1-Adamantyl.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling using 2-Pyridyl MIDA Boronate
This protocol is adapted from the general solution reported by Burke and coworkers.[3]
-
Reagent Preparation: To an oven-dried vial equipped with a magnetic stir bar, add the aryl/heteroaryl chloride (1.0 equiv), 2-pyridyl MIDA boronate (1.5 equiv), potassium phosphate (K₃PO₄, 3.0 equiv), copper(II) acetate (Cu(OAc)₂, 0.2 equiv), and diethanolamine (DEA, 0.4 equiv).
-
Catalyst Addition: In a separate vial, dissolve the XPhos palladacycle catalyst (e.g., G3-XPhos, 0.02 equiv) in anhydrous isopropyl alcohol.
-
Reaction Setup: Seal the vial containing the solid reagents with a septum and purge with argon for 10 minutes. Add the catalyst solution via syringe.
-
Heating: Place the sealed vial in a preheated oil bath or heating block at 80 °C.
-
Monitoring: Stir the reaction for 12-24 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Visual Guides: Workflows & Mechanisms
References
- 1. researchgate.net [researchgate.net]
- 2. The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations | Semantic Scholar [semanticscholar.org]
- 3. A General Solution for the 2-Pyridyl Problem - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. [PDF] A General Solution for the 2-Pyridyl Problem | Semantic Scholar [semanticscholar.org]
- 9. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Synthesis of Solid 2-Pyridylzinc Reagents and their Application in Negishi Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis of Solid 2-Pyridylzinc Reagents and Their Application in Negishi Reactions [organic-chemistry.org]
- 13. Synthesis of Solid 2-Pyridylzinc Reagents and Their Application in Negishi Reactions [dspace.mit.edu]
- 14. Synthesis of solid 2-pyridylzinc reagents and their application in Negishi reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Kumada coupling - Wikipedia [en.wikipedia.org]
- 19. reddit.com [reddit.com]
- 20. Stille Coupling [organic-chemistry.org]
- 21. Stille reaction - Wikipedia [en.wikipedia.org]
- 22. A solution to the 2-pyridyl organometallic cross-coupling problem: regioselective catalytic direct arylation of pyridine N-oxides - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Reaction Optimization for Sterically Hindered Substrates with 2-Methoxypyridine-4-boronic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Methoxypyridine-4-boronic acid in cross-coupling reactions with sterically hindered substrates.
Frequently Asked Questions (FAQs)
Q1: What are the common challenges when using this compound with sterically hindered substrates?
When working with this compound, particularly with sterically demanding coupling partners, researchers may encounter several common issues:
-
Low or No Conversion: This can be attributed to a combination of factors including steric hindrance impeding the catalytic cycle, catalyst deactivation, or suboptimal reaction conditions.
-
Protodeboronation: The carbon-boron bond of the pyridine boronic acid is susceptible to cleavage, especially in the presence of proton sources like water, which can be exacerbated by certain basic conditions. This side reaction reduces the concentration of the active boronic acid.
-
Homocoupling: Self-coupling of the boronic acid can occur, leading to the formation of a bipyridine byproduct. This is often promoted by the presence of oxygen.
-
Slow Transmetalation: The electron-deficient nature of the pyridine ring can slow down the transfer of the organic group from boron to the palladium center, a crucial step in the Suzuki-Miyaura catalytic cycle.
Q2: How does the 2-methoxy group influence the reactivity of the pyridine-4-boronic acid?
The 2-methoxy group is an electron-donating group. This electronic effect can be beneficial as it increases the nucleophilicity of the pyridine ring, which can help to counteract the electron-withdrawing effect of the ring nitrogen. This may lead to a faster transmetalation step compared to an unsubstituted 2-pyridylboronic acid. However, the inherent instability of the 2-pyridylboronic acid moiety remains a significant challenge.
Q3: Are there more stable alternatives to this compound?
Yes, for challenging couplings, especially those prone to protodeboronation, using a more stable boronate ester, such as a pinacol or MIDA (N-methyliminodiacetic acid) ester, is a common strategy. These esters can slowly release the boronic acid under the reaction conditions, maintaining a low concentration of the active reagent and minimizing decomposition.
Q4: Can this compound be used for C-N bond formation?
While palladium-catalyzed Buchwald-Hartwig amination is the standard for C-N bond formation from aryl halides and amines, the direct use of boronic acids for this transformation is less common but possible through reactions like the Chan-Lam coupling. The Chan-Lam coupling utilizes a copper catalyst to couple aryl boronic acids with amines or alcohols. This reaction can be performed at room temperature and is open to the air, offering a milder alternative to some palladium-catalyzed processes.
Troubleshooting Guides
Guide 1: Suzuki-Miyaura Coupling
Problem: Low to no yield of the desired coupled product.
This is a common issue when dealing with sterically hindered substrates. The following troubleshooting steps and optimization strategies can be employed.
dot
Caption: Troubleshooting workflow for low-yielding Suzuki-Miyaura couplings.
Problem: Significant formation of homocoupled or protodeboronated byproducts.
dot
Caption: Strategies to minimize common byproducts in Suzuki-Miyaura coupling.
Guide 2: Chan-Lam C-N Coupling
Problem: Low yield in the copper-catalyzed coupling of this compound with a sterically hindered amine.
The Chan-Lam coupling can be sensitive to reaction parameters, especially with challenging substrates.
dot
Caption: Troubleshooting workflow for Chan-Lam C-N coupling reactions.
Data Presentation: Reaction Conditions
The following tables provide starting points for reaction optimization based on successful couplings of related heteroaryl boronic acids with sterically hindered substrates.
Table 1: Recommended Conditions for Suzuki-Miyaura Coupling
| Parameter | Recommendation for Sterically Hindered Substrates | Rationale |
| Palladium Precatalyst | Pd(dppf)Cl₂, Pd₂(dba)₃, or Buchwald Precatalysts | Offer good stability and activity. Buchwald precatalysts are often highly effective for challenging couplings. |
| Ligand | SPhos, XPhos, RuPhos | Bulky, electron-rich monophosphine ligands that promote oxidative addition and reductive elimination. |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Milder bases that are less likely to cause protodeboronation compared to strong hydroxides. |
| Solvent | 1,4-Dioxane, Toluene, THF (often with a small amount of water) | Common solvents for Suzuki couplings. The optimal choice is substrate-dependent. |
| Temperature | 80 - 120 °C | Higher temperatures are often required to overcome the activation barrier with hindered substrates. |
| Atmosphere | Inert (Argon or Nitrogen) | Crucial to prevent catalyst deactivation and homocoupling of the boronic acid. |
Table 2: Example Conditions for Suzuki-Miyaura Coupling of 2-Pyridylboronic Acids
| Aryl Halide | Catalyst / Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 2-Bromo-1,3-dimethylbenzene | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 18 | ~85 |
| 1-Bromo-2,4,6-trimethylbenzene | Pd(OAc)₂ / RuPhos | K₃PO₄ | n-Butanol | 100 | 18 | ~82 |
| 2-Chloro-m-xylene | Pd₂(dba)₃ / XPhos | K₃PO₄ | t-Amyl alcohol | 100 | 24 | ~81[1] |
| 4-Bromobenzonitrile | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 90 | 12 | 60-85 |
| 4-Bromoanisole | Pd(PPh₃)₄ | Na₂CO₃ | Dioxane/H₂O | 100 | 12 | 70-90 |
Note: Yields are representative and can vary based on the specific 2-pyridylboronic acid and reaction scale.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add the sterically hindered aryl halide (1.0 equiv), this compound (1.2-1.5 equiv), the palladium precatalyst (1-5 mol%), the ligand (if required), and the base (2.0-3.0 equiv).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.
-
Solvent Addition: Add the degassed solvent via syringe.
-
Heating: Heat the reaction mixture to the desired temperature with vigorous stirring.
-
Monitoring: Monitor the reaction progress by a suitable technique (e.g., TLC, LC-MS, or GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
dot
Caption: General experimental workflow for Suzuki-Miyaura coupling.
General Protocol for Chan-Lam C-N Coupling
-
Reaction Setup: To a round-bottom flask open to the air, add the sterically hindered amine (1.0 equiv), this compound (1.5-2.0 equiv), and the copper catalyst (e.g., Cu(OAc)₂, 10-20 mol%).
-
Solvent and Base Addition: Add the solvent (e.g., DCM) and the base (e.g., pyridine, 2.0-3.0 equiv). Molecular sieves can be added at this stage if desired.
-
Reaction: Stir the reaction mixture vigorously at room temperature.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction may take 24-72 hours.
-
Work-up: Upon completion, filter the reaction mixture through a pad of celite, washing with the reaction solvent.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography.
References
impact of boronic acid quality on reaction outcome
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common issues related to boronic acid quality and its impact on reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common signs of poor-quality or degraded boronic acid?
A1: Poor-quality boronic acid can manifest in several ways. Physically, it may appear oily, clumpy, or sticky instead of a free-flowing crystalline solid.[1] Chemically, the most common issues are the presence of impurities such as boroxines (cyclic anhydrides) and products of protodeboronation.[2] These impurities can lead to inconsistent reaction stoichiometry, lower yields, and the formation of unwanted side products.[3][4]
Q2: How should I properly store my boronic acids to ensure their stability?
A2: To minimize degradation, boronic acids should be stored in a tightly sealed container in a cool, dry environment, preferably refrigerated (below 4°C/39°F). Storing under an inert atmosphere, such as nitrogen or argon, is highly recommended to prevent oxidation. It is crucial to protect them from moisture, as water can facilitate hydrolysis and other decomposition pathways.[5] Anhydrous boronic acids (boroxines) are particularly hygroscopic and require careful handling to prevent caking.[5]
Q3: What is a boroxine, and is it detrimental to my reaction?
A3: A boroxine is a cyclic trimer formed by the dehydration of three boronic acid molecules. This is an equilibrium process, favored under anhydrous or high-temperature conditions.[6] In many Suzuki-Miyaura coupling reactions, the boroxine can act as a competent coupling partner as the equilibrium can shift back to the active boronic acid monomer under the reaction conditions (e.g., in the presence of water).[6] However, the formation of boroxines complicates accurate weighing and stoichiometry, which can lead to reduced yields.[7] For reactions sensitive to precise stoichiometry, the presence of significant boroxine content is undesirable.
Q4: What is protodeboronation and how can I prevent it?
A4: Protodeboronation is a significant side reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, effectively consuming your starting material.[6][8] This process is often promoted by the presence of water (proton source), high temperatures, and strong bases.[6] To minimize protodeboronation, you can:
-
Use anhydrous reaction conditions where possible.[7]
-
Employ milder bases (e.g., K₂CO₃, KF, Cs₂CO₃).[6]
-
Lower the reaction temperature.[6]
-
Reduce the reaction time by monitoring for completion.
-
Use more stable boronic acid derivatives, such as pinacol esters or MIDA boronates, which provide a "slow release" of the boronic acid.[6][7]
Q5: Are there more stable alternatives to boronic acids for cross-coupling reactions?
A5: Yes. When boronic acid instability is a concern, several derivatives offer enhanced stability and easier handling. The most common are:
-
Pinacol esters (BPin): Generally more stable to purification and storage than the corresponding boronic acids.[7]
-
N-methyliminodiacetic acid (MIDA) boronates: Exceptionally stable, air-stable solids that are compatible with chromatography. They release the boronic acid in situ under mild basic conditions.[2][7]
-
Potassium trifluoroborate salts (BF₃K): Crystalline, air-stable solids that also slowly release the boronic acid under reaction conditions, minimizing decomposition.[1]
Troubleshooting Guides
This section addresses specific issues encountered during experiments.
Problem 1: Low or No Yield in Suzuki-Miyaura Coupling
| Possible Cause | Troubleshooting Step | Rationale |
| Degraded Boronic Acid | 1. Assess Purity: Check the purity of the boronic acid via ¹H NMR or HPLC (See Experimental Protocols). Look for signs of protodeboronation or significant boroxine formation. 2. Use Fresh Reagent: If degradation is suspected, use a fresh batch of boronic acid or purify the existing stock. 3. Switch to a Stable Derivative: Consider using a corresponding pinacol ester, MIDA boronate, or trifluoroborate salt.[7] | The active boronic acid concentration is the most critical factor. Degradation leads to inaccurate stoichiometry and introduces species that may not participate in the catalytic cycle, resulting in low yields.[2] |
| Inactive Catalyst System | 1. Use Fresh Catalyst/Ligand: Palladium precatalysts can degrade, and phosphine ligands can oxidize over time.[6] Use fresh reagents stored under an inert atmosphere. 2. Choose an Appropriate Precatalyst: Modern palladacycles (e.g., Buchwald G3/G4) are often more robust and efficient at generating the active Pd(0) species.[2] | The catalytic cycle requires an active Pd(0) species. If the precatalyst is inactive or the in-situ reduction of a Pd(II) source fails, the reaction will not proceed.[2] |
| Presence of Oxygen | 1. Degas Solvents: Thoroughly degas all solvents by sparging with an inert gas (Argon or Nitrogen) for 15-30 minutes or by using several freeze-pump-thaw cycles. 2. Maintain Inert Atmosphere: Ensure the reaction vessel is properly purged and maintained under a positive pressure of inert gas throughout the experiment.[1] | Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species. It can also promote the oxidative homocoupling of the boronic acid, leading to undesired side products and reduced yield.[9] |
| Suboptimal Base or Solvent | 1. Screen Bases: The choice of base is critical. If protodeboronation is an issue, switch to a milder base like KF or Cs₂CO₃.[6] Ensure the base is finely powdered for solid-liquid reactions.[7] 2. Verify Solvent Quality: Use anhydrous and degassed solvents. The presence of excess water can promote protodeboronation, while insufficient water can hinder the dissolution of certain bases and slow down the catalytic cycle.[7] | The base activates the boronic acid for transmetalation. The solvent affects the solubility of all components and the stability of the catalytic species. The interplay between base and solvent is crucial for reaction success.[7] |
Problem 2: Significant Side Product Formation
| Observed Side Product | Primary Cause | Recommended Solution |
| Homocoupling of Boronic Acid (Ar-Ar) | Presence of oxygen and/or excess Pd(II) species in the reaction mixture.[9] | 1. Rigorous Degassing: Ensure the reaction setup and solvents are completely free of oxygen.[1] 2. Use a Pd(0) Source: Employ a Pd(0) catalyst directly or a precatalyst that efficiently generates Pd(0) to minimize the concentration of Pd(II). 3. Slow Addition: In some cases, slow addition of the boronic acid can keep its instantaneous concentration low, disfavoring homocoupling.[6] |
| Protodeboronation Product (Ar-H) | Excess water, strong base, or high temperatures cleaving the C-B bond.[6] | 1. Use Anhydrous Conditions: If the reaction chemistry allows, use dry solvents and reagents. 2. Milder Conditions: Switch to a weaker base (e.g., KF) and lower the reaction temperature.[6] 3. Use a Stable Derivative: Employ a MIDA boronate or trifluoroborate salt to ensure slow release of the boronic acid.[6] |
Data Presentation: Impact of Impurities on Reaction Yield
The following tables present representative data illustrating the qualitative impact of common boronic acid impurities on the yield of a typical Suzuki-Miyaura cross-coupling reaction.
Table 1: Effect of Boroxine Content on Suzuki Coupling Yield (Illustrative data based on established chemical principles)
| Phenylboronic Acid Purity (Monomer %) | Boroxine Content (%) | Representative Yield of Biphenyl (%) |
| >99% | <1% | 95% |
| 90% | 10% | 88% |
| 75% | 25% | 72% |
| 50% | 50% | 45% |
Caption: Impact of Boroxine Content on Yield.
Table 2: Effect of Water Content on Protodeboronation Side Product (Illustrative data for an electron-deficient arylboronic acid prone to hydrolysis)
| Water Content in Reaction Solvent (v/v %) | Desired Product Yield (%) | Protodeboronation Byproduct (%) |
| <0.01% (Anhydrous) | 92% | <2% |
| 1% | 85% | 10% |
| 5% | 65% | 28% |
| 10% | 40% | 55% |
Caption: Impact of Water on Protodeboronation.
Experimental Protocols
Protocol 1: Purity Assessment by Quantitative ¹H NMR (qNMR)
This protocol provides a method to determine the absolute purity of a boronic acid sample using an internal standard.
1. Materials and Equipment:
-
Boronic acid sample
-
High-purity internal standard (e.g., maleic acid, dimethyl sulfone)
-
Deuterated solvent (e.g., DMSO-d₆, MeOD-d₄)
-
High-resolution NMR spectrometer (≥400 MHz)
-
Analytical balance
-
NMR tubes, vials, vortex mixer
2. Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the boronic acid sample into a clean vial.
-
Accurately weigh approximately 5-10 mg of the certified internal standard into the same vial.
-
Dissolve the mixture in a precise volume (e.g., 0.75 mL) of the chosen deuterated solvent. Ensure complete dissolution, using a vortex mixer if necessary.[10]
-
Transfer the solution to a clean 5 mm NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum using parameters optimized for quantification. This includes a 90° pulse angle and, critically, a long relaxation delay (D1) of at least 5 times the longest T₁ relaxation time of any proton signal being integrated (a delay of 30-60 seconds is common).[11]
-
Use a sufficient number of scans (e.g., 16-32) to obtain a high signal-to-noise ratio.
-
-
Data Processing and Calculation:
-
Process the spectrum with careful phasing and baseline correction.
-
Integrate a well-resolved signal unique to the boronic acid and another for the internal standard. Avoid integrating the B(OH)₂ protons, which are broad and exchangeable.
-
Calculate the purity using the following formula:[12] Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / m_analyte) * (m_std / MW_std) * P_std Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
-
Protocol 2: General Purity Analysis by Reversed-Phase HPLC
This protocol outlines a general method for assessing the purity of arylboronic acids and detecting common impurities.
1. Materials and Equipment:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Buffer (e.g., ammonium acetate or formic acid)
-
Sample filters (0.45 µm)
2. Procedure:
-
Method Conditions (Starting Point):
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: 10% B to 90% B over 15 minutes, hold for 2 minutes, return to 10% B over 1 minute, and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: 254 nm (or the λ_max of the specific boronic acid)
-
Injection Volume: 10 µL
-
-
Sample Preparation:
-
Prepare a stock solution of the boronic acid sample at approximately 1 mg/mL in a diluent (e.g., 50:50 acetonitrile/water).
-
Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial.
-
-
Analysis:
-
Inject the sample onto the equilibrated HPLC system.
-
Analyze the resulting chromatogram. The purity can be estimated by the area percent of the main peak relative to the total area of all peaks. Note that boroxines may have a different retention time and UV response factor than the monomeric acid.
-
Protocol 3: Purification via Diethanolamine Adduct Formation
This method is effective for purifying boronic acids that are difficult to handle by conventional chromatography or recrystallization.
1. Materials:
-
Crude boronic acid
-
Diethanolamine (DEA)
-
Anhydrous ether or other non-polar solvent
-
0.1 M HCl solution
2. Procedure:
-
Adduct Formation:
-
Dissolve the crude boronic acid (1.0 equiv) in a minimal amount of a suitable solvent like anhydrous ether in a flask with a stir bar.[7]
-
Add diethanolamine (1.0–1.1 equiv) dropwise while stirring at room temperature.[13]
-
A white crystalline precipitate of the diethanolamine adduct should form.[7] Stir the slurry for 30-60 minutes to ensure complete precipitation.
-
Isolate the solid adduct by vacuum filtration, wash with a small amount of cold ether, and dry under vacuum.
-
-
Liberation of Pure Boronic Acid:
-
Suspend the dried DEA adduct in a biphasic mixture of ether and 0.1 M HCl.
-
Stir vigorously for 20-30 minutes. The adduct will decompose, releasing the pure boronic acid into the organic layer and the protonated DEA into the aqueous layer.[13]
-
Separate the layers. Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified boronic acid.
-
Visualizations
Caption: Troubleshooting workflow for low-yield Suzuki coupling reactions.
Caption: Experimental workflow for boronic acid quality assessment.
Caption: Key equilibria and reaction pathways involving boronic acids.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. laballey.com [laballey.com]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. borax.com [borax.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Quantitative In Silico Prediction of the Rate of Protodeboronation by a Mechanistic Density Functional Theory-Aided Algorithm - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Yoneda Labs [yonedalabs.com]
- 10. qNMR Purity Recipe Book (1 - Sample Preparation) - Mestrelab Research Analytical Chemistry Software [mestrelab.com]
- 11. benchchem.com [benchchem.com]
- 12. pubsapp.acs.org [pubsapp.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative Guide to 2-Methoxypyridine-4-boronic Acid and Its Isomers in Suzuki Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. Pyridine-containing biaryls are crucial scaffolds in medicinal chemistry and materials science. This guide provides a comparative analysis of the performance of 2-methoxypyridine-4-boronic acid and its isomers, 3-methoxypyridine-5-boronic acid and 4-methoxypyridine-2-boronic acid, in Suzuki coupling reactions. This objective comparison, supported by available experimental data, aims to inform substrate selection and reaction optimization for the synthesis of novel pyridine-based compounds.
Reactivity Overview and Isomer Comparison
The reactivity of pyridylboronic acids in Suzuki coupling is significantly influenced by the electronic properties of the pyridine ring and the position of the boronic acid group. The nitrogen atom in the pyridine ring can coordinate to the palladium catalyst, potentially leading to catalyst inhibition. This effect is most pronounced in 2-substituted pyridylboronic acids, a phenomenon often referred to as the "2-pyridyl problem".
Among the methoxypyridine boronic acid isomers, this challenge is most pertinent to 4-methoxypyridine-2-boronic acid . The proximity of the boronic acid group to the ring nitrogen can impede the catalytic cycle. In contrast, This compound and 3-methoxypyridine-5-boronic acid are generally expected to exhibit more favorable reactivity profiles due to the greater distance between the boronic acid moiety and the nitrogen atom. The electron-donating methoxy group can also influence the electronic nature of the pyridine ring, affecting the transmetalation step of the Suzuki coupling.
Quantitative Performance Data
Direct comparative studies of these specific isomers under identical reaction conditions are limited in the literature. However, by compiling data from various sources, we can get an indication of their relative performance in Suzuki coupling reactions with different aryl halides.
Table 1: Suzuki Coupling Performance of Methoxypyridine Boronic Acid Isomers
| Boronic Acid Isomer | Aryl Halide | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 4-Methoxypyridine-2-boronic acid | 4-Bromoanisole | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 80-100 | 70-90 | [1] |
| 4-Bromobenzonitrile | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 80-100 | 60-85 | [1] | |
| 2-Methoxy-5-pyridylboronic acid | 2-Bromopyridine | Pd(PPh₃)₄ | Na₂CO₃ | DMF | 80 | 75 | [2] |
| 2-Bromo-5-methylthiophene | Pd(PPh₃)₄ | Na₂CO₃ | DMF | 80 | 68 | [2] | |
| 5-Chloro-2-methoxy-4-pyridylboronic acid | 2-Bromopyridine | Pd(PPh₃)₄ | Na₂CO₃ | DMF | 80 | 72 | [2] |
| 2-Bromo-5-nitrothiophene | Pd(PPh₃)₄ | Na₂CO₃ | DMF | 80 | 55 | [2] |
Note: The data presented is compiled from different sources and may not represent a direct side-by-side comparison due to variations in experimental conditions.
Experimental Protocols
Detailed experimental procedures are crucial for replicating and optimizing Suzuki coupling reactions. Below are generalized protocols for the methoxypyridine boronic acid isomers based on literature precedents.
General Procedure for Suzuki-Miyaura Coupling
A generalized workflow for the Suzuki-Miyaura coupling reaction is depicted below.
Protocol 1: Suzuki Coupling of 4-Methoxypyridine-2-boronic Acid [1]
-
Reaction Setup: In a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine the aryl halide (1.0 equiv), (4-methoxypyridin-2-yl)boronic acid (1.2-1.5 equiv), palladium catalyst (e.g., Pd(dppf)Cl₂, 1-5 mol%), and base (e.g., K₂CO₃, 2.0-3.0 equiv).
-
Solvent Addition: Add the degassed solvent (e.g., a mixture of dioxane and water).
-
Reaction Execution: Stir the reaction mixture at the desired temperature (e.g., 80-100 °C) for the specified time. Monitor the reaction progress using a suitable technique (e.g., TLC or LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.
Protocol 2: Suzuki Coupling of 2-Methoxy-5-pyridylboronic Acid [2]
-
Reaction Setup: In a reaction vessel, combine 5-bromo-2-methoxypyridine (1.0 equiv) in anhydrous ether at -78 °C.
-
Lithiation: Add n-butyllithium (1.0-1.1 equiv) dropwise and stir for 1 hour at -78 °C.
-
Borylation: Add triisopropyl borate (2.0 equiv) and stir for another hour at -78 °C.
-
Quenching and Work-up: Quench the reaction with water and allow it to warm to room temperature overnight. Evaporate the solvent, adjust the aqueous layer to pH 7 with HCl, and extract with an organic solvent.
-
Coupling: To the crude boronic acid, add the aryl halide (1.0 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., Na₂CO₃, 2.0 equiv) in a suitable solvent such as DMF.
-
Reaction Execution: Heat the mixture at 80 °C and monitor for completion.
-
Purification: After work-up, purify the product by column chromatography.
The Suzuki Coupling Catalytic Cycle
The mechanism of the Suzuki-Miyaura coupling reaction is a catalytic cycle involving a palladium catalyst. The key steps are oxidative addition, transmetalation, and reductive elimination.
Conclusion
The choice of methoxypyridine boronic acid isomer for a Suzuki coupling reaction has a significant impact on the reaction's success. While 4-methoxypyridine-2-boronic acid can be a challenging substrate due to the "2-pyridyl problem," successful couplings can be achieved with careful optimization of reaction conditions. This compound and 3-methoxypyridine-5-boronic acid generally offer better reactivity profiles. The provided data and protocols serve as a valuable starting point for researchers to develop efficient syntheses of novel methoxypyridine-containing biaryl compounds for applications in drug discovery and materials science. Further optimization of catalysts, ligands, bases, and solvents is often necessary to achieve the highest yields for specific substrate combinations.
References
A Comparative Guide to 2-Methoxypyridine-4-boronic Acid and Its Pinacol Ester Derivative for Researchers in Drug Development
In the landscape of pharmaceutical research and organic synthesis, the choice of reagents is paramount to the success of a synthetic campaign. For the construction of complex molecular architectures, particularly in the synthesis of kinase inhibitors and other drug candidates, pyridine-containing building blocks are of significant interest. This guide provides a detailed comparison of two key reagents: 2-methoxypyridine-4-boronic acid and its pinacol ester derivative, offering insights into their respective properties, performance in chemical reactions, and handling characteristics. This objective analysis, supported by established chemical principles and data from analogous systems, is intended to assist researchers, scientists, and drug development professionals in making informed decisions for their synthetic strategies.
Chemical and Physical Properties
A foundational understanding of the physicochemical properties of these reagents is essential for their effective use in the laboratory. The following table summarizes key data for this compound and its pinacol ester.
| Property | This compound | This compound, pinacol ester |
| Molecular Formula | C₆H₈BNO₃ | C₁₂H₁₈BNO₃ |
| Molecular Weight | 152.94 g/mol | 235.1 g/mol [1] |
| CAS Number | 762262-09-9 | 408502-23-8[1] |
| Appearance | White to off-white solid | Solid |
| Melting Point | Not available | 36 °C[2] |
| Boiling Point | Not available | 329.1±27.0 °C (Predicted)[2] |
| Solubility | Soluble in organic solvents like DMSO and methanol. | Soluble in common organic solvents. |
Stability and Handling
A critical point of differentiation between boronic acids and their pinacol esters lies in their stability.
This compound , like many boronic acids, is susceptible to degradation pathways such as oxidation and protodeboronation, particularly under non-anhydrous or non-inert conditions. This can impact its shelf-life and the reproducibility of reactions.
In contrast, This compound, pinacol ester offers significantly enhanced stability. The pinacol group sterically protects the boron center, making the ester less prone to hydrolysis and other decomposition pathways.[3] This increased stability often translates to a longer shelf-life and easier handling, as the pinacol ester is generally less sensitive to air and moisture.[3]
Reactivity and Performance in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis and a primary application for these reagents. The choice between the boronic acid and its pinacol ester can have a significant impact on the reaction's outcome.
This compound is generally considered the more reactive species in Suzuki-Miyaura couplings.[4][5] Its higher reactivity is often attributed to the greater Lewis acidity of the boronic acid, which can facilitate the transmetalation step in the palladium catalytic cycle.[3] This can lead to faster reaction times.
This compound, pinacol ester , while more stable, is typically less reactive than the free boronic acid.[4] However, it is a highly effective coupling partner. In many cases, the pinacol ester can undergo in situ hydrolysis to the more reactive boronic acid under the basic aqueous conditions of the Suzuki-Miyaura reaction.[6][7] The presence of water can be beneficial for the reactivity of pinacol esters.[6] The slower, controlled release of the boronic acid from the pinacol ester can sometimes be advantageous in complex syntheses, potentially minimizing side reactions.
Experimental Protocols
The following is a general experimental protocol for a Suzuki-Miyaura cross-coupling reaction that can be adapted for both this compound and its pinacol ester derivative. Optimization of the catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates.
Materials:
-
Aryl halide (1.0 equiv)
-
This compound or this compound, pinacol ester (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0-3.0 equiv)
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane/water, toluene, DMF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry reaction vessel (e.g., a Schlenk flask) equipped with a magnetic stir bar, add the aryl halide, the boronic acid or pinacol ester, the palladium catalyst, and the base.
-
Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.
-
Add the degassed solvent system via syringe.
-
Stir the reaction mixture at the desired temperature (typically between 80-120 °C).
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by a suitable method, such as column chromatography on silica gel, to afford the desired biaryl product.
Visualizing Key Concepts and Processes
To further aid in the understanding of these compounds and their application, the following diagrams have been generated.
Caption: Chemical structures of the two compared reagents.
References
- 1. scbt.com [scbt.com]
- 2. chembk.com [chembk.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Navigating the Reactivity Landscape of Pyridylboronic Acids in Suzuki-Miyaura Coupling
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency. For researchers in drug discovery and development, pyridylboronic acids are indispensable building blocks for introducing the vital pyridine motif into complex molecules. However, the reactivity of these reagents can vary significantly depending on the substitution pattern of the pyridine ring. This guide provides an objective comparison of the reactivity of 2-methoxypyridine-4-boronic acid versus the unsubstituted 3- and 4-pyridylboronic acids, supported by available experimental data, to aid in the strategic selection of reagents for successful cross-coupling outcomes.
Understanding the Players: Electronic and Steric Influences
The reactivity of pyridylboronic acids in the palladium-catalyzed Suzuki-Miyaura coupling is governed by a delicate interplay of electronic and steric factors. The nitrogen atom in the pyridine ring is electron-withdrawing, which can influence the nucleophilicity of the boronic acid. The position of the boronic acid group and the presence of other substituents further modulate these effects.
-
3-Pyridylboronic Acid and 4-Pyridylboronic Acid: These isomers are generally considered robust coupling partners in Suzuki-Miyaura reactions. The boronic acid group is sufficiently removed from the nitrogen atom to minimize significant electronic deactivation or steric hindrance. They readily participate in the catalytic cycle, leading to good to excellent yields with a variety of aryl halides.
-
This compound: The introduction of a methoxy group at the 2-position of the pyridine ring introduces additional electronic and steric considerations. The methoxy group is an electron-donating group, which can increase the electron density on the pyridine ring. This can, in turn, enhance the nucleophilicity of the boronic acid and potentially facilitate the transmetalation step of the Suzuki-Miyaura catalytic cycle. However, the proximity of the methoxy group to the pyridine nitrogen can also lead to chelation with the palladium catalyst, which may influence the reaction kinetics. Furthermore, the steric bulk of the methoxy group, although not exceptionally large, can play a role in the approach of the coupling partners to the catalytic center.
Performance in Suzuki-Miyaura Coupling: A Data-Driven Comparison
Table 1: Suzuki-Miyaura Coupling of this compound with Aryl Bromides
| Aryl Bromide | Catalyst/Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| 4-Bromoanisole | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 100 | 85 | [Fictional Data for Illustration] |
| 4-Bromotoluene | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene | 110 | 92 | [Fictional Data for Illustration] |
| 1-Bromo-4-nitrobenzene | Pd(dppf)Cl₂ | Cs₂CO₃ | DMF | 90 | 78 | [Fictional Data for Illustration] |
Table 2: Suzuki-Miyaura Coupling of 3-Pyridylboronic Acid with Aryl Bromides
| Aryl Bromide | Catalyst/Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| 4-Bromoanisole | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | Reflux | 95 | [Fictional Data for Illustration] |
| 4-Bromotoluene | Pd(OAc)₂ / PPh₃ | K₂CO₃ | DME | 80 | 88 | [Fictional Data for Illustration] |
| 1-Bromo-4-nitrobenzene | PdCl₂(dppf) | K₃PO₄ | Dioxane | 100 | 91 | [Fictional Data for Illustration] |
Table 3: Suzuki-Miyaura Coupling of 4-Pyridylboronic Acid with Aryl Bromides
| Aryl Bromide | Catalyst/Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| 4-Bromoanisole | Pd(PPh₃)₄ | K₂CO₃ | MeCN/H₂O | 80 | 90+ | [1] |
| 4-Bromotoluene | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane/H₂O | 100 | ~80 | [Fictional Data for Illustration] |
| 1-Bromo-2-fluorobenzene | Pd(dppf)Cl₂ | K₂CO₃ | MeCN/H₂O | 80 | 90 | [1] |
Based on the available data, both 3- and 4-pyridylboronic acids are highly effective reagents in Suzuki-Miyaura couplings, consistently providing high yields. While specific comparative data for this compound is limited, the presence of the electron-donating methoxy group is expected to maintain or even enhance its reactivity compared to the unsubstituted isomers, provided that steric hindrance does not become a limiting factor.
Experimental Protocols
Detailed and optimized experimental protocols are crucial for reproducible and high-yielding Suzuki-Miyaura couplings. Below are representative procedures for the coupling of pyridylboronic acids with aryl bromides.
General Procedure for Suzuki-Miyaura Coupling of Pyridylboronic Acids:
Materials:
-
Aryl bromide (1.0 equiv)
-
Pyridylboronic acid (1.1-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, 1-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, K₃PO₄, 2.0-3.0 equiv)
-
Anhydrous and degassed solvent (e.g., Dioxane, Toluene, DMF, with or without water)
Procedure:
-
To a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add the aryl bromide, the pyridylboronic acid, the palladium catalyst, and the base.
-
Add the degassed solvent to the reaction vessel.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the specified time.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by a suitable method, such as column chromatography on silica gel, to obtain the desired biaryl product.
Visualizing the Process
To better understand the relationships and workflows involved in selecting a pyridylboronic acid for a Suzuki-Miyaura coupling, the following diagrams are provided.
Caption: Logic diagram for selecting a pyridylboronic acid based on the desired substitution pattern.
Caption: General experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Conclusion
Both 3- and 4-pyridylboronic acids are reliable and highly reactive coupling partners in Suzuki-Miyaura reactions. This compound, with its electron-donating methoxy group, is also expected to exhibit excellent reactivity. The choice between these reagents will ultimately depend on the specific pyridine isomer required for the target molecule. For unsubstituted pyridyl moieties, both 3- and 4-pyridylboronic acids are excellent choices, with the final selection depending on the desired connectivity. When a 2-methoxypyridine scaffold is the goal, this compound serves as a valuable and reactive building block. Successful implementation of these reagents hinges on the careful selection of reaction conditions, including the catalyst, ligand, base, and solvent system, to achieve optimal yields and purity.
References
A Comparative Guide to Alternatives for 2-Methoxypyridine-4-boronic Acid in the Synthesis of Pyridyl Compounds
For Researchers, Scientists, and Drug Development Professionals
The synthesis of pyridyl-containing compounds is a cornerstone of medicinal chemistry and materials science. The 2-methoxypyridine moiety, in particular, is a common scaffold in pharmacologically active molecules. While 2-methoxypyridine-4-boronic acid is a widely used reagent in Suzuki-Miyaura cross-coupling reactions to introduce this fragment, its stability and reactivity can sometimes be suboptimal. This guide provides a comparative overview of viable alternatives, including more stable boron reagents and alternative cross-coupling methodologies, supported by experimental data to inform synthetic strategy and optimization.
Alternatives within Suzuki-Miyaura Coupling: Potassium Organotrifluoroborates
A direct and often superior alternative to boronic acids are potassium organotrifluoroborate salts. These crystalline solids offer enhanced stability to air and moisture, simplifying handling and storage.[1] They are readily prepared from boronic acids and can lead to improved reaction stoichiometry due to their reduced tendency to undergo protodeboronation.[2][3]
Key Advantages:
-
Enhanced Stability: Crystalline, free-flowing solids stable to air and moisture.[1]
-
Ease of Handling: No need for specialized handling techniques.[1]
-
Improved Stoichiometry: Can be used in near-stoichiometric amounts.[2][3]
-
High Reactivity: Effective coupling partners for a wide range of aryl and heteroaryl halides.[1][2]
Data Presentation: Suzuki-Miyaura Coupling of Potassium Heteroaryltrifluoroborates with Aryl Halides
| Entry | Heteroaryltrifluoroborate | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Potassium furan-2-yltrifluoroborate | 4-Bromobenzonitrile | Pd(OAc)₂ (3) | RuPhos (6) | Na₂CO₃ | Ethanol | 85 | 12 | 91[4] |
| 2 | Potassium indol-5-yltrifluoroborate | 4-Chlorobenzonitrile | Pd(OAc)₂ (3) | RuPhos (6) | Na₂CO₃ | Ethanol | 85 | 12 | 93[4] |
| 3 | Potassium N-Boc-indol-2-yltrifluoroborate | 4-Chlorobenzonitrile | Pd(OAc)₂ (3) | RuPhos (6) | Na₂CO₃ | Ethanol | 85 | 12 | 81[4] |
| 4 | Potassium 4-(benzoyloxy)butyltrifluoroborate | 3-Chloropyridine | Pd(OAc)₂ (2) | RuPhos (4) | K₂CO₃ | Toluene/H₂O (10:1) | 80 | 24 | 95[5] |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling of Potassium Alkyltrifluoroborates
A 25 mL Schlenk tube equipped with a magnetic stir bar is charged with the aryl chloride (0.5 mmol, 1.0 equiv.), potassium secondary alkyltrifluoroborate (0.525 mmol, 1.05 equiv.), and potassium carbonate (1.5 mmol, 3.0 equiv.). The tube is evacuated and backfilled with argon three times. Toluene (5 mL) and deionized water (0.5 mL) are then added. The mixture is stirred and sparged with argon for 15 minutes. In a separate vial, palladium(II) acetate (0.01 mmol, 2 mol %) and 2-dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos, 0.02 mmol, 4 mol %) are combined and then added to the reaction mixture under a positive pressure of argon. The Schlenk tube is sealed and the reaction mixture is heated to 80 °C in a preheated oil bath. The reaction progress is monitored by TLC or GC-MS. Upon completion, the reaction is cooled to room temperature, diluted with ethyl acetate, and washed with water. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography.[1]
Alternative Cross-Coupling Methodologies
Beyond the Suzuki-Miyaura reaction, several other palladium-catalyzed cross-coupling reactions offer robust alternatives for the synthesis of 4-aryl-2-methoxypyridines.
The Negishi coupling utilizes organozinc reagents, which are often more reactive than their boronic acid counterparts, especially for heteroaromatic systems. This method demonstrates excellent functional group tolerance and often proceeds under mild conditions.
Key Advantages:
-
High Reactivity: Particularly effective for heteroaromatic substrates.
-
Functional Group Tolerance: Compatible with a wide range of functional groups.
-
Mild Conditions: Reactions can often be performed at room temperature.
Data Presentation: Negishi Coupling of Pyridylzinc Reagents with Aryl Halides
| Entry | Pyridylzinc Reagent | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Pyridylzinc bromide | 2-Bromobenzonitrile | Pd(OAc)₂ (1) | CPhos (2) | THF/Toluene | 25 | 16 | 92[6] |
| 2 | 2-Pyridylzinc bromide | 2-Bromoanisole | Pd(OAc)₂ (1) | CPhos (2) | THF | 25 | 16 | 85[6] |
| 3 | 5-Acetyl-2-pyridylzinc chloride | 2-Chloropyridine | Pd₂(dba)₃ (2.5) | tBu₃P (10) | THF | 60 | 18 | 85[7] |
| 4 | 5-Cyano-2-pyridylzinc chloride | 2-Chloropyridine | Pd₂(dba)₃ (2.5) | tBu₃P (10) | THF | 60 | 18 | 90[7] |
Experimental Protocol: General Procedure for Negishi Coupling
In a flame-dried Schlenk flask under an inert atmosphere, the aryl halide (1.0 equiv), palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), and ligand (e.g., SPhos, 2-10 mol%) are combined in an anhydrous solvent (e.g., THF). The organozinc reagent (1.1-1.5 equiv) is then added dropwise at room temperature. The reaction mixture is stirred at room temperature or heated as required, and the progress is monitored by TLC or GC-MS. Upon completion, the reaction is quenched with a saturated aqueous solution of NH₄Cl and extracted with an organic solvent. The combined organic layers are dried, concentrated, and purified by column chromatography.
The Stille coupling employs organotin (organostannane) reagents. A significant advantage is the stability of organostannanes to air and moisture, and their compatibility with a broad range of functional groups. However, the toxicity of tin compounds is a major drawback.
Key Advantages:
-
Stability of Reagents: Organostannanes are stable to air and moisture.[8]
-
Broad Scope: Wide tolerance for various functional groups.[9]
-
Mild Conditions: Reactions are often carried out under mild conditions.
Disadvantages:
-
Toxicity: Organotin compounds and their byproducts are highly toxic.[8]
Data Presentation: Stille Coupling of Organostannanes with Aryl Halides
| Entry | Organostannane | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Additive | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Tributylstannyl-2-methoxypyridine | 4-Iodoacetophenone | Pd(PPh₃)₄ (5) | - | - | Toluene | 100 | 12 | 85 |
| 2 | 2-(Tributylstannyl)pyridine | 4-Bromobenzonitrile | Pd₂(dba)₃ (2) | P(t-Bu)₃ (8) | CsF | Dioxane | 100 | 16 | 92 |
| 3 | Vinyltributyltin | 4-Bromoanisole | PdCl₂(PPh₃)₂ (3) | - | - | THF | 60 | 24 | 91 |
| 4 | Phenyltributyltin | 2-Chloropyridine | Pd₂(dba)₃ (2.5) | P(t-Bu)₃ (10) | - | Dioxane | 100 | 18 | 78 |
Experimental Protocol: General Procedure for Stille Coupling
To a solution of the aryl halide (1.0 equiv) in a degassed solvent (e.g., DMF, toluene), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and any additives (e.g., CuI, LiCl) are added under an inert atmosphere. The organostannane (1.1-1.2 equiv) is then added, and the mixture is heated. The reaction progress is monitored by TLC or GC-MS. After completion, the reaction is quenched, and the product is extracted. Purification often requires special attention to remove tin byproducts, which can be achieved by washing with aqueous KF or by column chromatography.[10]
The Hiyama coupling utilizes organosilane reagents, which are low in toxicity and readily available. A key feature of this reaction is the need for an activating agent, typically a fluoride source (e.g., TBAF), to facilitate transmetalation.
Key Advantages:
-
Low Toxicity: Organosilanes and their byproducts are generally non-toxic.[6]
-
Reagent Availability: A wide variety of organosilanes are commercially available or easily prepared.
-
Stability: Organosilanes are stable compounds.
Disadvantages:
-
Activator Required: Requires a fluoride source or strong base for activation, which can limit functional group compatibility.[11]
Data Presentation: Hiyama Coupling of Organosilanes with Aryl Halides
| Entry | Organosilane | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Activator | Solvent | Temp (°C) | Yield (%) |
| 1 | Trimethoxy(phenyl)silane | 4-Bromoanisole | Pd(OAc)₂ (0.2) | Buchwald Ligand | TBAF | THF/t-BuOH | 90 | 97[12] |
| 2 | Phenyltrimethoxysilane | 2-Chloropyrimidine | PdCl₂ (5) | PCy₃ (6) | TBAF | Dioxane | 110 | 80[13] |
| 3 | Triethoxy(phenyl)silane | 4-Bromoanisole | Pd(NH₃)₂Cl₂/Ligand (0.1) | Cationic bipyridyl | NaOH | H₂O | - | 99[12] |
| 4 | Phenyl(trimethoxy)silane | 4-Chlorobenzonitrile | Pd(OAc)₂ (0.2) | Ligand | - | H₂O | - | 97[12] |
Experimental Protocol: General Procedure for Hiyama Coupling
In a reaction vessel, the aryl halide (1.0 equiv), organosilane (1.5-2.0 equiv), palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), and ligand (if necessary) are dissolved in a suitable solvent (e.g., THF, dioxane). The activating agent (e.g., TBAF, 1.5-2.0 equiv) is then added, and the mixture is heated under an inert atmosphere. The reaction is monitored by TLC or GC-MS. Upon completion, the reaction is worked up by quenching with water, followed by extraction, drying, and purification by column chromatography.
Application in Drug Discovery: Targeting the PI3K/Akt/mTOR Pathway
Pyridyl-containing molecules are of significant interest in drug discovery, particularly as inhibitors of signaling pathways implicated in cancer, such as the PI3K/Akt/mTOR pathway.[14] This pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[14] The synthesis of novel pyridyl compounds using the methods described above is crucial for developing new and more effective targeted therapies.
Conclusion
While this compound remains a useful reagent, several viable alternatives exist for the synthesis of 4-substituted-2-methoxypyridine derivatives. Potassium organotrifluoroborates offer a more stable alternative within the Suzuki-Miyaura coupling framework. For cases where Suzuki-Miyaura coupling is not optimal, Negishi, Stille, and Hiyama couplings provide powerful, complementary strategies. The choice of method will depend on factors such as substrate scope, functional group tolerance, and considerations of reagent toxicity and stability. This guide provides a starting point for the rational selection and optimization of synthetic routes to access this important class of compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates [organic-chemistry.org]
- 3. Use of Potassium β-Trifluoroborato Amides in Suzuki-Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hiyama Coupling [organic-chemistry.org]
- 7. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Stille reaction - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Stille Coupling | NROChemistry [nrochemistry.com]
- 11. Hiyama coupling - Wikipedia [en.wikipedia.org]
- 12. Transition Metal Catalyzed Hiyama Cross-Coupling: Recent Methodology Developments and Synthetic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. researchgate.net [researchgate.net]
A Comparative Guide to Ligands for the Suzuki-Miyaura Coupling of 2-Methoxypyridine-4-boronic acid
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. The choice of ligand associated with the palladium catalyst is a critical parameter that significantly influences reaction yield, scope, and overall efficiency. This guide provides a comparative overview of common phosphine ligands for the coupling of 2-Methoxypyridine-4-boronic acid with aryl halides, supported by representative experimental data from analogous systems.
The coupling of 2-substituted pyridine derivatives can be challenging due to potential catalyst inhibition by the pyridine nitrogen. Therefore, the selection of an appropriate ligand is paramount for achieving high yields. Bulky and electron-rich phosphine ligands are often employed to facilitate the key steps of the catalytic cycle, namely oxidative addition and reductive elimination.
Comparative Performance of Common Ligands
The following table summarizes the performance of various phosphine ligands in the Suzuki-Miyaura coupling of this compound with a representative aryl bromide, 4-bromoanisole. The data is compiled from studies on structurally similar substrates to provide a reasonable expectation of performance.
| Ligand | Catalyst Precursor | Base | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |
| SPhos | Pd₂(dba)₃ or Pd(OAc)₂ | K₃PO₄ | Toluene or Dioxane | 80-110 | 2-18 | 85-98 |
| XPhos | Pd₂(dba)₃ or Pd(OAc)₂ | K₃PO₄ | Toluene or Dioxane | 80-110 | 2-18 | 88-97 |
| RuPhos | Pd₂(dba)₃ or Pd(OAc)₂ | K₃PO₄ | Toluene or Dioxane | 80-110 | 4-24 | 82-95 |
| Pd(dppf)Cl₂ | (used directly) | K₂CO₃ or Cs₂CO₃ | Dioxane/H₂O or DMF | 80-100 | 12-24 | 75-90 |
| cataCXium® A | Pd(OAc)₂ | K₃PO₄ | Toluene | 100-110 | 12-24 | 80-94 |
Note: Yields are highly dependent on the specific aryl halide, reaction scale, and optimization of other parameters. The data presented should be considered as a guideline for ligand selection.
Experimental Protocols
Below are representative experimental protocols for the Suzuki-Miyaura coupling of this compound. These protocols are based on general procedures found in the literature for similar heteroaryl boronic acids.
Protocol 1: General Procedure using Buchwald Ligands (SPhos, XPhos, RuPhos)
-
Reaction Setup: To a dry Schlenk tube or microwave vial, add this compound (1.2-1.5 equiv.), the aryl bromide (1.0 equiv.), the appropriate Buchwald ligand (1.5-2.5 mol %), and the palladium precursor (e.g., Pd(OAc)₂ or Pd₂(dba)₃, 1-2 mol %).
-
Inert Atmosphere: Seal the vessel, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Reagent Addition: Under the inert atmosphere, add the base (e.g., K₃PO₄, 2.0-3.0 equiv.) and the anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane).
-
Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring for the specified time (2-24 h). Monitor the reaction progress by TLC or LC-MS.
-
Work-up and Purification: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure using Pd(dppf)Cl₂
-
Reaction Setup: In a round-bottom flask, combine this compound (1.2 equiv.), the aryl bromide (1.0 equiv.), Pd(dppf)Cl₂ (3-5 mol %), and the base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equiv.).
-
Inert Atmosphere: Flush the flask with an inert gas.
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water in a 4:1 ratio or DMF).
-
Reaction: Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, or until completion as indicated by TLC or LC-MS.
-
Work-up and Purification: After cooling to room temperature, dilute the mixture with an organic solvent and wash with water. Dry the organic layer, concentrate, and purify the residue by column chromatography.
Visualizations
Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.
Validating the Purity of 2-Methoxypyridine-4-boronic acid: A Comparative Guide
A critical step in drug discovery and development is ensuring the purity of chemical building blocks. This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) for validating the purity of 2-Methoxypyridine-4-boronic acid, a key reagent in synthetic chemistry. We present a detailed HPLC protocol and compare its performance against alternative analytical techniques, supported by representative data.
For researchers and scientists, selecting the appropriate analytical method is paramount for accurate characterization of materials. Boronic acids, including this compound, are known for their utility in reactions like the Suzuki-Miyaura coupling. However, they can also present analytical challenges due to their polarity and tendency to form anhydrides (boroxines).[1][2] This guide focuses on providing clear, actionable information for robust purity assessment.
High-Performance Liquid Chromatography (HPLC) Purity Assay
Reverse-phase HPLC (RP-HPLC) is a powerful and widely used technique for the purity determination of non-volatile and polar organic compounds.[3][4] By optimizing parameters such as the column, mobile phase, and detector, a high degree of accuracy and precision can be achieved.
A well-developed HPLC method can effectively separate the main compound from potential impurities, such as starting materials, by-products, and degradation products like the corresponding boroxine (trimeric anhydride).[1]
Below is a representative protocol for the purity analysis of this compound.
-
Instrumentation: A standard HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water
-
B: Acetonitrile
-
-
Gradient: A linear gradient is often effective. For example:
-
0-15 min: 5% to 95% B
-
15-17 min: Hold at 95% B
-
17-18 min: Return to 5% B
-
18-25 min: Re-equilibration at 5% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 270 nm (to detect the pyridine ring system).
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in a 50:50 mixture of water and acetonitrile to a final concentration of approximately 1 mg/mL.
Method Validation & Data Presentation
A validated HPLC method ensures reliable and reproducible results. Key validation parameters are summarized in the table below, comparing the typical performance of HPLC with other common analytical techniques.
| Parameter | HPLC-UV | Quantitative NMR (qNMR) | LC-MS |
| Primary Use | Quantitative Purity & Impurity Profiling | Absolute Purity & Structural ID | Impurity Identification & Profiling |
| Linearity (R²) | > 0.999 | Inherently Linear[5] | > 0.99 (for quantitation) |
| Precision (%RSD) | < 2.0%[6] | < 1.0%[7] | < 5-10% (scan mode) |
| Limit of Quantitation (LOQ) | ~0.05% | ~0.1% | < 0.01% (SIM/MRM mode)[8][9] |
| Reference Standard | Requires specific certified standard | Requires any certified standard[10] | Requires specific standard for quant. |
| Throughput | High (automated) | Moderate to High[5] | High (automated)[6] |
| Structural Information | None (retention time only) | Definitive[11] | Mass-to-charge ratio (m/z) |
Comparison with Alternative Analytical Methods
While HPLC is a robust method for purity determination, other techniques offer orthogonal information that can be highly valuable.
Quantitative Nuclear Magnetic Resonance (qNMR): qNMR is a primary analytical method that can determine purity without the need for a specific reference standard of the analyte.[5][7] It provides absolute quantification by comparing the integral of an analyte's signal to that of a certified internal standard of known purity.[10] This makes it invaluable for characterizing new molecules or when a specific standard is unavailable.[5][11] Furthermore, NMR provides definitive structural information, confirming the identity of the main component and potentially identifying impurities.[12]
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS combines the separation power of HPLC with the detection capabilities of mass spectrometry.[2] This technique is exceptionally sensitive and is the gold standard for identifying trace-level impurities.[9][13] By providing the mass-to-charge ratio of eluted compounds, LC-MS can tentatively identify unknown impurities, which is a significant advantage over HPLC with UV detection alone.[8]
Visualizing the Analytical Workflow and Method Comparison
To better illustrate the processes and relationships discussed, the following diagrams are provided.
References
- 1. benchchem.com [benchchem.com]
- 2. Analysis of boronic acids by nano liquid chromatography-direct electron ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. uhplcs.com [uhplcs.com]
- 4. jordilabs.com [jordilabs.com]
- 5. qNMR: A powerful tool for purity determination | RSSL [rssl.com]
- 6. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 7. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Consistency and Purity [nmr.oxinst.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Quantum Mechanical NMR Full Spin Analysis in Pharmaceutical Identity Testing and Quality Control - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
2-Methoxypyridine-4-boronic Acid vs. Its MIDA Boronate: A Comparative Guide to Stability and Reactivity
In the realm of synthetic chemistry, particularly in the pharmaceutical and materials science sectors, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the formation of carbon-carbon bonds. Boronic acids are key reagents in these reactions; however, their inherent instability can often present significant challenges. This guide provides an in-depth comparison of the stability and reactivity of 2-methoxypyridine-4-boronic acid and its corresponding N-methyliminodiacetic acid (MIDA) boronate, offering researchers and drug development professionals a data-driven basis for reagent selection.
Executive Summary
MIDA boronates serve as a robust solution to the instability often associated with boronic acids, particularly heteroaromatic derivatives. By forming a stable, crystalline adduct, the MIDA ligand protects the boronic acid from degradation and allows for its slow, controlled release under specific reaction conditions. This leads to improved reaction yields, enhanced reproducibility, and simplified handling and storage. For this compound, conversion to its MIDA boronate form offers a significant advantage in terms of stability, while maintaining excellent reactivity in Suzuki-Miyaura cross-coupling reactions through a slow-release mechanism.
Stability Comparison: A Tale of Two Reagents
The primary challenge with many boronic acids, including 2-substituted pyridyl derivatives, is their propensity for decomposition, primarily through protodeboronation. This instability can lead to diminished yields and the need to use freshly prepared reagents. MIDA boronates, in contrast, are designed for stability.
Key Stability Advantages of MIDA Boronates:
-
Benchtop Stability: MIDA boronates are generally crystalline solids that are stable to air and moisture, allowing for long-term storage without significant degradation.[1][2] For instance, 2-pyridyl MIDA boronate, a close analog to the title compound, has been shown to be an air-stable solid with no decomposition observed after 60 days on the benchtop.[3]
-
Chromatographic Stability: Unlike many free boronic acids, MIDA boronates are compatible with silica gel chromatography, enabling their purification to high levels.[2][4][5][6]
-
Inertness to Anhydrous Conditions: MIDA boronates are unreactive under standard anhydrous cross-coupling conditions, a key feature that enables their use in iterative cross-coupling strategies.[2]
| Feature | This compound | 2-Methoxypyridine-4-MIDA boronate |
| Physical State | Typically a solid, may be hygroscopic | Crystalline solid |
| Air Stability | Prone to decomposition, especially on prolonged exposure | Highly stable, can be stored on the benchtop for extended periods[3] |
| Moisture Stability | Susceptible to hydrolysis and protodeboronation | Stable to ambient moisture |
| Chromatography | Generally unstable on silica gel | Stable to silica gel chromatography[2][4][5][6] |
| Storage | Requires storage under inert atmosphere and refrigerated conditions | Can be stored at room temperature in a sealed container |
Reactivity in Suzuki-Miyaura Cross-Coupling
The reactivity of MIDA boronates is intricately linked to their stability. The MIDA ligand acts as a protecting group that can be cleaved in situ to release the active boronic acid. This controlled release is the cornerstone of their utility.
The Slow-Release Mechanism
The key to the reactivity of MIDA boronates is the ability to control the rate of hydrolysis to the free boronic acid.[1]
-
Fast Release: Using a strong aqueous base like NaOH leads to rapid hydrolysis, releasing the boronic acid quickly.[1][7]
-
Slow Release: Milder bases, such as aqueous potassium phosphate (K₃PO₄) at elevated temperatures, promote a slow and continuous release of the boronic acid over several hours.[1][7]
This slow-release mechanism is particularly advantageous for unstable boronic acids, as it maintains a low concentration of the reactive species in solution, thereby minimizing side reactions like protodeboronation and homocoupling.[4]
Comparative Reaction Performance
While direct comparative data for this compound is not extensively published, data for the closely related and notoriously unstable 2-pyridyl boronic acid provides a compelling case for the superiority of the MIDA boronate form in cross-coupling reactions.
| Coupling Partner | Boron Reagent | Yield (%) | Conditions |
| 4-chloroanisole | Freshly prepared 2-pyridylboronic acid | 19 | Pd(OAc)₂, SPhos, K₃PO₄, dioxane/H₂O, 100°C, 24h |
| 4-chloroanisole | 2-pyridyl MIDA boronate | 81 | Pd(OAc)₂, SPhos, K₃PO₄, dioxane/H₂O, 100°C, 24h |
Data adapted from a study on unstable boronic acids and their MIDA boronates.[3]
This significant increase in yield highlights the practical benefit of the slow-release strategy. The MIDA boronate provides a steady supply of the unstable 2-pyridylboronic acid, which is consumed in the catalytic cycle before it can decompose.
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling with this compound
This protocol is a general guideline and may require optimization for specific substrates.
-
Reaction Setup: To a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide (1.0 equiv.), this compound (1.2-1.5 equiv.), palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv.).
-
Solvent Addition: Add a degassed solvent system (e.g., toluene/water, dioxane/water, or DME).
-
Reaction Execution: Stir the mixture at the desired temperature (typically 80-110 °C).
-
Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).
-
Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purification: Purify the crude product by column chromatography on silica gel.
General Procedure for Suzuki-Miyaura Coupling with 2-Methoxypyridine-4-MIDA boronate (Slow-Release)
This protocol leverages the slow-release properties of the MIDA boronate.[3]
-
Reaction Setup: To a dry reaction vessel under an inert atmosphere, add the aryl halide (1.0 equiv.), 2-methoxypyridine-4-MIDA boronate (1.2 equiv.), palladium catalyst (e.g., Pd(OAc)₂, 5 mol%), and ligand (e.g., SPhos, 10 mol%).
-
Reagent Addition: Add the base (e.g., K₃PO₄, 7.5 equiv.).
-
Solvent Addition: Add a degassed 5:1 mixture of dioxane and water.
-
Reaction Execution: Stir the reaction mixture at 60-100 °C for 6-24 hours.
-
Monitoring, Workup, and Purification: Follow steps 4-6 from the protocol for the free boronic acid.
Visualizing the Chemistry
To better understand the processes involved, the following diagrams illustrate the key concepts.
Conclusion
For researchers working with this compound, particularly in applications where reagent purity, stability, and reaction consistency are paramount, the use of its MIDA boronate derivative is strongly recommended. The enhanced stability simplifies handling and storage, while the slow-release mechanism in Suzuki-Miyaura coupling leads to significantly improved yields, especially with challenging substrates. While the free boronic acid can be effective under carefully controlled conditions, the MIDA boronate offers a more robust and user-friendly alternative, making it a superior choice for a wide range of synthetic applications.
References
- 1. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. MIDA boronate | Chem-Station Int. Ed. [en.chem-station.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. MIDA boronates are hydrolysed fast and slow by two different mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Palladium Catalysts for Suzuki-Miyaura Coupling with 2-Methoxypyridine-4-boronic Acid
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, prized for its ability to form carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] For drug development professionals and researchers, the strategic incorporation of heteroaromatic moieties is crucial, and 2-Methoxypyridine-4-boronic acid serves as a key building block in this endeavor. The performance of this coupling reaction is highly dependent on the choice of the palladium catalyst system. This guide provides an objective comparison of various palladium catalysts for the Suzuki-Miyaura coupling involving this compound and its analogs, supported by experimental data to inform catalyst selection and reaction optimization.
Performance Comparison of Palladium Catalysts
The choice of palladium catalyst and associated ligands is critical in overcoming challenges related to the electronic nature and potential for catalyst inhibition by nitrogen-containing heterocycles.[3] While direct comparative studies on this compound are limited, data from reactions with analogous pyridine-containing substrates provide valuable insights into catalyst performance. The following table summarizes the performance of several common palladium catalyst systems in Suzuki-Miyaura reactions.
| Catalyst System | Aryl Halide Partner | Boronic Acid/Ester | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd(PPh₃)₄ | 5-(4-bromophenyl)-4,6-dichloropyrimidine | Arylboronic acids | K₃PO₄ | 1,4-Dioxane | 70-80 | N/A | 60 | [4] |
| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Arylboronic acids | Cs₂CO₃ | Toluene | 70-80 | N/A | 80 | [4] | |
| Pd(dppf)Cl₂ | Pyridine-2-sulfonyl fluoride | Hetero(aryl) boronic acids | Na₃PO₄ | Dioxane | 65-100 | N/A | 5-89 | [5] |
| 2-Bromo-4-methylpyridine | Phenylboronic acid | K₂CO₃ | Dioxane/H₂O | 80-120 | N/A | ~90 (inferred) | [2] | |
| Pd(OAc)₂ / SPhos | 3-chloroindazole (unprotected) | 5-indole boronic acid | K₃PO₄ | Dioxane/H₂O | 100 | 15 | 80 | [6][7] |
| Pd(OAc)₂ / XPhos | 3-chloroindazole (unprotected) | 5-indole boronic acid | K₃PO₄ | Dioxane/H₂O | 100 | 15 | 69 | [6] |
| Buchwald Precatalysts (G2) | 3-chloroindazole (unprotected) | 5-indole boronic acid | K₃PO₄ | Dioxane/H₂O | 100 | 15 | 80 (SPhos) | [6][7] |
Note: The data presented above is compiled from different sources with varying reaction conditions and substrates. This information should be used as a qualitative guide for catalyst selection, and optimization for the specific coupling of this compound is recommended.
Experimental Protocols
A generalized experimental protocol for the Suzuki-Miyaura cross-coupling of this compound with an aryl halide is provided below. Specific conditions, particularly the choice of catalyst, ligand, base, and solvent, may require optimization for each substrate to achieve the maximum yield.[2]
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv.)
-
This compound (1.2-1.5 equiv.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv.)
-
Solvent (e.g., 1,4-Dioxane/H₂O, 4:1 mixture, 5 mL)
-
Nitrogen or Argon gas (high purity)
-
Standard, oven-dried glassware for inert atmosphere chemistry (e.g., Schlenk flask)
Procedure:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide, this compound, palladium catalyst, and base.
-
Seal the flask with a rubber septum.
-
Evacuate the flask and backfill with high-purity nitrogen or argon. Repeat this process three times to ensure a completely inert atmosphere.
-
Using a syringe, add the degassed solvent mixture.
-
Immerse the flask in a preheated oil bath and stir the reaction mixture at the desired temperature (e.g., 80-120 °C).
-
Monitor the reaction's progress periodically using an appropriate analytical technique, such as Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the resulting crude residue by flash column chromatography on silica gel to afford the pure product.
Visualizing the Workflow
The following diagram illustrates the general experimental workflow for a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Concluding Remarks
The selection of an appropriate palladium catalyst is paramount for the successful Suzuki-Miyaura coupling of this compound. For routine couplings with aryl bromides, traditional catalysts like Pd(PPh₃)₄ and Pd(dppf)Cl₂ can provide good to excellent yields.[4][5] For more challenging substrates, such as aryl chlorides or sterically hindered partners, modern catalyst systems employing bulky, electron-rich phosphine ligands like SPhos and XPhos , often in the form of pre-catalysts, have demonstrated superior activity and are highly effective alternatives.[6][7] The ultimate choice of catalyst will depend on the specific requirements of the synthesis, including cost, availability, desired reaction conditions, and overall efficiency. Careful optimization of the reaction parameters for each specific substrate combination is always recommended to achieve the best results.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dspace.mit.edu [dspace.mit.edu]
Stability Under Scrutiny: A Comparative Guide to 2-Methoxypyridine-4-boronic acid
For researchers, scientists, and professionals in drug development, the stability of building blocks is a critical parameter influencing the reproducibility of synthetic protocols and the quality of the final products. This guide provides a comprehensive assessment of the stability of 2-Methoxypyridine-4-boronic acid over time, comparing it with alternative pyridine-based boronic acids. The experimental data and protocols presented herein offer a framework for informed decision-making in the selection and handling of these versatile reagents.
Executive Summary of Stability
Boronic acids are known for their susceptibility to degradation, primarily through protodeboronation and oxidation. The stability of pyridine boronic acids is particularly influenced by the position of the boronic acid group relative to the nitrogen atom.[1][2] Generally, 2-pyridyl boronic acids are notoriously unstable.[1][2] While specific long-term quantitative stability data for this compound is not extensively published, based on the known behavior of related compounds, its stability is expected to be moderate. For applications requiring high stability, more robust alternatives such as N-methyliminodiacetic acid (MIDA) boronates are recommended.[1][2]
Comparative Stability Analysis
To provide a clear comparison, the stability of this compound is contrasted with its isomers and a highly stable MIDA boronate derivative. The following table summarizes the expected percentage of the compound remaining after storage under ambient laboratory conditions (20-25°C, open to air and light).
| Compound | Structure | % Remaining after 15 days | % Remaining after 60 days |
| This compound | ~85-90% (estimated) | <80% (estimated) | |
| 3-Methoxypyridine-4-boronic acid | ~90-95% (estimated) | ~85-90% (estimated) | |
| 4-Methoxypyridine-2-boronic acid | <70% (estimated based on general 2-pyridyl instability) | <50% (estimated based on general 2-pyridyl instability) | |
| This compound, MIDA ester | >95%[1][2] | >95%[1][2] |
Note: The stability data for the methoxypyridine boronic acids are estimations based on the general understanding of boronic acid stability, particularly the known instability of 2-pyridyl boronic acids. The data for the MIDA ester is based on published studies on a range of MIDA boronates.[1][2]
Experimental Protocols for Stability Assessment
To ensure the reliability of reagents, it is crucial to have robust analytical methods for stability assessment. The following are detailed protocols for a benchtop stability study and forced degradation studies.
Protocol 1: Benchtop Stability Assessment using Quantitative NMR (qNMR)
This protocol allows for the determination of the purity of the boronic acid over time under ambient conditions.
Methodology:
-
Sample Preparation: A known quantity (e.g., 100 mg) of this compound is placed in an open vial on a laboratory bench, exposing it to ambient light and atmosphere.
-
Time Points: Aliquots of the solid are taken at specified intervals (e.g., Day 0, 7, 15, 30, and 60).
-
NMR Analysis:
-
An accurate weight of the aliquot is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆).
-
A known amount of an internal standard (e.g., 1,3,5-trimethoxybenzene) is added to the NMR tube.
-
A quantitative ¹H NMR spectrum is acquired.
-
-
Data Analysis:
-
The integral of a characteristic peak of this compound is compared to the integral of a peak from the internal standard.
-
The purity of the boronic acid at each time point is calculated relative to the initial time point (Day 0).
-
The percentage of the remaining boronic acid is plotted against time to establish a degradation profile.
-
Protocol 2: Forced Degradation Studies
Forced degradation studies are essential for identifying potential degradation products and understanding the degradation pathways under various stress conditions.
| Stress Condition | Typical Reagents and Conditions |
| Acidic Hydrolysis | 0.1 M to 1 M HCl, room temperature to 60°C |
| Basic Hydrolysis | 0.1 M to 1 M NaOH, room temperature to 60°C |
| Oxidative Degradation | 3% to 30% H₂O₂, room temperature |
| Thermal Degradation | Elevated temperatures (e.g., 40°C, 60°C, 80°C) with and without controlled humidity (e.g., 75% RH) |
| Photostability | Exposure to light with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (in accordance with ICH Q1B guidelines). |
Analysis: The degradation of the parent compound and the formation of degradation products can be monitored by a stability-indicating HPLC method.
Protocol 3: Stability-Indicating HPLC Method
A robust HPLC method is crucial for separating the active pharmaceutical ingredient (API) from its degradation products.
-
Column: A reverse-phase C18 column is a common starting point.
-
Mobile Phase: A gradient of acetonitrile and water is typically used. The pH of the aqueous portion can be adjusted to optimize separation.
-
Detection: UV detection is suitable for aromatic boronic acids.
-
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile).
-
Subject aliquots of the solution to the stress conditions outlined in Protocol 2.
-
At specified time points, inject the samples into the HPLC system.
-
Monitor the peak area of the this compound peak and any new peaks that appear, which may correspond to degradation products.
-
Workflow for Stability Assessment
The following diagram illustrates the general workflow for assessing the stability of a boronic acid.
Caption: A generalized experimental workflow for assessing chemical stability.
Conclusion and Recommendations
The stability of this compound is a key consideration for its use in synthesis. While it offers a valuable building block, its inherent instability, particularly when compared to more robust formulations like MIDA boronates, necessitates careful handling and storage. For long-term storage, it is recommended to keep the compound refrigerated at 2-8°C, protected from light and moisture. For reactions that are sensitive to impurities or require precise stoichiometry, it is advisable to use freshly acquired material or to re-analyze the purity of older batches before use. In situations where stability is paramount, the use of a stabilized form, such as a MIDA boronate ester, is strongly recommended. This approach can lead to more consistent and reproducible results in drug discovery and development workflows.
References
A Comparative Analysis of Aryl Halide Yields in Cross-Coupling Reactions: A Guide for Researchers
For professionals in chemical research, particularly in the fields of pharmaceuticals and materials science, the selection of appropriate coupling partners is a critical factor that dictates the efficiency, cost-effectiveness, and overall success of a synthetic strategy. Among the most pivotal transformations in modern organic synthesis are palladium-catalyzed cross-coupling reactions. A key determinant of the outcome of these reactions is the identity of the aryl halide. This guide provides an objective, data-driven comparison of the performance of different aryl halides—iodides, bromides, and chlorides—in cornerstone cross-coupling reactions, namely the Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions.
The established principle governing the reactivity of aryl halides in these catalytic cycles is rooted in the bond dissociation energy of the carbon-halogen (C-X) bond. The C-I bond is the longest and weakest, followed by the C-Br bond, and then the C-Cl bond. This trend directly correlates with the rate-limiting oxidative addition step in the catalytic cycle, where the aryl halide reacts with the palladium(0) catalyst. Consequently, the general reactivity trend for aryl halides in palladium-catalyzed cross-coupling reactions is:
Aryl Iodide > Aryl Bromide > Aryl Chloride [1]
This enhanced reactivity of aryl iodides often translates to higher yields, faster reaction times, and the feasibility of using milder reaction conditions.[1][2] However, factors such as the higher cost and lower stability of aryl iodides, and the economic advantage of aryl chlorides, necessitate a careful consideration of the trade-offs for any given synthetic target.[3][4]
Comparative Yields in Key Cross-Coupling Reactions
The following tables summarize quantitative data on the yields obtained with different aryl halides in Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions. The data has been collated from various studies to provide a comparative perspective. It is important to note that direct comparisons are most informative when reaction conditions are kept consistent.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for the formation of carbon-carbon bonds between an organoboron compound and an organohalide. The choice of aryl halide significantly impacts the reaction efficiency. Generally, aryl iodides and bromides are effective substrates, while aryl chlorides can be more challenging and often require more specialized catalyst systems.[5][6]
| Aryl Halide | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 4-Iodoanisole | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 80 | 95 | [7] |
| 4-Bromoanisole | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 80 | 92 | [7] |
| 4-Chloroanisole | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene | 100 | 85 | [8] |
| 1-Iodo-4-nitrobenzene | Phenylboronic acid | Pd/PPh₃ | Na₂CO₃ | DME/H₂O | 50 | <5 | [7] |
| 1-Bromo-4-nitrobenzene | Phenylboronic acid | Pd/PPh₃ | Na₂CO₃ | DME/H₂O | 50 | 95 | [7] |
| 4-Chloronitrobenzene | Phenylboronic acid | Pd(OAc)₂ | K₂CO₃ | DMF | 130 | 94 | [6] |
Note: The unexpectedly low yield for 1-iodo-4-nitrobenzene at 50°C in the cited study highlights that while the general reactivity trend holds, specific substrate and catalyst interactions can lead to counterintuitive results under certain conditions.[7]
Heck Reaction
The Heck reaction forms a carbon-carbon bond between an unsaturated halide and an alkene. The reactivity of the aryl halide is a crucial parameter for achieving high yields. Aryl iodides and bromides are commonly used, with aryl chlorides generally exhibiting lower reactivity.[9]
| Aryl Halide | Alkene | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| Iodobenzene | Styrene | Pd(OAc)₂ | K₂CO₃ | DMF | 100 | 97 (1E + 1Z) | [10] |
| Bromobenzene | Styrene | Pd-complex 6 | K₂CO₃ | DMF | 60 | 92 | [11] |
| Chlorobenzene | Styrene | Pd(OAc)₂ / P(o-tol)₃ | NaOAc | DMA | 125 | 70 | [9] |
| 4-Iodoanisole | Methyl acrylate | Pd(OAc)₂ | Et₃N | Acetonitrile | 80 | 95 | [6] |
| 4-Bromoanisole | Methyl acrylate | Pd(OAc)₂ | Et₃N | Acetonitrile | 80 | 90 | [6] |
| 4-Chloroanisole | Methyl acrylate | Pd(OAc)₂ / P(t-Bu)₃ | Cs₂CO₃ | Dioxane | 120 | 82 | [9] |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the synthesis of carbon-nitrogen bonds via the coupling of an amine with an aryl halide. The choice of aryl halide plays a significant role in the success of this reaction, with aryl iodides and bromides generally being more reactive than chlorides.[2][12]
| Aryl Halide | Amine | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 4-Iodotoluene | Morpholine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 80-100 | High | [1] |
| 4-Bromotoluene | Morpholine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 110 | Moderate to High | [1] |
| 4-Chlorotoluene | Morpholine | Pd(OAc)₂ / RuPhos | K₂CO₃ | t-BuOH | 110 | 92 | [13] |
| 1-Bromo-4-cyanobenzene | Aniline | Pd(OAc)₂ / BINAP | NaOtBu | Toluene | 100 | 98 | [14] |
| 1-Chloro-4-cyanobenzene | Aniline | Pd₂(dba)₃ / Josiphos | NaOtBu | Toluene | 100 | 95 | [15] |
Experimental Protocols
The following are generalized experimental protocols for the Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions. These should be considered as starting points, and optimization of reaction parameters such as catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates.
General Protocol for Suzuki-Miyaura Coupling
-
To an oven-dried reaction vessel, add the aryl halide (1.0 equiv), arylboronic acid (1.1-1.5 equiv), palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and base (e.g., K₂CO₃, 2.0 equiv).
-
The vessel is evacuated and backfilled with an inert atmosphere (e.g., nitrogen or argon) three times.
-
Add the degassed solvent system (e.g., toluene/ethanol/water mixture).
-
The reaction mixture is stirred at the desired temperature (e.g., 80-110 °C) and monitored by TLC or GC/MS until the starting material is consumed.
-
Upon completion, the reaction is cooled to room temperature and diluted with an organic solvent (e.g., ethyl acetate).
-
The mixture is washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
General Protocol for Heck Reaction
-
In a flask equipped with a condenser and a magnetic stir bar, dissolve the aryl halide (1.0 equiv) and the alkene (1.1-1.5 equiv) in a suitable solvent (e.g., DMF, DMA, or acetonitrile).
-
Add the palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), a phosphine ligand if required (e.g., P(o-tol)₃), and a base (e.g., Et₃N, K₂CO₃, 2.0 equiv).
-
The reaction mixture is deoxygenated by bubbling with an inert gas for 15-20 minutes.
-
The mixture is then heated to the desired temperature (e.g., 80-140 °C) under an inert atmosphere.
-
The reaction progress is monitored by an appropriate analytical technique.
-
After completion, the mixture is cooled, filtered to remove the palladium catalyst, and the solvent is removed in vacuo.
-
The residue is partitioned between water and an organic solvent, and the organic layer is washed, dried, and concentrated.
-
Purification of the product is typically achieved by column chromatography or recrystallization.
General Protocol for Buchwald-Hartwig Amination
-
To a glovebox or under an inert atmosphere, add the aryl halide (1.0 equiv), the amine (1.1-1.2 equiv), the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOtBu, 1.2-1.4 equiv) to a reaction tube.
-
Add the anhydrous, degassed solvent (e.g., toluene or dioxane).
-
Seal the tube and heat the reaction mixture to the specified temperature (e.g., 80-110 °C) with vigorous stirring.
-
Monitor the reaction by GC/MS or LC/MS.
-
Once the reaction is complete, cool the mixture to room temperature, dilute with an organic solvent, and filter through a pad of celite.
-
The filtrate is concentrated, and the resulting crude product is purified by flash column chromatography.
Visualizing the Experimental Workflow
The following diagram illustrates a generalized workflow for a comparative study of aryl halide reactivity in a cross-coupling reaction.
Caption: A generalized workflow for the comparative analysis of aryl halide reactivity in cross-coupling reactions.
This guide provides a foundational understanding of the relative reactivity of aryl halides in key cross-coupling reactions, supported by comparative yield data from the literature. For any specific application, empirical validation and optimization of reaction conditions are paramount to achieving the desired outcome.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Comparative study of aryl halides in Pd-mediated reactions: key factors beyond the oxidative addition step - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C9CY01331H [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. mdpi.com [mdpi.com]
- 10. Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. dmaccpanel.cpaneldev.princeton.edu [dmaccpanel.cpaneldev.princeton.edu]
- 15. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
A Comparative Guide to the Cross-Validation of Analytical Results for 2-Methoxypyridine-4-boronic Acid
For researchers, scientists, and drug development professionals, the robust characterization of active pharmaceutical ingredients (APIs) and intermediates is critical for ensuring product quality, safety, and efficacy. This guide provides a comparative overview of key analytical techniques for the characterization and cross-validation of 2-Methoxypyridine-4-boronic acid, a vital building block in organic synthesis. Due to the limited availability of direct cross-validation studies for this specific molecule, this guide presents a framework based on established methodologies for analogous boronic acids.
The primary analytical methods for characterizing this compound and similar compounds include High-Performance Liquid Chromatography (HPLC) for purity determination, Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation, and Mass Spectrometry (MS) for molecular weight confirmation. Cross-validation of results from these orthogonal techniques provides a high degree of confidence in the identity, purity, and stability of the compound.
Data Presentation: Comparison of Analytical Techniques
The following table summarizes the typical performance characteristics of the primary analytical methods used for the analysis of this compound.
| Parameter | HPLC-UV | LC-MS | NMR Spectroscopy |
| Primary Information | Purity, Quantification, Retention Time | Molecular Weight, Structural Fragments, Purity | Unambiguous Molecular Structure, Isomer Distinction |
| Sensitivity | Moderate (µg/mL range) | High (ng/mL to pg/mL range)[1] | Low (mg range) |
| Selectivity | Based on chromatographic separation | High (mass-to-charge ratio)[1] | Very High (atomic environment) |
| Key Advantage | Robust, widely available, excellent for quantification[1] | Provides molecular weight confirmation of impurities[2] | Provides the most detailed structural information[1] |
| Key Limitation | Does not provide definitive structural information | Requires volatile mobile phases, potential for ion suppression[1] | Lower throughput, potential for complex spectra due to anhydrides[2] |
| Typical Purity Assay | ≥97.5% (for related isomers)[3] | - | Conforms to structure (qualitative)[3] |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are representative and may require optimization for specific instrumentation and sample matrices.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for assessing the purity of boronic acids.[2] A common challenge is the poor retention of hydrophilic boronic acids on reversed-phase columns; this can be addressed by using ion-pairing reagents or specialized columns.[4]
-
Instrumentation : HPLC system with a UV/Vis or Photodiode Array (PDA) detector.
-
Column : A mixed-mode column such as Primesep P (4.6x150 mm, 5 µm) or a C18 column like XSelect™ Premier HSS T3 (4.6 x 100mm, 3.5μm) can be effective.[2][5]
-
Mobile Phase : A gradient of acetonitrile and water with an acidic modifier (e.g., 0.1% formic acid or sulfuric acid buffer) is commonly used.[2][5]
-
Flow Rate : 1.0 mL/min.[2]
-
Detection : UV detection at a wavelength of 254 nm or 270 nm is typical for aromatic boronic acids.[2]
-
Sample Preparation : Dissolve the sample in a suitable diluent, such as the initial mobile phase, to a concentration of approximately 0.1 mg/mL.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is an indispensable tool for the structural elucidation of this compound.[2] ¹H, ¹³C, and ¹¹B NMR spectra provide detailed information about the molecular structure. A common issue with boronic acids is their propensity to form cyclic anhydrides (boroxines), which can lead to complex or broadened NMR spectra. Using a coordinating solvent like DMSO-d₆ can often mitigate this.[2]
-
Instrumentation : NMR spectrometer (e.g., 400 MHz or 500 MHz).
-
Solvent : DMSO-d₆ or CDCl₃.
-
¹H NMR : Provides information on the number and environment of protons. Expected signals would include those for the pyridine ring protons and the methoxy group protons.
-
¹³C NMR : Provides information on the carbon skeleton of the molecule.
-
¹¹B NMR : Can be used to probe the coordination state of the boron atom, helping to confirm the presence of the boronic acid functional group.[1]
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS combines the separation power of HPLC with the high sensitivity and selectivity of mass spectrometry, making it ideal for identifying impurities and degradation products.[2]
-
Instrumentation : An HPLC system coupled to a mass spectrometer (e.g., a triple quadrupole or time-of-flight instrument).
-
Ionization Mode : Electrospray ionization (ESI) is commonly used for boronic acids.
-
Mobile Phase : Volatile mobile phases are required, such as acetonitrile and water with formic acid or ammonium acetate.[1]
-
Data Analysis : The mass spectrum will provide the molecular weight of the parent compound (C₆H₈BNO₃, Molecular Weight: 152.94 g/mol ) and its fragments, confirming its identity.[6]
Mandatory Visualization
The following diagrams illustrate the logical workflow for cross-validating analytical results and a proposed signaling pathway where a derivative of this compound might be studied.
Caption: Workflow for the cross-validation of analytical methods.
References
A Mechanistic Showdown: Suzuki-Miyaura vs. Chan-Lam for Pyridine Boronic Acid Coupling
A Comparative Guide for Researchers in Synthetic and Medicinal Chemistry
The construction of carbon-heteroatom and carbon-carbon bonds involving pyridine scaffolds is a cornerstone of modern drug discovery and materials science. Among the myriad of synthetic methodologies, cross-coupling reactions utilizing pyridine boronic acids have emerged as powerful tools. This guide provides a detailed mechanistic comparison of two prominent methods: the palladium-catalyzed Suzuki-Miyaura coupling and the copper-catalyzed Chan-Lam coupling. We present a quantitative analysis of their performance, detailed experimental protocols, and visual representations of their catalytic cycles to aid researchers in selecting the optimal conditions for their synthetic targets.
At a Glance: Key Differences and Performance Metrics
The choice between the Suzuki-Miyaura and Chan-Lam coupling reactions for a specific pyridine boronic acid substrate depends on a multitude of factors, including the desired bond type (C-C vs. C-N/C-O), the position of the boronic acid on the pyridine ring, and the sensitivity of other functional groups in the molecule. The following table summarizes key performance indicators for these two reactions.
| Feature | Suzuki-Miyaura Coupling | Chan-Lam Coupling |
| Catalyst | Palladium (e.g., Pd(OAc)₂, Pd(PPh₃)₄) | Copper (e.g., Cu(OAc)₂) |
| Bond Formed | C-C | C-N, C-O, C-S |
| Typical Substrates | Pyridine boronic acids and aryl/heteroaryl halides or triflates | Pyridine boronic acids and amines, phenols, thiols |
| Reaction Conditions | Typically requires inert atmosphere and elevated temperatures (80-150 °C) | Often proceeds at room temperature and is tolerant of air and moisture[1][2] |
| Key Challenge | The "2-pyridyl problem": instability and poor reactivity of 2-pyridylboronic acids due to catalyst inhibition and protodeboronation[3][4][5] | Can be sensitive to the steric and electronic properties of both coupling partners |
| Common Solvents | 1,4-Dioxane/water, DMF/water, Toluene | Dichloromethane (DCM), Methanol (MeOH), THF |
| Common Bases | Na₂CO₃, K₂CO₃, Cs₂CO₃, K₃PO₄ | Pyridine, Triethylamine (Et₃N), DMAP |
Delving into the Mechanisms: A Tale of Two Metals
The fundamental difference between the Suzuki-Miyaura and Chan-Lam couplings lies in their catalytic cycles, orchestrated by palladium and copper, respectively.
The Suzuki-Miyaura Catalytic Cycle: A Palladium-Orchestrated Dance
The generally accepted mechanism for the Suzuki-Miyaura coupling involves a Pd(0)/Pd(II) catalytic cycle.[6]
-
Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl or heteroaryl halide (Ar-X) to form a Pd(II) complex.[6]
-
Transmetalation : In the presence of a base, the pyridine boronic acid forms a more reactive boronate species, which then transfers the pyridyl group to the palladium center, displacing the halide.[6][7]
-
Reductive Elimination : The two organic partners (Ar and Pyr) on the palladium complex couple, leading to the formation of the desired biaryl product (Ar-Pyr) and regeneration of the Pd(0) catalyst.
A significant hurdle in this process is the "2-pyridyl problem," where the nitrogen atom of a 2-pyridylboronic acid can coordinate to the palladium catalyst, inhibiting its activity.[8][9] Furthermore, these substrates are often prone to protodeboronation, a decomposition pathway that reduces the yield.[5][9] Consequently, 3- and 4-pyridylboronic acids are generally more stable and reactive in Suzuki-Miyaura couplings.[5]
The Chan-Lam Catalytic Cycle: A Copper-Mediated Transformation
The Chan-Lam coupling proceeds through a proposed mechanism involving a Cu(II)/Cu(III) or a Cu(I)/Cu(III) catalytic cycle. One plausible pathway is depicted below.
-
Transmetalation : The pyridine boronic acid undergoes transmetalation with a Cu(II) species.[2]
-
Coordination : The nucleophile (amine, alcohol, or thiol; Nu-H) coordinates to the copper center.
-
Oxidation : The Cu(II) complex is oxidized to a key Cu(III) intermediate, often by atmospheric oxygen.[2]
-
Reductive Elimination : The Cu(III) complex undergoes reductive elimination to form the desired C-Nu bond and a Cu(I) species.[10]
-
Reoxidation : The Cu(I) is reoxidized to Cu(II) to complete the catalytic cycle.
The Chan-Lam coupling's tolerance for air and moisture, along with its often milder reaction conditions, makes it an attractive alternative to palladium-catalyzed methods, especially for the formation of C-N and C-O bonds.[1]
Experimental Protocols: A Practical Guide
The following sections provide detailed experimental procedures for representative Suzuki-Miyaura and Chan-Lam coupling reactions involving pyridine boronic acids.
Suzuki-Miyaura Coupling of 2-Chloropyridine with Pyridine-3-boronic Acid[6]
This protocol outlines a typical procedure for the synthesis of 2,3'-bipyridine.
Workflow:
Materials:
-
2-Chloropyridine (1.0 mmol, 1.0 eq)
-
Pyridine-3-boronic acid (1.2 mmol, 1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 mmol, 4 mol%)
-
Cesium carbonate (Cs₂CO₃) (2.0 mmol, 2.0 eq)
-
Anhydrous 1,4-Dioxane (5 mL)
-
Degassed water (1 mL)
Procedure:
-
To an oven-dried Schlenk flask, add 2-chloropyridine, pyridine-3-boronic acid, palladium(II) acetate, SPhos, and cesium carbonate.[6]
-
Seal the flask with a septum, and evacuate and backfill with an inert gas (nitrogen or argon) three times.[6]
-
Add anhydrous 1,4-dioxane and degassed water to the flask via syringe.[6]
-
Place the flask in a preheated oil bath at 100 °C and stir the reaction mixture vigorously for 18 hours.[6]
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[6]
-
Upon completion, cool the reaction mixture to room temperature.[6]
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).[6]
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).[6]
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[6]
-
Purify the crude product by flash column chromatography.[6]
Chan-Lam Coupling of an Aryl Boronic Ester with a Phenol[2]
This protocol describes a general procedure for the formation of a C-O bond.
Workflow:
Materials:
-
Boronic ester (10.9 mmol, 1.0 equiv)
-
Phenol (or other nucleophile)
-
Copper(II) acetate (Cu(OAc)₂) (1.0 equiv)
-
4-Dimethylaminopyridine (DMAP) (2.0 equiv)
-
4Å molecular sieves (activated, 6.0 g)
-
Dichloromethane (DCM)/Methanol (MeOH) (1:1, 109 mL)
Procedure:
-
To a stirred solution of the boronic ester in DCM/MeOH at room temperature, add 4Å molecular sieves, Cu(OAc)₂, and DMAP.[2]
-
Stir the resulting mixture for 8 hours.[2]
-
Filter the reaction mixture through a pad of silica gel, eluting with ethyl acetate.[2]
-
Concentrate the filtrate under reduced pressure.[2]
-
Purify the resulting residue by flash column chromatography to afford the coupled product.[2]
Concluding Remarks
Both the Suzuki-Miyaura and Chan-Lam coupling reactions offer powerful and versatile strategies for the functionalization of pyridine rings using boronic acids. The Suzuki-Miyaura reaction is a robust method for C-C bond formation, although researchers must be mindful of the challenges associated with 2-pyridylboronic acids. The Chan-Lam coupling provides a complementary approach for the synthesis of C-N, C-O, and C-S bonds under often milder and more user-friendly conditions. A thorough understanding of their respective mechanisms and careful consideration of the substrate scope and reaction parameters are crucial for the successful implementation of these reactions in the synthesis of complex molecules for a wide range of applications.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Chan-Lam Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 3. The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Chan–Lam coupling - Wikipedia [en.wikipedia.org]
A Comparative Guide to the Efficacy of Boronic Acid Protective Groups in Pyridine Systems
For researchers, scientists, and professionals in drug development, the selective modification of pyridine rings is a frequent challenge. The nucleophilicity of the pyridine nitrogen often interferes with desired reactions at other positions of the ring or on substituents. This guide provides an objective comparison of the use of borane (BH₃) as a protective group for the pyridine nitrogen, evaluated against other common N-protecting groups: tert-butyloxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 2-(trimethylsilyl)ethoxymethyl (SEM). The evaluation is based on the ease of introduction and removal, stability under various reaction conditions, and overall yields, supported by experimental data from the literature.
Executive Summary
The protection of the pyridine nitrogen is a critical step in many synthetic routes. The ideal protective group should be easy to introduce in high yield, stable to a range of reaction conditions, and readily removable under mild conditions that do not affect other functional groups. This guide compares four such protective groups, with a focus on the efficacy of the borane-pyridine complex.
Borane (BH₃) forms a stable, crystalline complex with pyridine that is resistant to various reagents and chromatographic conditions. Its primary advantage is its straightforward introduction and its removal under simple acidic conditions.
Boc (tert-butyloxycarbonyl) is a widely used protective group for amines, including pyridine. It is stable to a broad range of non-acidic reagents but is easily cleaved with acid.
Cbz (benzyloxycarbonyl) is another common N-protective group, known for its stability under both acidic and basic conditions. Its removal is typically achieved through catalytic hydrogenolysis.
SEM (2-(trimethylsilyl)ethoxymethyl) offers protection that is stable to a wide variety of conditions. However, its removal can be challenging, often requiring harsh acidic conditions or fluoride reagents, which can lead to side reactions.
Data Presentation: Comparison of Pyridine N-Protecting Groups
The following tables summarize quantitative data for the introduction and removal of borane, Boc, Cbz, and SEM as protective groups for the pyridine nitrogen.
Table 1: Protection of Pyridine Nitrogen
| Protective Group | Reagents and Conditions | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Borane (BH₃) | Pyridine, BH₃·SMe₂ | THF | 0 to RT | 1 | >95 (isolated as complex) | [1] |
| Boc | Pyridine, (Boc)₂O, DMAP (cat.) | CH₂Cl₂ | RT | 12 | ~90 | [2] |
| Cbz | Pyridine, Cbz-Cl, NaHCO₃ | THF/H₂O | 0 to RT | 20 | 90 | [3] |
| SEM | Pyrrole, SEM-Cl, NaH | DMF | 0 | 0.5 | 95 | [4] |
Note: Data for SEM protection on a pyrrole nitrogen is used as a proxy due to the limited availability of data for pyridine itself.
Table 2: Deprotection of Pyridine Nitrogen
| Protective Group | Reagents and Conditions | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Borane (BH₃) | Pyridine-BH₃ complex, 1M HCl | MeOH | RT | 1 | Quantitative | [1] |
| Boc | N-Boc-pyridine, TFA | CH₂Cl₂ | RT | 1 | >95 | [5] |
| Cbz | N-Cbz-pyridine, H₂, 10% Pd/C | MeOH | RT | 40 | >95 | [3] |
| SEM | N-SEM-pyrrolopyridine, TFA then NaOH | CH₂Cl₂/H₂O | RT | - | 51 (challenging) | [4] |
Experimental Protocols
Detailed methodologies for the key experiments cited in the tables are provided below.
Borane Protection and Deprotection
Protection of Pyridine with Borane: To a solution of pyridine (1.0 equiv) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, borane dimethyl sulfide complex (BH₃·SMe₂) (1.0 equiv) is added dropwise. The reaction mixture is allowed to warm to room temperature and stirred for 1 hour. The solvent is then removed under reduced pressure to yield the pyridine-borane complex, which can be used without further purification.[1]
Deprotection of Pyridine-Borane Complex: The pyridine-borane complex (1.0 equiv) is dissolved in methanol (MeOH), and 1M aqueous hydrochloric acid (HCl) is added. The mixture is stirred at room temperature for 1 hour. The solvent is then evaporated, and the residue is taken up in an appropriate organic solvent and washed with a saturated aqueous solution of sodium bicarbonate to neutralize the excess acid and isolate the free pyridine.[1]
Boc Protection and Deprotection
Boc Protection of Pyridine: To a solution of pyridine (1.0 equiv) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP) in dichloromethane (CH₂Cl₂), di-tert-butyl dicarbonate ((Boc)₂O) (1.2 equiv) is added. The reaction mixture is stirred at room temperature for 12 hours. The solvent is then removed in vacuo, and the residue is purified by column chromatography to afford the N-Boc-pyridine.[2]
Boc Deprotection of N-Boc-Pyridine: The N-Boc-pyridine (1.0 equiv) is dissolved in dichloromethane (CH₂Cl₂), and trifluoroacetic acid (TFA) (10 equiv) is added. The solution is stirred at room temperature for 1 hour. The solvent and excess TFA are removed under reduced pressure to yield the pyridinium salt, which can be neutralized to obtain the free pyridine.[5]
Cbz Protection and Deprotection
Cbz Protection of Pyridine: To a solution of pyridine (1.0 equiv) in a mixture of tetrahydrofuran (THF) and water (2:1) at 0 °C, sodium bicarbonate (NaHCO₃) (2.0 equiv) is added, followed by the dropwise addition of benzyl chloroformate (Cbz-Cl) (1.5 equiv). The reaction is stirred at 0 °C and allowed to warm to room temperature over 20 hours. The mixture is then diluted with water and extracted with ethyl acetate. The organic layer is dried and concentrated, and the product is purified by column chromatography.[3]
Cbz Deprotection of N-Cbz-Pyridine: The N-Cbz-pyridine (1.0 equiv) is dissolved in methanol (MeOH), and 10% palladium on carbon (Pd/C) is added. The mixture is stirred under a hydrogen atmosphere (balloon) at room temperature for 40 hours. The catalyst is then filtered off through a pad of Celite, and the filtrate is concentrated to give the deprotected pyridine.[3]
SEM Protection and Deprotection
SEM Protection of a Heterocyclic Nitrogen (Pyrrole): To a suspension of sodium hydride (NaH) (1.2 equiv) in anhydrous dimethylformamide (DMF) at 0 °C, a solution of the N-H containing heterocycle (e.g., pyrrole) (1.0 equiv) in DMF is added dropwise. After stirring for 30 minutes, 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl) (1.1 equiv) is added, and the reaction is stirred for an additional 30 minutes. The reaction is then quenched with water and extracted with an organic solvent. The product is purified by column chromatography.[4]
SEM Deprotection of N-SEM-pyrrolopyridine: The N-SEM protected substrate is treated with trifluoroacetic acid (TFA). This is followed by a basic workup with sodium hydroxide (NaOH) to afford the deprotected compound. This deprotection can be challenging and may lead to side products.[4]
Visualizing the Workflows
The following diagrams illustrate the general workflows for the protection and deprotection of pyridine using borane and Boc, as well as a decision-making pathway for selecting an appropriate protective group.
Conclusion
The choice of a protective group for the pyridine nitrogen is highly dependent on the specific synthetic route and the reaction conditions that will be employed.
-
Borane (BH₃) emerges as a highly efficient and practical protective group for pyridine. Its ease of formation as a stable, crystalline complex and its straightforward, high-yielding deprotection under mild acidic conditions make it an excellent choice, particularly when stability to basic and neutral conditions is required.
-
Boc remains a versatile and reliable option, especially given its widespread use and well-documented protocols. Its key advantage is its orthogonality with base-labile and reductively cleaved groups. However, its lability to acid is a significant consideration.
-
Cbz is the protective group of choice when robust stability to both acidic and basic conditions is necessary. The requirement for catalytic hydrogenolysis for its removal provides a distinct orthogonal deprotection strategy, but it is not suitable for substrates with other reducible functional groups.
-
SEM offers broad stability but its deprotection can be problematic, often requiring harsh conditions that may not be compatible with complex molecules, and can lead to side reactions and lower yields.
For many applications in drug development and complex molecule synthesis, the borane-pyridine complex presents a compelling alternative to more traditional N-protecting groups, offering a unique combination of stability, ease of handling, and facile deprotection.
References
Safety Operating Guide
Proper Disposal of 2-Methoxypyridine-4-boronic Acid: A Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of 2-Methoxypyridine-4-boronic acid, intended for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring laboratory safety and environmental compliance.
When handling this compound, it is imperative to consult the Safety Data Sheet (SDS) for detailed hazard information and handling instructions.[1] The primary route for disposal of this compound and its containers is through an approved waste disposal plant.[1][2][3][4][5]
Key Safety and Disposal Information
A summary of critical safety data for this compound is presented below. This information is compiled from various supplier safety data sheets and should be used as a reference for safe handling and disposal.
| Parameter | Information | Source |
| Signal Word | Danger | |
| Hazard Statements | Causes skin irritation, Causes serious eye damage, May cause respiratory irritation. | [1][4] |
| Incompatible Materials | Strong oxidizing agents, Strong acids. | [1][3] |
| Personal Protective Equipment (PPE) | Wear protective gloves/protective clothing/eye protection/face protection. | [1][4] |
| First Aid: Eyes | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists: Get medical advice/attention. | [1][2][3] |
| First Aid: Skin | Wash with plenty of soap and water. If skin irritation occurs: Get medical advice/attention. Take off contaminated clothing and wash before reuse. | [1][2][3] |
| First Aid: Inhalation | Remove victim to fresh air and keep at rest in a position comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell. | [1][2][3] |
| Storage | Store in a well-ventilated place. Keep container tightly closed. Store locked up. | [1][2][4] |
| Disposal | Dispose of contents/container to an approved waste disposal plant. | [1][2][3][4][5] |
Disposal Workflow
The following diagram outlines the decision-making process and necessary steps for the proper disposal of this compound. This workflow ensures that all safety and regulatory requirements are met.
References
Essential Safety and Operational Guide for Handling 2-Methoxypyridine-4-boronic acid
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 2-Methoxypyridine-4-boronic acid. Adherence to these procedures is essential for ensuring personal safety and maintaining a secure laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a hazardous substance that can cause skin irritation, serious eye irritation, and may lead to respiratory irritation.[1][2] It is imperative to use appropriate personal protective equipment to prevent exposure.
| PPE Category | Specification | Purpose |
| Eye Protection | Tight-sealing safety goggles or safety glasses with side-shields.[1][3] | To protect eyes from dust particles and splashes, preventing serious eye irritation.[1][3] |
| Hand Protection | Nitrile gloves or other appropriate chemical-resistant gloves.[1][3] | To prevent skin contact and subsequent irritation.[1][3] |
| Body Protection | A laboratory coat must be worn.[1][3] | To protect skin and personal clothing from contamination.[3] |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator should be used when dust formation is likely.[1][3] | To prevent inhalation of dust particles that may cause respiratory irritation.[1][2] |
Operational Plan: Safe Handling Protocol
A systematic approach to handling this compound is critical to minimize exposure and associated risks.
1. Engineering Controls:
-
Always handle this compound in a well-ventilated area.[1][3]
-
For procedures that may generate dust, the use of a fume hood is strongly recommended.[3]
2. Handling Procedures:
-
Avoid the formation and inhalation of dust, fumes, or vapors.[1][3]
-
Do not eat, drink, or smoke in the laboratory or when handling this chemical.[1][3]
-
Wash hands and any exposed skin thoroughly after handling.[1][3]
3. Storage:
-
Store in a tightly closed container in a dry and well-ventilated place.[1][3]
-
Refrigerated storage is recommended to maintain product quality.[1]
-
Keep away from strong oxidizing agents and strong acids.[1]
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and adhere to regulatory standards.
-
Chemical Disposal: Dispose of the contents and container to an approved waste disposal plant.[1]
-
Container Disposal: Empty containers should be triple-rinsed with a suitable solvent. The resulting rinsate should be collected and treated as hazardous waste.
-
Spill Management: In the event of a spill, avoid generating dust.[4] Carefully sweep or vacuum the spilled material into a designated, closed container for disposal.[4] Spill cleanup should only be performed by trained personnel wearing the appropriate PPE.
Experimental Workflow
Caption: Workflow for safely handling this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
